molecular formula C21H37NO15 B13823358 Lewis X Trisaccharide,Methyl Glycoside

Lewis X Trisaccharide,Methyl Glycoside

Katalognummer: B13823358
Molekulargewicht: 543.5 g/mol
InChI-Schlüssel: RWKWUCRJWBOBDY-PQEMEVISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe is a methyl glycoside that is alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc (Le(x)) in which the hydroxy group at the reducing-end anomeric centre is methylated. It is a methyl glycoside and a trisaccharide derivative. It is functionally related to an alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc.

Eigenschaften

Molekularformel

C21H37NO15

Molekulargewicht

543.5 g/mol

IUPAC-Name

N-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20-,21-/m0/s1

InChI-Schlüssel

RWKWUCRJWBOBDY-PQEMEVISSA-N

Isomerische SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Role of the Lewis X Trisaccharide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Lewis X (LeX) trisaccharide, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a crucial carbohydrate epitope involved in a myriad of biological processes, ranging from embryonic development and immune modulation to cell adhesion and cancer progression. While often studied as the precursor to the well-known selectin ligand, sialyl Lewis X (sLeX), the non-sialylated LeX structure possesses distinct and significant biological functions. This technical guide provides an in-depth exploration of the biological roles of the LeX trisaccharide, focusing on its function in developmental biology, cell adhesion, immunology, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Introduction: Structure and Biosynthesis of Lewis X

The Lewis X (LeX) antigen is a trisaccharide with the structure Galactose β1-4 (Fucose α1-3) N-acetylglucosamine (Galβ1-4[Fucα1-3]GlcNAc). It is classified as a type 2 chain Lewis antigen. The biosynthesis of LeX is a critical step in the formation of more complex glycans, including the potent selectin ligand, sialyl Lewis X (sLeX). The final step in LeX synthesis involves the addition of a fucose residue in an α(1,3)-linkage to an N-acetylglucosamine (GlcNAc) residue of a LacNAc (Galβ1-4GlcNAc) acceptor. This reaction is catalyzed by a family of α(1,3)-fucosyltransferases (FUTs).

Role in Developmental Biology: The SSEA-1 Epitope

One of the most well-characterized roles of LeX is in developmental biology, where it is famously known as Stage-Specific Embryonic Antigen-1 (SSEA-1).

Marker of Pluripotency and Neural Stem Cells

LeX is highly expressed on the surface of murine embryonic stem cells (ESCs) and is considered a hallmark of pluripotency in this species.[1][2] While not typically present on undifferentiated human ESCs, its expression is induced upon their conversion to a "naïve-like" state, suggesting it is a marker of a specific pluripotent state.[1][2]

In the developing central nervous system (CNS), LeX is a key marker for identifying and isolating neural stem and progenitor cells (NSPCs).[3] The LeX-positive subpopulation of cells isolated from the adult mouse subventricular zone (SVZ) contains the neural stem cells capable of forming neurospheres.[3] Quantitative analysis has shown that approximately 4% of acutely isolated SVZ cells are LeX-positive.[3]

Regulation of Neural Stem Cell Proliferation via Notch Signaling

LeX-carrying N-glycans are not merely markers but are functionally involved in maintaining the stemness of neural stem cells (NSCs). Research has demonstrated that these glycans actively participate in the proliferation of NSCs by modulating the Notch signaling pathway. The presence of LeX is linked to the expression of Musashi-1, an activator of the Notch pathway, which is crucial for preventing premature differentiation and maintaining the NSC pool.

Below is a diagram illustrating the proposed role of Lewis X in the Notch signaling pathway in neural stem cells.

LewisX_Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LeX Lewis X Glycan NotchReceptor Notch Receptor LeX->NotchReceptor Modulates Activity Musashi1 Musashi-1 LeX->Musashi1 Maintains Expression NICD_Release NICD Release NotchReceptor->NICD_Release Signal Musashi1->NICD_Release Promotes HesGenes Hes Genes (e.g., Hes1, Hes5) NICD_Release->HesGenes Activates ProNeuralGenes Proneural Genes HesGenes->ProNeuralGenes Represses StemCellMaintenance Stem Cell Maintenance & Proliferation HesGenes->StemCellMaintenance Promotes ProNeuralGenes->StemCellMaintenance Inhibited Differentiation

Figure 1. Lewis X in the Notch Signaling Pathway of Neural Stem Cells.

Role in Cell Adhesion

The LeX trisaccharide is directly implicated in cell adhesion processes, distinct from the selectin-mediated adhesion of its sialylated counterpart.

Integrin-Mediated Substratum Adhesion

Studies have shown that the expression of LeX on the cell surface promotes cell adhesion to the substratum. This increased adhesion is mediated by integrins. While the precise mechanism is still under investigation, it is hypothesized that the fucosylation of integrin-associated proteins, such as basigin, by the addition of LeX enhances integrin-mediated cell-substratum adhesion. The glycosylation state of integrins is known to modulate their function, including ligand binding, cell spreading, and migration.[4][5]

The diagram below outlines the proposed mechanism of LeX-mediated integrin signaling.

LewisX_Integrin_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM_Ligand ECM Ligand (e.g., Fibronectin) Integrin Integrin Receptor (e.g., α5β1) ECM_Ligand->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Basigin Basigin (Integrin-associated protein) Basigin->Integrin Modulates LeX Lewis X LeX->Basigin Glycosylates Src Src Kinase FAK->Src Activates Actin Actin Cytoskeleton FAK->Actin Regulates Src->FAK Phosphorylates Signaling Downstream Signaling (Proliferation, Migration) Src->Signaling Initiates Actin->Signaling Affects

Figure 2. LeX-Mediated Integrin Adhesion and Signaling.

Role in the Immune System

While sLeX is the primary selectin ligand for leukocyte rolling, the non-sialylated LeX (CD15) structure also plays a functional role in the immune system.

Phagocyte Activation and Adhesion

LeX is prominently expressed on human myeloid cells, particularly granulocytes. Cross-linking of the CD15 antigen on the surface of phagocytes with monoclonal antibodies has been shown to induce cellular activation, including a moderate release of intracellular calcium and a strong oxidative burst.[6] This suggests that LeX can function as a receptor capable of signal transduction, contributing to phagocyte activation during an immune response.[6]

Furthermore, antibodies against CD15 can increase neutrophil adhesion to the endothelium through a mechanism dependent on the leukocyte function-associated antigen-1 (LFA-1) integrin.[7] This indicates that LeX may play a role in modulating integrin-dependent firm adhesion of neutrophils.[7]

Role in Human Milk

LeX is present in human milk as a free oligosaccharide. It is suggested that these LeX-containing oligosaccharides contribute to the development of the infant's immune system. They may act as soluble receptor decoys, preventing pathogens from binding to the infant's gut epithelium. Additionally, LeX in human milk can bind to DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), potentially modulating dendritic cell function and influencing the infant's immune responses.[8][9][10][11][12]

Role in Cancer

The expression of LeX is altered in many cancers, and its presence can have prognostic significance, sometimes independent of its sialylated form.

A Marker of Malignancy and Poor Prognosis

Increased expression of LeX has been observed in several types of cancer, including colorectal and certain thyroid carcinomas.[13][14][15] In colorectal cancer, the expression of LeX in tumor tissues has been identified as a prognostic variable associated with shorter survival times, separate from tumor stage and histological type.[13][14]

Association with Cancer Stem-Like Cells

Similar to its role in normal stem cells, LeX (SSEA-1) has been identified as a marker for cancer stem-like cells in various tumors, including those of the thyroid.[15] Flow cytometric analysis of anaplastic and papillary thyroid carcinoma cell lines revealed that a small subpopulation of cells expressing SSEA-1, potentially representing the cancer stem-like cell population.[15]

Quantitative Data

The expression of Lewis X varies significantly depending on the cell type and developmental or disease state. The following tables summarize available quantitative data.

Table 1: Expression of Lewis X (SSEA-1) in Stem and Progenitor Cells

Cell TypeSpeciesMethodPercent Positive CellsReference
Acutely Isolated SVZ CellsMouseFACS~4%[3]
hESC-derived Hepatocyte-like Cells (Day 7)HumanFlow Cytometry~8%[16]
Naïve-like Converted iPSCsHumanImmunocytochemistryIncreased Expression[1][2]

Table 2: Expression of Lewis X (SSEA-1/CD15) in Cancer Cells

Cancer TypeCell LineMethodPercent Positive CellsReference
Anaplastic Thyroid CarcinomaTHJ-16TFlow Cytometry5.4%[15]
Anaplastic Thyroid CarcinomaTHJ-21TFlow Cytometry2.8%[15]
Papillary Thyroid CarcinomaTPC1Flow Cytometry1.0%[15]
Papillary Thyroid CarcinomaBCPFlow Cytometry0.1%[15]
Metastatic High-Grade Serous CarcinomaPatient EffusionsImmunohistochemistry89% (mostly <5% of cells)[16]

Note: Binding affinity data (e.g., Kd values) for Lewis X to its specific receptors are not widely reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Lewis X trisaccharide.

Protocol for Flow Cytometry Analysis of Cell Surface Lewis X (SSEA-1/CD15)

This protocol is for the detection and quantification of LeX expression on single-cell suspensions.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

  • Primary Antibody: Anti-Lewis X/CD15/SSEA-1 monoclonal antibody (e.g., clone MMA, HI98, or MC-480), conjugated to a fluorophore (e.g., FITC, PE, APC).

  • Isotype Control: A matched immunoglobulin isotype control conjugated to the same fluorophore.

  • Fc Block (optional, for cells expressing Fc receptors like myeloid cells).

  • 7-AAD or Propidium Iodide for viability staining.

  • FACS tubes (5 mL polystyrene tubes).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues. Ensure a cell count of approximately 0.5-1 x 106 cells per sample.

  • Washing: Wash cells once with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Fc Block (Optional): If using immune cells, resuspend the cell pellet in 100 µL of staining buffer containing an Fc blocking reagent. Incubate for 10-15 minutes on ice.

  • Primary Antibody Staining: Add the predetermined optimal concentration of the fluorophore-conjugated anti-LeX antibody and the corresponding isotype control to separate tubes. Vortex gently.

  • Incubation: Incubate the cells for 30 minutes on ice or at 4°C, protected from light.

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Viability Staining: Add a viability dye (e.g., 7-AAD) 5-10 minutes before analysis to exclude dead cells.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

  • Data Analysis: Gate on the live, single-cell population. Use the isotype control to set the negative gate and determine the percentage of LeX-positive cells and the Mean Fluorescence Intensity (MFI).

Figure 3. Workflow for Flow Cytometry Analysis of Lewis X.
Protocol for Immunohistochemistry (IHC) of Lewis X in Paraffin-Embedded Tissues

This protocol allows for the visualization of LeX expression within the context of tissue architecture.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides.

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%).

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

  • Hydrogen Peroxide (3%) in methanol (B129727).

  • Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

  • Primary Antibody: Anti-Lewis X/CD15/SSEA-1 monoclonal antibody.

  • Biotinylated Secondary Antibody (e.g., goat anti-mouse IgM/IgG).

  • Streptavidin-HRP conjugate.

  • DAB (3,3'-Diaminobenzidine) substrate kit.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (1 x 3 min), 70% (1 x 3 min).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in Sodium Citrate buffer and heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse in PBS (3 x 5 minutes).

  • Peroxidase Block:

    • Incubate slides in 3% H2O2 in methanol for 15 minutes to quench endogenous peroxidase activity.

    • Rinse in PBS (3 x 5 minutes).

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-LeX antibody to its optimal concentration in the blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides in PBS (3 x 5 minutes).

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides in PBS (3 x 5 minutes).

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides in PBS (3 x 5 minutes).

  • Chromogen Development:

    • Incubate slides with DAB solution until the desired brown color intensity is reached (monitor under a microscope).

    • Rinse with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin.

    • Rinse in running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Coverslip with permanent mounting medium.

Conclusion and Future Directions

The Lewis X trisaccharide is a glycan of profound biological importance. Its role as the SSEA-1 antigen is fundamental to developmental biology, serving as both a marker and a functional regulator of stem cell fate through pathways such as Notch signaling. Beyond development, LeX contributes to cellular adhesion via integrin modulation and participates in immune responses by activating phagocytes and mediating neutrophil adhesion. In oncology, its expression is a significant prognostic indicator and a marker for cancer stem-like cells.

Future research should aim to elucidate the specific binding partners of LeX in various contexts, particularly in integrin-mediated adhesion, to better understand the molecular mechanisms of its function. Quantifying the binding affinities and kinetics will be crucial for designing therapeutic interventions. Furthermore, exploring the functional consequences of non-sialylated LeX expression in cancer metastasis, independent of sLeX, could unveil new targets for anti-cancer therapies. The continued investigation into the roles of LeX will undoubtedly provide deeper insights into the complex language of glycans in health and disease.

References

Unraveling the Three-Dimensional Puzzle: A Technical Guide to the Structure and Conformation of Lewis X Methyl Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Lewis X (Lex) trisaccharide, a crucial carbohydrate antigen involved in a myriad of biological recognition events, including cell adhesion, immune responses, and cancer metastasis, presents a fascinating case study in conformational complexity. Its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides an in-depth exploration of the conformational landscape of the Lewis X methyl glycoside (β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-β-D-GlcNAc-OMe), summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying structural relationships.

The Conformational Landscape: A Quantitative Overview

The conformation of the Lewis X trisaccharide is primarily defined by the torsion angles of its two glycosidic linkages: the β(1→4) linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc), and the α(1→3) linkage between fucose (Fuc) and GlcNAc. These rotations, denoted by the dihedral angles φ and ψ, dictate the overall shape of the molecule. Extensive research, combining Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations, has revealed a predominant low-energy conformation.[1]

Molecular dynamics simulations, utilizing the GLYCAM 06 force field within the AMBER10 program package, have been instrumental in mapping the conformational energy landscape of the Lewis X trisaccharide methyl glycoside.[2] These simulations, typically run for 10 nanoseconds at 300 K in an explicit water model, reveal the most energetically favorable orientations of the sugar rings.[2]

A key finding from these computational studies is the existence of a principal low-energy conformation characterized by stacking between the fucose and galactose rings.[1] The preferred glycosidic torsion angles that define this stable conformation are summarized in the table below.

Glycosidic LinkageTorsion AngleDefinitionValue (degrees)
Gal(β1-4)GlcNAcφO5Gal-C1Gal-O4GlcNAc-C4GlcNAc~ -80
ψC1Gal-O4GlcNAc-C4GlcNAc-C3GlcNAc~ -110
Fuc(α1-3)GlcNAcφO5Fuc-C1Fuc-O3GlcNAc-C3GlcNAc~ 50
ψC1Fuc-O3GlcNAc-C3GlcNAc-C2GlcNAc~ -150

Table 1: Predominant Glycosidic Torsion Angles of Lewis X Methyl Glycoside Determined from Molecular Dynamics Simulations.[2]

Experimental Protocols: Probing the Conformation

The determination of the three-dimensional structure of Lewis X methyl glycoside relies on a synergistic approach of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Residual Dipolar Couplings (RDCs)

NMR spectroscopy is a powerful tool for elucidating the conformation of oligosaccharides in solution. The measurement of residual dipolar couplings (RDCs) in a partially oriented medium provides long-range structural information that is crucial for defining the relative orientation of the monosaccharide units.[1][3]

Detailed Protocol:

  • Sample Preparation:

    • Purchase Lewis X trisaccharide β-methyl glycoside from a reputable supplier (e.g., Toronto Research Chemicals, Inc.).[1]

    • Perform a deuterium (B1214612) exchange by lyophilizing the sample from D2O three times.[1]

    • Dissolve approximately 10 mg of the dried oligosaccharide in 0.25 mL of D2O.[1]

    • Prepare a bicelle stock solution (e.g., a mixture of DHPC and DMPC) for partial alignment.

    • Add 0.25 mL of the bicelle stock solution to the oligosaccharide solution to achieve a final bicelle concentration of approximately 7.5%.[1]

    • Homogenize the sample by vortexing, followed by several cycles of heating to 40°C and cooling on ice.[1]

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR experiments, including t1-coupled gradient Heteronuclear Single Quantum Coherence (gHSQC) experiments, at different temperatures (e.g., 20°C and 35°C) to measure the one-bond 1H-13C residual dipolar couplings.[1] The difference in the splitting of the signals between the isotropic and aligned phases provides the RDC value.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., Origin 6.0).[1]

    • Define the glycosidic dihedral angles according to the IUPAC heavy-atom convention (φ: O5—C1—O1—Cx and ψ: C1—O1—Cx—C(x-1)).[1]

    • Compare the experimental RDC values with theoretical values calculated from a large number of model structures generated by computer simulations (e.g., Monte Carlo simulations).[1][3]

    • Utilize a program that rapidly calculates the difference between theoretical and experimental dipolar couplings to identify the model structure that best fits the experimental data.[1]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of Lewis X methyl glycoside, complementing the time-averaged structural information from NMR.

Detailed Protocol:

  • System Setup:

    • Construct the initial coordinates and parameters of the Lewis X trisaccharide methyl glycoside using a carbohydrate builder tool such as the "Glycam Biomolecule Builder".[2]

    • Use the AMBER10 program package for the simulation.[2]

    • Employ the GLYCAM 06 force field, which is specifically parameterized for carbohydrates.[2]

  • Minimization and Solvation:

    • Perform an initial energy minimization of the starting structure using a combination of steepest descent (1,000 steps) and conjugate gradient (1,000 steps) methods.[2]

    • Solvate the minimized structure in an explicit water box (e.g., with an 8 Å buffer) using a water model like TIP3P. The number of water molecules for the trisaccharide is approximately 569.[2]

  • Equilibration and Production Run:

    • Carry out the MD simulation using the SANDER module of AMBER.[2]

    • Constrain all bonds involving hydrogen atoms using the SHAKE algorithm.[2]

    • Employ periodic boundary conditions and a cutoff of 8 Å for non-bonded interactions.

    • Maintain a constant temperature of 300 K and a constant pressure of 1 atm.[2]

    • Run the production simulation for at least 10 nanoseconds with a 2 fs time step.[2]

  • Trajectory Analysis:

    • Use the PTRAJ module of AMBER10 to analyze the trajectory data.[2]

    • Calculate conformational properties such as root-mean-square deviation (RMSD), hydrogen bonding patterns, and the distribution of glycosidic torsion angles (φ and ψ).

    • Generate relaxed conformational energy maps by plotting the potential energy as a function of the φ and ψ torsion angles to identify the low-energy conformers.[2]

Visualizing the Structure and Workflow

Graphical representations are essential for understanding the complex relationships in the structure and analysis of Lewis X methyl glycoside.

LewisX_Structure Gal β-D-Galactose GlcNAc N-Acetyl-β-D-glucosamine -OMe Gal->GlcNAc β(1→4) Fuc α-L-Fucose Fuc->GlcNAc α(1→3)

Caption: Chemical structure of Lewis X methyl glycoside.

Conformational_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_MD Molecular Dynamics Simulation Sample_Prep Sample Preparation (LeX-OMe, D2O, bicelles) NMR_Acq NMR Data Acquisition (2D gHSQC) Sample_Prep->NMR_Acq RDC_Analysis RDC Analysis NMR_Acq->RDC_Analysis Conformational_Model 3D Conformational Model RDC_Analysis->Conformational_Model Experimental Validation System_Setup System Setup (AMBER, GLYCAM 06) Simulation MD Simulation (10 ns, 300K, water) System_Setup->Simulation Trajectory_Analysis Trajectory Analysis Simulation->Trajectory_Analysis Trajectory_Analysis->Conformational_Model Theoretical Prediction Model_Generation Model Generation (Monte Carlo) Model_Generation->RDC_Analysis Structure Pool

Caption: Workflow for conformational analysis of Lewis X.

Torsion_Angles cluster_Gal_GlcNAc Gal(β1→4)GlcNAc Linkage cluster_Fuc_GlcNAc Fuc(α1→3)GlcNAc Linkage O5_Gal O5' C1_Gal C1' O5_Gal->C1_Gal φ O4_GlcNAc O4 C1_Gal->O4_GlcNAc C4_GlcNAc C4 O4_GlcNAc->C4_GlcNAc ψ C3_GlcNAc C3 O5_Fuc O5'' C1_Fuc C1'' O5_Fuc->C1_Fuc φ O3_GlcNAc O3 C1_Fuc->O3_GlcNAc C3_GlcNAc_2 C3 O3_GlcNAc->C3_GlcNAc_2 ψ C2_GlcNAc C2

Caption: Glycosidic torsion angles in Lewis X.

References

The Role of Lewis X Trisaccharide in Cell-Cell Recognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Lewis X (LeX) trisaccharide and its pivotal role in mediating cell-cell recognition. Particular focus is placed on its sialylated form, Sialyl Lewis X (sLeX), a critical ligand in physiological and pathological processes, including immune response, inflammation, and cancer metastasis. This document outlines the molecular interactions, signaling pathways, and quantitative data associated with LeX/sLeX, and provides detailed protocols for key experimental methodologies.

Core Concepts in Lewis X-Mediated Cell Recognition

The Lewis X (LeX) trisaccharide, with the structure Galβ1-4(Fucα1-3)GlcNAc, is a fundamental carbohydrate motif found on the surface of various cells. While LeX itself has roles in developmental processes such as B cell maturation and neurite outgrowth, its function in cell-cell adhesion is magnified exponentially upon sialylation.[1] The addition of a sialic acid residue, typically via an α2-3 linkage to the galactose, forms the tetrasaccharide Sialyl Lewis X (sLeX). This modification transforms the molecule into a high-affinity ligand for the selectin family of C-type lectins.[2][3]

The selectin family—comprising E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte)—are adhesion molecules that govern the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their extravasation to sites of inflammation.[2][4] A similar mechanism is co-opted by metastatic cancer cells, which express high levels of sLeX to facilitate their adhesion to the endothelium and subsequent invasion into distant tissues.[2]

Quantitative Analysis of Lewis X and Sialyl Lewis X Binding to Selectins

The binding of LeX and sLeX to selectins is a low-affinity, high-avidity interaction characterized by rapid on- and off-rates, which is ideal for mediating the transient adhesions required for cell rolling under shear flow. The affinity of these interactions is critically dependent on the presence of the sialic acid and fucose residues on the sLeX structure. The non-sialylated LeX trisaccharide exhibits significantly weaker binding.

Quantitative binding data, primarily derived from Surface Plasmon Resonance (SPR) and competitive inhibition assays, are summarized below. It is important to note that precise Kd values can vary based on the experimental setup, the specific glycoprotein (B1211001) scaffold presenting the carbohydrate, and any additional modifications like sulfation.

LigandReceptorKd (Dissociation Constant)IC50 (Inhibition Concentration)MethodReference
sLeX analogue (TBC1269)P-selectin~111.4 µM-SPR[5][6]
Sialyl Lewis X (sLeX)E-selectin-750 +/- 20 µMCompetitive Binding Assay[7]
Sialyl Lewis a (sLea)E-selectin-220 +/- 20 µMCompetitive Binding Assay[7]
Amino-substituted sLeaE-selectin-21 +/- 3 µMCompetitive Binding Assay[7]

Note: Data for direct binding of the unmodified Lewis X trisaccharide to selectins is sparse in the literature, reflecting its significantly lower affinity compared to the sialylated form.

Molecular Pathways and Visualizations

Biosynthesis of Lewis X and Sialyl Lewis X

The synthesis of LeX and sLeX is a multi-step enzymatic process involving specific glycosyltransferases. The presence and activity of these enzymes dictate the cell's surface glycan profile. The core pathway involves the action of fucosyltransferases (FUTs) and sialyltransferases (STs).

G cluster_0 Glycan Precursor Synthesis cluster_1 Lewis X Pathway cluster_2 Sialyl Lewis X Pathway Type_2_Lactosamine Type 2 Lactosamine (Galβ1-4GlcNAc) FUT α1,3-Fucosyltransferase (e.g., FUT4, FUT9) Type_2_Lactosamine->FUT Fucose ST3Gal α2,3-Sialyltransferase (e.g., ST3Gal-IV) Type_2_Lactosamine->ST3Gal Sialic Acid Lewis_X Lewis X (Galβ1-4[Fucα1-3]GlcNAc) FUT->Lewis_X Sialyl_Lactosamine Sialylated Precursor (Neu5Acα2-3Galβ1-4GlcNAc) FUT_sLeX α1,3-Fucosyltransferase (e.g., FUT3, FUT7) Sialyl_Lactosamine->FUT_sLeX Fucose Sialyl_Lewis_X Sialyl Lewis X (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) ST3Gal->Sialyl_Lactosamine FUT_sLeX->Sialyl_Lewis_X G cluster_membrane Leukocyte Plasma Membrane cluster_cytoplasm Leukocyte Cytoplasm PSGL1 PSGL-1 (with sLeX) SFK Src Family Kinases (SFKs) PSGL1->SFK Activates Integrin_low Integrin (LFA-1) Low Affinity Integrin_high Integrin (LFA-1) High Affinity Integrin_low->Integrin_high Conformational Change E_Selectin E-Selectin on Endothelial Cell E_Selectin->PSGL1 Binding SLP76_ADAP SLP-76 / ADAP Complex SFK->SLP76_ADAP Phosphorylates Btk Btk SLP76_ADAP->Btk Recruits & Activates PLCg2 PLCγ2 SLP76_ADAP->PLCg2 Recruits & Activates p38_MAPK p38 MAPK SLP76_ADAP->p38_MAPK Activates Btk->PLCg2 Activates Rap1 Rap1 Activation PLCg2->Rap1 Leads to p38_MAPK->Rap1 Leads to Talin Talin Rap1->Talin Activates Talin->Integrin_low Binds to cytoplasmic tail G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Prep_EC 1. Culture Endothelial Cells (ECs) to confluence on a petri dish Activate_EC 2. Activate ECs with cytokine (e.g., IL-1β) to express E-selectin Prep_EC->Activate_EC Assemble_Chamber 4. Assemble parallel plate flow chamber over EC monolayer Activate_EC->Assemble_Chamber Prep_Leukocytes 3. Prepare leukocyte suspension in assay buffer Perfuse_Cells 6. Perfuse leukocytes through the chamber at a defined shear stress using a syringe pump Prep_Leukocytes->Perfuse_Cells Mount_Microscope 5. Mount on an inverted microscope stage with a camera Assemble_Chamber->Mount_Microscope Mount_Microscope->Perfuse_Cells Record_Video 7. Record video of cell interactions in multiple fields of view Perfuse_Cells->Record_Video Analyze_Video 8. Analyze video to quantify: - Number of tethering cells - Number of rolling cells - Rolling velocity Record_Video->Analyze_Video

References

The Lewis X Antigen: A Technical Guide to its Natural Occurrence in Human Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, expression, and biological significance of the Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1). LeX and its sialylated form, sialyl-Lewis X (sLeX), are crucial carbohydrate epitopes involved in a wide array of biological processes, from embryonic development and immune responses to cancer progression and metastasis. This document summarizes quantitative expression data, details key experimental protocols for its detection, and visualizes associated signaling pathways and workflows.

Introduction to Lewis X Antigen

The Lewis X antigen is a trisaccharide carbohydrate structure [Galβ1-4(Fucα1-3)GlcNAc] found on the terminus of N-linked glycans on glycoproteins and glycolipids.[1] It is a critical mediator of cell-cell recognition and adhesion.[2] Its sialylated counterpart, sLeX, is a primary ligand for selectins (E-selectin and P-selectin), a family of adhesion molecules expressed on endothelial cells and platelets. This interaction is fundamental to the recruitment of leukocytes to sites of inflammation and is pathologically co-opted by cancer cells to facilitate metastasis.[3]

Tissue Distribution of Lewis X Antigen

The expression of Lewis X is dynamically regulated and varies significantly between normal and pathological tissues, as well as during different developmental stages.

Normal Tissues

In healthy adult tissues, Lewis X expression is observed in:

  • Immune System : LeX is abundantly expressed on the surface of myeloid cells, particularly neutrophils and monocytes, where it plays a role in adhesion and migration.[2] The sialylated form, sLeX, is found on subsets of T lymphocytes and natural killer cells, often marking memory-phenotype cells.[4]

  • Epithelial Tissues : It is present in various normal epithelia, including the colon, breast, and oral mucosa, often displaying an apical membrane staining pattern.[5][6] In the stomach, LeX is typically found in the deep glands.[7]

  • Nervous System : LeX is expressed during the development of the brain and retina.[8][9]

  • Reproductive Tissues : sLeX is involved in sperm-egg binding and is expressed in the endometrium in a cycle-dependent manner, peaking during the window of embryo implantation.[10]

  • Embryonic Development : As SSEA-1, LeX is a well-established marker for pluripotent embryonic stem cells and is crucial for cell adhesion during early embryogenesis.[8][10]

Cancer Tissues

The expression of LeX and sLeX is frequently altered in malignancy, a phenomenon known as aberrant glycosylation.

  • Overexpression : Increased expression is a hallmark of many cancers, including adenocarcinomas of the colon, stomach, lung, and pancreas, as well as breast and head and neck squamous cell carcinomas.[6][7][8][11]

  • Prognostic Significance : High expression of sLeX, in particular, often correlates with increased tumor grade, lymph node involvement, metastasis, and overall poor patient prognosis.[12] However, in some cases, such as head and neck cancer, LeX expression has been paradoxically associated with a better outcome.[8]

Data Presentation: Quantitative Expression of Lewis X

The expression of Lewis X and sialyl-Lewis X in tissues is most commonly quantified using immunohistochemistry (IHC). A semi-quantitative scoring system, often called an Immunoreactive Score (IRS), is typically used. This score is calculated by multiplying the staining intensity (e.g., 0=none, 1=weak, 2=moderate, 3=strong) by the percentage of positively stained cells.

Tissue Type Antigen Expression Level/Pattern Scoring Method Example Reference(s)
Normal Tissues
Normal Colonic MucosaLewis XDetected throughout the normal colon.-[6]
Normal Breast EpitheliumLewis XHigh percentage of positivity in benign breast disease (65-92% depending on lesion type).-[9]
Normal Gastric MucosaLewis XDetected in deep glands.-[7]
Normal Oral MucosaLewis XPositive reaction in intermediate and upper layers.Staining intensity (0-3) and percentage of positive cells (0: ≤5%, 1: 6-50%, 2: >50%).[8]
Placental Villi (Syncytiotrophoblast)Lewis X / sLeXSignificantly higher in normal pregnancies compared to miscarriages.Immunoreactive Score (IRS).[10]
Cancer Tissues
Head & Neck Squamous Cell CarcinomaLewis X43% (34/79) of tumor samples were positive.Staining intensity (0-3) and percentage of positive cells (0: ≤5%, 1: 6-50%, 2: >50%).[8][9]
Head & Neck Squamous Cell Carcinomasialyl-Lewis X14% (11/79) of tumor samples were positive.Staining intensity (0-3) and percentage of positive cells (0: ≤5%, 1: 6-50%, 2: >50%).[8]
Invasive Breast Cancersialyl-Lewis XAssociated with ER-negative status, high histological grade, and lymph node involvement.Score = Intensity (0-3) x Percentage of positive tumor cells (0-100%).[12]
Gastric Pathology (Chronic Gastritis)sialyl-Lewis XStrong staining intensity is significantly associated with gastric pathology.Intensity graded as strong or weak/negative. Distribution as superficial (<50%) or deep (≥50%).[11]

Experimental Protocols

Accurate detection of the Lewis X antigen is critical for research and clinical diagnostics. Immunohistochemistry and flow cytometry are the most common techniques employed.

Immunohistochemistry (IHC) for Lewis X (CD15) in FFPE Tissues

This protocol provides a general framework for the detection of Lewis X in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Heat slides in an oven or on a heating plate at 60-65°C for 30-60 minutes to melt the paraffin (B1166041).[13]
  • Immerse slides in two changes of xylene (or a xylene substitute) for 5 minutes each to remove paraffin.[13]
  • Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).[13][14]
  • Rinse thoroughly with distilled or deionized water.[15]

2. Antigen Retrieval:

  • Heat-Induced Epitope Retrieval (HIER) is typically required.
  • Immerse slides in a suitable antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0).[13][16]
  • Heat the solution with slides using a steamer, microwave, or pressure cooker at 95-100°C for 20-30 minutes.[13][15] Avoid boiling.
  • Allow the slides to cool down to room temperature in the retrieval buffer (approx. 20-30 minutes).[16][17]
  • Rinse slides in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).[13]

3. Staining Procedure:

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide (H₂O₂) for 5-10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.[13][17]
  • Blocking: Block non-specific antibody binding by incubating sections with a protein block solution (e.g., 10% normal serum from the same species as the secondary antibody) for 1 hour at room temperature.[17]
  • Primary Antibody: Incubate sections with the primary antibody against Lewis X/CD15 (e.g., clone ICRF29-2) diluted in antibody diluent.[1] Incubation is typically for 1 hour at room temperature or overnight at 4°C.[15][16]
  • Detection System: Wash slides thoroughly. Apply a horseradish peroxidase (HRP)-conjugated secondary antibody or a polymer-based detection system (e.g., Bond Polymer Refine Detection) and incubate for 30-60 minutes.[13][15]
  • Chromogen: Wash slides. Apply a chromogen solution such as DAB (3,3'-Diaminobenzidine) and incubate until the desired brown color intensity develops (typically 5-10 minutes).[13][15]
  • Counterstaining: Rinse slides in water. Counterstain with Hematoxylin (B73222) for 1-2 minutes to stain cell nuclei blue.[13]
  • Dehydration and Mounting: "Blue" the hematoxylin in tap water. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene. Mount a coverslip using a permanent mounting medium.[13]

Flow Cytometry for Lewis X (CD15) on Human Leukocytes

This protocol is for the detection of Lewis X on immune cells from peripheral blood.

1. Cell Preparation:

  • Collect whole blood in an anticoagulant tube (e.g., EDTA).
  • Aliquot 100 µL of whole blood into a flow cytometry tube.[18]

2. Staining:

  • (Optional) Block non-specific binding with mouse serum for 5 minutes.[18]
  • Add the fluorochrome-conjugated anti-CD15 antibody (and other markers for multi-color analysis) to the tube. Use an isotype-matched control antibody in a separate tube.
  • Vortex gently and incubate for 15-30 minutes at room temperature in the dark.[18]

3. Red Blood Cell (RBC) Lysis:

  • Add 2 mL of an RBC lysis buffer (e.g., Versa-Lyse) and incubate for at least 10-20 minutes at room temperature.[18]

4. Washing and Fixation (Optional, for Lyse/Wash protocols):

  • Centrifuge the cells, aspirate the supernatant, and wash with a suitable buffer (e.g., PBS with 1% albumin).[18]
  • Resuspend the cell pellet in a small volume of buffer, with or without a fixative like 1% paraformaldehyde.[18]

5. Data Acquisition:

  • Acquire the samples on a flow cytometer.
  • Gate on the granulocyte and/or monocyte populations based on their forward and side scatter (FSC/SSC) properties.
  • Analyze the expression of CD15 within the gated populations.[2]

Mandatory Visualizations

Signaling and Adhesion Pathway

The sLeX antigen on circulating cells (leukocytes or tumor cells) is a key ligand for E-selectin on endothelial cells, initiating cell rolling and adhesion, which is a critical step in both inflammatory cell extravasation and cancer metastasis.

sLeX_Selectin_Pathway cluster_0 Circulating Cell (Leukocyte / Tumor Cell) cluster_1 Endothelial Cell cluster_2 Cellular Response sLeX sialyl-Lewis X (sLeX) on Glycoprotein ESelectin E-Selectin sLeX->ESelectin Binding Rolling Cell Rolling ESelectin->Rolling Initiates Adhesion Firm Adhesion (Integrin-Mediated) Rolling->Adhesion Leads to Extravasation Extravasation Adhesion->Extravasation Allows

Caption: sLeX-E-Selectin mediated cell adhesion cascade.

Experimental Workflow

The following diagram illustrates the major steps in a typical immunohistochemistry (IHC) protocol for detecting Lewis X in FFPE tissue samples.

IHC_Workflow start FFPE Tissue Section on Slide deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval (HIER) deparaffin->retrieval blocking Blocking Steps (Peroxidase & Protein) retrieval->blocking primary_ab Primary Antibody (anti-Lewis X) blocking->primary_ab detection Detection System (Polymer-HRP) primary_ab->detection chromogen Chromogen (DAB) detection->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain end Dehydration, Clearing & Mounting counterstain->end

References

The Biosynthesis of Lewis X: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Lewis X (Lex) trisaccharide, also known as CD15 or SSEA-1, is a crucial carbohydrate antigen involved in a myriad of biological processes, including cell adhesion, immune responses, and cancer metastasis. Its synthesis is a highly regulated enzymatic cascade within the Golgi apparatus. This technical guide provides an in-depth overview of the Lex biosynthesis pathway, featuring quantitative enzymatic data, detailed experimental protocols, and visual representations of the involved processes to facilitate a comprehensive understanding for researchers in glycobiology and drug development.

The Lewis X Biosynthesis Pathway

The synthesis of the Lewis X trisaccharide, with the structure Galβ1-4[Fucα1-3]GlcNAc-R, is a multi-step process involving the sequential action of several glycosyltransferases. The core of this pathway is the fucosylation of a precursor N-acetyllactosamine (LacNAc) chain.

The biosynthesis can be summarized in the following key steps:

  • Synthesis of the Type 2 LacNAc Precursor: The pathway initiates with the formation of the Type 2 N-acetyllactosamine (Galβ1-4GlcNAc) disaccharide. This occurs through the action of a β-1,4-galactosyltransferase (β4GalT), which transfers a galactose residue from the donor substrate UDP-galactose to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain.

  • Fucosylation of the LacNAc Precursor: The final and defining step in Lex synthesis is the addition of a fucose residue to the N-acetylglucosamine of the LacNAc disaccharide. This reaction is catalyzed by an α-1,3-fucosyltransferase (FUT), which transfers a fucose from the donor substrate GDP-fucose. Several FUT isoenzymes, including FUT3, FUT4, FUT5, FUT6, and FUT9, are capable of synthesizing the Lex structure, each with distinct substrate specificities and kinetic properties.[1]

The overall pathway is depicted in the following diagram:

LewisX_Biosynthesis cluster_precursor Precursor Glycan Chain cluster_golgi Golgi Apparatus GlcNAc-R GlcNAc-R B4GalT β-1,4-Galactosyltransferase (β4GalT) GlcNAc-R->B4GalT Acceptor UDP-Gal UDP-Galactose UDP-Gal->B4GalT LacNAc N-acetyllactosamine (Galβ1-4GlcNAc-R) B4GalT->LacNAc Product FUT α-1,3-Fucosyltransferase (FUT3, 4, 5, 6, 9) LacNAc->FUT Acceptor GDP-Fuc GDP-Fucose GDP-Fuc->FUT LewisX Lewis X Trisaccharide (Galβ1-4[Fucα1-3]GlcNAc-R) FUT->LewisX Product

Figure 1: The biosynthetic pathway of the Lewis X trisaccharide.

Quantitative Data on Key Enzymes

The efficiency and specificity of Lewis X biosynthesis are governed by the kinetic properties of the involved glycosyltransferases. The following tables summarize key quantitative data for these enzymes.

Table 1: Kinetic Parameters of β-1,4-Galactosyltransferases (β4GalT) for LacNAc Synthesis
EnzymeSubstrateKmSource OrganismReference
β4GalT IN-acetylglucosamine0.6 mMHuman[2]
β4GalT IUDP-Galactose48 µMHuman[2]
β4GalT VN-acetylglucosamine33 mMHuman[2]
β4GalT VUDP-Galactose41 µMHuman[2]
Recombinant β4GalTAgalacto-poly-N-acetyllactosamine170 µMHuman (in E. coli)[3]
Recombinant β4GalTLacto-N-triose II190 µMHuman (in E. coli)[3]
Recombinant β4GalTLacto-N-triaosylceramide830 µMHuman (in E. coli)[3]
Table 2: Kinetic Parameters of α-1,3-Fucosyltransferases (FUTs) for Lewis X Synthesis
EnzymeAcceptor SubstrateKm (Acceptor)Km (GDP-Fucose)Source OrganismReference
FUT3β-D-Gal-(1->3)-β-D-GlcNAc-OR1 mMNot specifiedHuman[4]
FUT3Fucα1->2Galβ1->3GlcNAcβ-OR0.10 mMNot specifiedHuman[4]
FUT3NeuAcα2->3Galβ1->3GlcNAcβ-OR0.58 mMNot specifiedHuman[4]
FUT9Lacto-N-neotetraose (LNnT)Not specified0.02 mM - 0.2 mM range testedHuman[5]

Note: "R" in the acceptor substrate denotes a linker or the rest of the glycan chain.

Table 3: Intracellular Concentrations of Donor Substrates
Donor SubstrateCell Type/OrganismConcentration RangeReference
UDP-GalactoseLactococcus lactis~0.1 - 0.5 µmol/g (dry weight)[6]
UDP-N-acetylglucosamineLactococcus lactis~0.2 - 1.0 µmol/g (dry weight)[6]
UDP-N-acetylglucosamineCultured Mammalian Cells60 - 520 pmol/106 cells[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Lewis X biosynthesis pathway.

N-Acetylglucosaminyltransferase (GnT) Activity Assay

This protocol is adapted for assaying GnT-III, which can be modified for other GnTs involved in precursor synthesis.

Materials:

  • 2x GnT-III reaction buffer: 250 mM MES-NaOH buffer (pH 6.25), 40 mM UDP-GlcNAc, 20 mM MnCl2, 400 mM N-acetylglucosamine, 1% (w/v) Triton X-100.

  • 100 µM Pyridylaminated (PA)-agalacto-biantennary sugar chain (PA-GnGnbi) as acceptor substrate.

  • Crude enzyme extract from cells or tissues.

Procedure:

  • Prepare crude enzyme extracts from tissues by homogenizing in 10 mM Tris-HCl (pH 7.4) with 0.25 M sucrose (B13894) and protease inhibitors. For cultured cells, sonicate cell pellets in ice-chilled PBS.

  • Set up the reaction mixture in a final volume of 10 µL:

    • 5 µL of 2x GnT-III reaction buffer

    • 1 µL of 100 µM PA-GnGnbi

    • 4 µL of enzyme extract

  • Incubate the reaction at 37°C for an appropriate time (e.g., 1-16 hours).

  • Stop the reaction by adding 40 µL of water and boiling for 3 minutes.

  • Analyze the product formation by reversed-phase HPLC with a fluorescence detector to separate and quantify the PA-labeled product.[8][9]

β-1,4-Galactosyltransferase (β4GalT) Activity Assay

Materials:

  • Reaction Buffer: 25 mM sodium cacodylate (pH 7.4), 10 mM MnCl2.

  • UDP-Galactose (UDP-Gal) solution (e.g., 200 µM).

  • Pyridylamino-labeled acceptor substrate (e.g., GlcNAc2Man3GlcNAc2-PA, 100 nM).

  • Enzyme source (recombinant or purified β4GalT).

Procedure:

  • Prepare the reaction mixture containing the enzyme, reaction buffer, UDP-Gal, and the PA-labeled acceptor substrate.

  • Incubate the reaction at 37°C. Optimal incubation times should be determined empirically but can range from 2 to 24 hours.

  • Terminate the reaction by heat inactivation or addition of EDTA.

  • Analyze the reaction products by HPLC to separate the galactosylated product from the unreacted acceptor.[10]

α-1,3-Fucosyltransferase (FUT) Activity Assay

Materials:

  • Reaction Buffer: 20 mM HEPES (pH 7.4).

  • 0.1% Triton X-100 for enzyme solubilization.

  • GDP-Fucose solution (e.g., 75 µM).

  • Pyridylaminated (PA)-sugar acceptor (e.g., PA-N-acetyllactosamine).

  • Enzyme source (cell lysate or recombinant FUT).

Procedure:

  • Prepare the enzyme source by solubilizing FUT-expressing cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 via sonication.

  • Set up the reaction mixture with the enzyme, GDP-fucose, and the PA-sugar acceptor in the reaction buffer.

  • Incubate at 37°C for 2 hours.

  • Stop the reaction and analyze the supernatant by HPLC on a TSK-gel ODS-80TS column to separate and quantify the fucosylated product.

Chemoenzymatic Synthesis of Lewis X Trisaccharide

This one-pot reaction provides an efficient method for synthesizing Lex derivatives.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5).

  • L-fucose or its analogs.

  • 2-azidoethyl N-acetyllactosamine (acceptor).

  • ATP and GTP.

  • MnSO4 (20-40 mM).

  • Inorganic pyrophosphatase.

  • L-fucokinase/GDP-fucose pyrophosphorylase (FKP).

  • α-1,3-fucosyltransferase.

Procedure:

  • Combine L-fucose, 2-azidoethyl N-acetyllactosamine, ATP, GTP, MnSO4, inorganic pyrophosphatase, FKP, and α-1,3-fucosyltransferase in Tris-HCl buffer.

  • Incubate the reaction mixture at 37°C for 2-3 hours with vigorous shaking.

  • Monitor the reaction progress by TLC or mass spectrometry.

  • Purify the resulting Lex trisaccharide derivative using appropriate chromatographic techniques.[11]

Mandatory Visualizations

Experimental Workflow for Studying Lewis X Biosynthesis

The following diagram illustrates a typical experimental workflow for investigating the biosynthesis of Lewis X.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay cluster_analysis Structural and Cellular Analysis Gene Glycosyltransferase Gene (e.g., FUT9) Cloning Cloning Gene->Cloning Vector Expression Vector Vector->Cloning Host Host Cell Expression (e.g., E. coli, Insect Cells) Cloning->Host Lysate Cell Lysate Host->Lysate Flow Flow Cytometry of LeX-expressing Cells Host->Flow Purification Affinity Chromatography Lysate->Purification PurifiedEnzyme Purified Enzyme Purification->PurifiedEnzyme Assay Kinetic Analysis (e.g., HPLC-based assay) PurifiedEnzyme->Assay MS Mass Spectrometry of Glycans Assay->MS

References

Lewis X: A Critical Tumor-Associated Carbohydrate Antigen in Cancer Progression and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), and its sialylated form, sialyl Lewis X (sLeX), are tumor-associated carbohydrate antigens (TACAs) critically involved in cancer progression. Overexpressed in a variety of adenocarcinomas, these glycans play a pivotal role in the metastatic cascade by mediating the adhesion of circulating tumor cells to the vascular endothelium, a crucial step for extravasation and the formation of secondary tumors. Furthermore, LeX is increasingly recognized as a marker for cancer stem cells (CSCs), the subpopulation of tumor cells responsible for initiation, metastasis, and recurrence. This technical guide provides an in-depth overview of the biosynthesis of LeX, its clinical significance as a prognostic marker, its role in mediating metastasis through selectin-dependent signaling pathways, and its association with the cancer stem cell phenotype. Detailed experimental protocols for the detection and analysis of LeX are also provided, alongside visualizations of key biological pathways to support further research and the development of novel therapeutic strategies targeting this important TACA.

Introduction: The Structure and Significance of Lewis X

Lewis X (LeX) is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc-R. It is a terminal carbohydrate structure found on both glycoproteins and glycolipids on the cell surface. While LeX is expressed on various normal tissues, particularly on granulocytes and some epithelial cells, its aberrant and high-level expression is a hallmark of many cancers, including breast, colon, lung, and prostate carcinomas[1].

The biological significance of LeX in oncology is amplified in its sialylated form, sialyl Lewis X (sLeX), which has the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc-R. This modification creates a high-affinity ligand for E-selectin and P-selectin, cell adhesion molecules expressed on the surface of endothelial cells, especially at sites of inflammation[2][3]. This interaction is a key molecular mechanism initiating the metastatic spread of cancer cells[2][3].

Biosynthesis of Lewis X and Sialyl Lewis X

The synthesis of LeX and sLeX is a multi-step enzymatic process involving a series of glycosyltransferases. The expression levels and activities of these enzymes are often dysregulated in cancer cells, leading to the accumulation of these tumor-associated antigens. The core pathway involves the addition of a fucose residue to a precursor N-acetyllactosamine chain, catalyzed by α(1,3)-fucosyltransferases (FUTs). The subsequent addition of a sialic acid residue by sialyltransferases results in the formation of sLeX.

G Biosynthesis of Lewis X (LeX) and Sialyl Lewis X (sLeX) cluster_0 Glycan Precursor cluster_1 Enzymatic Steps cluster_2 Products N-acetyllactosamine N-acetyllactosamine (Galβ1-4GlcNAc-R) FUT α(1,3)-Fucosyltransferase (e.g., FUT3, FUT4, FUT6) LeX Lewis X (LeX) Galβ1-4(Fucα1-3)GlcNAc-R FUT->LeX sLeX Sialyl Lewis X (sLeX) FUT->sLeX ST3GAL α(2,3)-Sialyltransferase (e.g., ST3GAL3, ST3GAL4) sLeX_precursor Sialyl-N-acetyllactosamine Neu5Acα2-3Galβ1-4GlcNAc-R ST3GAL->sLeX_precursor ST3GAL->sLeX LeX->ST3GAL CMP-Sialic Acid sLeX_precursor->FUT GDP-Fucose

Caption: Biosynthesis pathways for Lewis X (LeX) and Sialyl Lewis X (sLeX).

Clinical Significance and Prognostic Value

The overexpression of LeX and particularly sLeX on tumor cells is strongly correlated with poor prognosis, increased metastasis, and reduced overall survival across a wide range of cancers. A meta-analysis of 29 studies confirmed that sLeX overexpression is significantly associated with lymphatic and venous invasion, advanced tumor stage (T, N, and M stages), and higher rates of recurrence.

Quantitative Data on LeX/sLeX Expression and Prognosis

The following tables summarize the prognostic value of LeX and sLeX expression in several major cancer types.

Table 1: Prognostic Significance of Sialyl Lewis X (sLeX) Overexpression in Cancer (Meta-analysis Data)

Prognostic FactorAssociation with sLeX OverexpressionPooled Relative Risk (RR) [95% CI]
Lymphatic InvasionIncreased risk of lymphatic invasion vs. non-invasion1.36 [1.15–1.61]
Venous InvasionIncreased risk of venous invasion vs. non-invasion1.41 [1.18–1.67]
Tumor Stage (T)Higher likelihood of advanced T stage (pT3-4) vs. early T stage (pT2)1.14 [1.04–1.27]
Nodal Stage (N)Increased risk of lymph node metastasis vs. no metastasis1.46 [1.29–1.66]
Metastasis Stage (M)Increased risk of distant metastasis vs. no metastasis1.76 [1.34–2.31]
Overall Tumor StageHigher likelihood of advanced stage (III/IV) vs. early stage (I/II)1.42 [1.19–1.68]
Tumor RecurrenceIncreased risk of recurrence vs. non-recurrence2.92 [2.02–4.23]
Overall Survival Increased risk of death Hazard Ratio (HR) = 3.11 [2.25–4.32]

Data summarized from a meta-analysis by Xuan et al.

Table 2: LeX/sLeX Expression and Survival in Specific Cancers

Cancer TypeAntigenKey FindingsReference(s)
Colorectal Cancer sLeX5-year overall survival was 58.3% for sLeX-positive patients vs. 93.0% for sLeX-negative patients (P < 0.0001). sLeX expression is an independent predictor of poor survival.[4][5]
LeXLeX expression is an independent prognostic variable for patient survival.[6]
Breast Cancer LeXIn triple-negative breast cancer (TNBC), LeX positivity was an independent poor prognostic factor for both recurrence-free and overall survival, especially in patients < 50 years old.[2]
sLeXHigh sLeX expression in ER-positive tumors is significantly correlated with a higher frequency of bone metastasis.[1]
Lung Cancer (NSCLC) sLeXExpression of sLeX in stage I non-small cell lung cancer was associated with a higher frequency of blood vessel invasion and shorter postoperative survival.[3]

Role in Metastasis: The Selectin-Mediated Adhesion Cascade

The primary mechanism by which sLeX promotes metastasis is through its function as a ligand for E-selectin and P-selectin on endothelial cells. This interaction facilitates the initial "tethering" and "rolling" of circulating tumor cells (CTCs) along the blood vessel wall, a critical prerequisite for their subsequent firm adhesion and extravasation into distant tissues.

This adhesion is not merely a physical tethering; the binding of sLeX on the cancer cell to E-selectin on the endothelial cell initiates an "outside-in" signaling cascade within the tumor cell. This signaling can activate pathways that promote cell survival, migration, and invasion.

G sLeX-E-selectin Mediated Adhesion and Signaling cluster_0 Circulating Tumor Cell (CTC) sLeX sLeX PSGL1 PSGL-1 sLeX->PSGL1 on E_Selectin E-Selectin sLeX->E_Selectin Binding (Tethering & Rolling) FAK FAK Integrin_inactive Integrin (Inactive) Integrin_active Integrin (Active) Integrin_inactive->Integrin_active ICAM1 ICAM-1 Integrin_active->ICAM1 Firm Adhesion Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK (ERK) Src->MAPK Akt Akt PI3K->Akt Akt->Integrin_inactive Activates Migration Cell Migration & Invasion Akt->Migration MAPK->Integrin_inactive Activates MAPK->Migration E_Selectin->sLeX Triggers 'Outside-in' Signaling

Caption: sLeX-E-selectin binding initiates rolling and triggers signaling for invasion.

The binding of sLeX to E-selectin can lead to the activation of focal adhesion kinase (FAK), Src, and downstream pathways like PI3K/Akt and MAPK (ERK). These pathways are central regulators of cell migration, invasion, and survival. Activation of these pathways can also lead to an "inside-out" signaling that activates integrins on the tumor cell surface, promoting firm adhesion to ligands like ICAM-1 on the endothelium, and subsequent extravasation.

Lewis X as a Cancer Stem Cell (CSC) Marker

Emerging evidence indicates a strong association between LeX (CD15) expression and the cancer stem cell (CSC) phenotype. CSCs are a small subpopulation of cells within a tumor that possess self-renewal capabilities and are thought to be responsible for tumor initiation, metastasis, and resistance to therapy.

In several cancers, including head and neck squamous cell carcinoma (HNSCC) and glioblastoma, the LeX-positive cell population is enriched for CSCs. For instance, tumor cells from HNSCC grown as orospheres (a culture condition that enriches for stem cells) show 95-100% positivity for sLeX, compared to only 10-40% in their adherent, more differentiated counterparts. This suggests that LeX/sLeX may not only be a marker but also a functional contributor to the "stemness" and metastatic potential of these aggressive cells.

Experimental Protocols

Accurate detection and quantification of LeX/sLeX are crucial for both research and clinical applications. The following sections provide detailed methodologies for the most common techniques.

Immunohistochemistry (IHC) for LeX in Paraffin-Embedded Tissues

This protocol provides a general framework for the detection of LeX (CD15) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle: An anti-LeX primary antibody binds to the antigen in the tissue. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, which is visualized by microscopy.

Materials:

  • FFPE tissue slides (4-5 µm sections)

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen Peroxide (3%) in methanol (B129727)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibody: Mouse Anti-Human CD15/Lewis X Monoclonal Antibody (use at a pre-determined optimal concentration, e.g., 5-25 µg/mL)

  • Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 1 change, 3 minutes.

    • Immerse in 70% ethanol: 1 change, 3 minutes.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Peroxidase Block:

    • Incubate sections in 3% H2O2 in methanol for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (Phosphate Buffered Saline): 2 changes, 5 minutes each.

  • Blocking:

    • Incubate with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-LeX primary antibody in PBS or antibody diluent.

    • Apply to sections and incubate overnight at 4°C or for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Rinse with PBS: 3 changes, 5 minutes each.

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse with PBS: 3 changes, 5 minutes each.

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate for 2-10 minutes, or until desired brown stain intensity develops.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • "Blue" the stain in running tap water.

    • Dehydrate through graded alcohols and clear in xylene.

    • Coverslip with permanent mounting medium.

Controls:

  • Positive Control: Tissue known to express LeX (e.g., granulocytes in tonsil tissue).

  • Negative Control: Omit the primary antibody or use an isotype-matched control antibody.

G IHC Workflow for Lewis X Detection start Start: FFPE Slide deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval (Heat-Induced) deparaffin->retrieval blocking Blocking (Peroxidase & Serum) retrieval->blocking primary_ab Primary Antibody (Anti-LeX) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugate) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstain & Mount detection->counterstain end End: Microscopy counterstain->end

Caption: Workflow for Immunohistochemical (IHC) staining of Lewis X.

Flow Cytometry for LeX on Cell Surfaces

This protocol is for the analysis of LeX (CD15) expression on single-cell suspensions, which is particularly useful for analyzing cancer cell lines or CSC populations.

Principle: Cells are incubated with a fluorochrome-conjugated anti-LeX antibody. The cells are then passed through a laser beam in a flow cytometer, and the fluorescence emitted from each cell is detected, allowing for quantification of LeX-positive cells.

Materials:

  • Single-cell suspension (1 x 10^6 cells per sample)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

  • Primary Antibody: Fluorochrome-conjugated Mouse Anti-Human CD15 (e.g., FITC, PE, or APC conjugated)

  • Isotype Control: Fluorochrome-conjugated Mouse IgM isotype control.

  • Viability Dye (e.g., Propidium Iodide or 7-AAD)

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from cultured cells or dissociated tissue.

    • Wash cells with cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in staining buffer.

  • Fc Receptor Blocking:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

    • Add Fc Receptor Blocking solution according to the manufacturer's instructions and incubate for 10 minutes at room temperature.

  • Antibody Staining:

    • Add the pre-titrated optimal amount of fluorochrome-conjugated anti-LeX antibody to the appropriate tube.

    • Add the same amount of the corresponding isotype control antibody to a separate tube.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold staining buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step once more.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of staining buffer.

    • Just before analysis, add a viability dye to distinguish live from dead cells.

    • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

Data Analysis:

  • Gate on the live, single-cell population.

  • Use the isotype control to set the gate for positive staining.

  • Quantify the percentage of LeX-positive cells and their mean fluorescence intensity (MFI).

Conclusion and Future Directions

Lewis X and its sialylated counterpart, sLeX, are not merely markers of malignancy but are functional players in the metastatic process and are closely linked to the cancer stem cell phenotype. Their high expression on a variety of tumors and clear association with poor clinical outcomes make them compelling targets for novel cancer therapies. Potential therapeutic strategies include the development of monoclonal antibodies to block selectin binding, carbohydrate-based vaccines to elicit an anti-tumor immune response, and small molecule inhibitors of the fucosyl- and sialyltransferases responsible for their synthesis. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers and drug developers aiming to further elucidate the role of Lewis X in cancer and translate this knowledge into effective clinical interventions.

References

An In-depth Technical Guide to the Role of Lewis X in Immune System Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Lewis X (LeX)

The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate structure chemically defined as Galβ1-4(Fucα1-3)GlcNAc. It is a fundamental component of the glycome, playing a critical role in a multitude of cell-to-cell recognition processes.[1] In the immune system, LeX and its sialylated form, Sialyl Lewis X (sLeX), are famously recognized as the primary ligands for the selectin family of adhesion molecules. This interaction is the cornerstone of the leukocyte adhesion cascade, a process essential for immune surveillance, inflammation, and lymphocyte homing.[1][2][3] Dysregulation of LeX expression is implicated in various pathological states, including inflammatory diseases, autoimmune disorders, and cancer metastasis, making it a molecule of significant interest for therapeutic development.[1][4][5]

Lewis X Structure, Synthesis, and Expression

LeX is a trisaccharide that becomes the tetrasaccharide sLeX upon the addition of a sialic acid residue.[1] These carbohydrate epitopes are not expressed as free entities but are attached as terminal structures on N-linked or O-linked glycans of glycoproteins (e.g., PSGL-1, CD44) and on glycolipids embedded in the cell membrane.[1][3]

The synthesis of these structures is a coordinated enzymatic process involving glycosyltransferases. Specifically, fucosyltransferases (FUTs), such as FUT3, FUT5, FUT6, and FUT7, are responsible for adding the fucose residue in the characteristic α1-3 linkage.[1][6] The generation of sLeX additionally requires sialyltransferases (e.g., ST3GAL3, ST3GAL4, ST3GAL6) to add the terminal sialic acid.[1]

The expression of LeX and sLeX is dynamically regulated and cell-type specific:

  • Granulocytes and Monocytes: These cells constitutively express high levels of sLeX, enabling their rapid recruitment to sites of inflammation.[1][7][8]

  • Lymphocytes: Resting T and B lymphocytes express low to negligible levels of sLeX.[1] However, upon activation, its expression is significantly upregulated, particularly on effector and memory T cells.[1][9][10]

  • Regulatory T Cells (Tregs): sLeX has been identified as a marker for a highly differentiated and suppressive subset of human and murine Tregs.[11][12][13] sLeX+ Tregs exhibit enhanced suppressive function.[6][11]

  • Natural Killer (NK) Cells: A substantial portion of NK cells express sLeX.[8][9]

  • Dendritic Cells (DCs): Monocyte-derived DCs express sLeX, which is crucial for their interaction with selectins.[14] The C-type lectin receptor DC-SIGN on dendritic cells can also bind LeX structures, modulating immune responses.[15][16][17][18]

Core Function: The Leukocyte Adhesion Cascade

The primary role of sLeX in the immune system is to mediate the initial steps of leukocyte extravasation from the bloodstream into tissues. This multi-step process, known as the leukocyte adhesion cascade, is orchestrated by a series of molecular interactions.

  • Tethering and Rolling: In response to inflammatory signals (e.g., cytokines), endothelial cells lining the blood vessels upregulate the expression of E-selectin and P-selectin. Circulating leukocytes, decorated with sLeX ligands, are captured from the bloodstream. The sLeX-selectin bond is transient, allowing the leukocyte to roll along the endothelial surface, effectively slowing it down.[1][3] L-selectin, expressed on leukocytes, can also mediate rolling by binding to its ligands on the endothelium.[1][2]

  • Activation: As the leukocyte rolls, it becomes exposed to chemokines displayed on the endothelial surface. These chemokines bind to G protein-coupled receptors on the leukocyte, triggering an intracellular signaling cascade.

  • Firm Adhesion: The signaling cascade rapidly activates integrins on the leukocyte surface, causing a conformational change that increases their binding affinity for their ligands, such as ICAMs (Intercellular Adhesion Molecules), on the endothelium. This high-affinity binding leads to the firm adhesion of the leukocyte.

  • Transendothelial Migration (Diapedesis): The firmly adhered leukocyte then squeezes between endothelial cells to enter the underlying tissue, a process guided by a chemokine gradient.

The sLeX-selectin interaction is the indispensable first step that makes all subsequent events possible.

Logical Relationship: Leukocyte Adhesion Cascade

Adhesion_Cascade cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Activated Endothelium cluster_tissue Inflamed Tissue Leukocyte Circulating Leukocyte (sLeX+) Tethering Tethering & Rolling Leukocyte->Tethering Initial Contact Selectins E/P-Selectin Expression Selectins->Tethering Chemokines Chemokine Display Activation Integrin Activation Chemokines->Activation ICAMs ICAM Expression Adhesion Firm Adhesion ICAMs->Adhesion Extravasation Extravasation (Diapedesis) Tethering->Activation Chemokine Sensing Activation->Adhesion High-Affinity Binding Adhesion->Extravasation Migration DC_SIGN_Signaling LeX_Ligand LeX-bearing Pathogen or Glycoprotein DC_SIGN DC-SIGN Receptor (on Dendritic Cell) LeX_Ligand->DC_SIGN Binding Signaling_Complex Signaling Complex Assembly DC_SIGN->Signaling_Complex Induces Downstream_Effects Downstream Signaling (e.g., RAF-1, NF-κB) Signaling_Complex->Downstream_Effects Immune_Modulation Modulation of Immune Response Downstream_Effects->Immune_Modulation Th1_Suppression Th1 Suppression Immune_Modulation->Th1_Suppression Th2_Polarization Th2 Polarization Immune_Modulation->Th2_Polarization Rolling_Assay_Workflow Start Start Prep_Substrate 1. Prepare Substrate (e.g., TNF-α activated HUVECs or purified selectin) Start->Prep_Substrate Prep_Cells 2. Isolate Leukocytes Start->Prep_Cells Assemble 3. Assemble Flow Chamber Prep_Substrate->Assemble Block_Control 2a. Blocking Control (Optional) (e.g., anti-sLeX Ab, Sialidase) Prep_Cells->Block_Control Prep_Cells->Assemble Block_Control->Assemble Perfuse 4. Perfuse Leukocytes at Physiological Shear Stress Assemble->Perfuse Record 5. Record Cell Interactions (Phase-contrast microscopy) Perfuse->Record Analyze 6. Analyze Video Data (Quantify rolling, adhesion, velocity) Record->Analyze End End Analyze->End

References

The Lewis Blood Group System: A Technical Guide to Its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis blood group system, designated as ISBT 007, represents a fascinating and unique area of human immunohematology.[1] Unlike most blood group systems where antigens are intrinsic to the red blood cell membrane, Lewis antigens are soluble glycosphingolipids synthesized by epithelial cells, primarily in the gastrointestinal tract, and are then adsorbed onto the surface of erythrocytes from the plasma.[2][3] This distinct characteristic has profound implications for transfusion medicine, and the intricate interplay of genetics and biochemistry governing Lewis antigen expression provides a compelling case study in human biology. This technical guide provides an in-depth exploration of the discovery, history, genetics, and biochemistry of the Lewis blood group system, tailored for researchers, scientists, and professionals in drug development.

Discovery and Key Historical Milestones

The elucidation of the Lewis blood group system was a gradual process, marked by key discoveries in the mid-20th century.

  • 1946: The Discovery of Anti-Le a and the Le(a+) Phenotype: The journey into the Lewis system began in 1946 when Arthur E. Mourant identified a "new" human blood group antigen of frequent occurrence.[4][5][6] This discovery stemmed from the investigation of a patient's serum that contained an antibody, later designated anti-Le a , which agglutinated the red blood cells of approximately 22% of the English population.[7] Individuals whose red cells reacted with this antibody were termed Le(a+).

  • 1948: The Identification of Anti-Le b and the Le(b+) Phenotype: Two years later, the complexity of the system deepened with the discovery of a second antibody, anti-Le b .[7] This antibody reacted with the red cells of about 70% of Europeans, defining the Le(b+) phenotype.[7] A crucial observation was that individuals were rarely positive for both Le a and Le b antigens, hinting at a complex genetic relationship.

  • The Role of Race and Sanger: The pioneering work of Robert Race and Ruth Sanger was instrumental in unraveling the genetic basis of the Lewis system. Through extensive family studies, they demonstrated the Mendelian inheritance patterns of the Lewis antigens and their intriguing relationship with the ABH secretor status.[2][8][9][10][11][12][13] Their seminal publication, "Blood Groups in Man," provided a comprehensive framework for understanding this and other blood group systems.[2][9][11][14][15]

Genetics of the Lewis System: The Interplay of FUT3 and FUT2

The expression of Lewis antigens is not determined by a single gene but rather by the interaction of two distinct fucosyltransferase genes located on chromosome 19:

  • The Lewis Gene (FUT3): This gene encodes for α(1,3/1,4)-fucosyltransferase (Fuc-TIII). This enzyme is responsible for adding a fucose sugar to the N-acetylglucosamine (GlcNAc) residue of a precursor oligosaccharide chain. The dominant allele, Le, codes for a functional enzyme, while the recessive allele, le, is an amorph and does not produce a functional enzyme.

  • The Secretor Gene (FUT2): This gene encodes for α(1,2)-fucosyltransferase (Fuc-TII). This enzyme adds a fucose sugar to the terminal galactose (Gal) residue of the same precursor chain, creating the H antigen, which is also the precursor for the A and B antigens of the ABO system.[12] The dominant allele, Se, results in a functional enzyme and the secretion of ABH antigens in bodily fluids, while the recessive allele, se, is non-functional.

The interplay between the Le/le and Se/se gene pairs determines the Lewis phenotype of an individual.

Logical Relationship of Gene Interaction and Phenotype Expression

Lewis_Phenotype_Genetics cluster_genotype Genotype cluster_phenotype Resulting Phenotype Le_gene Lewis Gene (FUT3) (Le/le) Le_a_pos_b_neg Le(a+b-) Le_gene->Le_a_pos_b_neg Le allele present Le_a_neg_b_pos Le(a-b+) Le_gene->Le_a_neg_b_pos Le allele present Le_a_neg_b_neg Le(a-b-) Le_gene->Le_a_neg_b_neg lele (null) Le_a_pos_b_pos Le(a+b+) (Transient in infants) Le_gene->Le_a_pos_b_pos Le allele present Se_gene Secretor Gene (FUT2) (Se/se) Se_gene->Le_a_pos_b_neg sese (non-secretor) Se_gene->Le_a_neg_b_pos Se allele present Se_gene->Le_a_pos_b_pos Se allele present (weak expression) Lewis_Antigen_Synthesis cluster_FUT3 FUT3 (Lewis) Pathway cluster_FUT2 FUT2 (Secretor) Pathway cluster_combined Combined Pathway Precursor Type 1 Precursor Chain (Galβ1-3GlcNAc-R) FUT3_enzyme FUT3 (Le) Enzyme (α1,4-fucosyltransferase) Precursor->FUT3_enzyme sese genotype FUT2_enzyme FUT2 (Se) Enzyme (α1,2-fucosyltransferase) Precursor->FUT2_enzyme Se genotype Le_a_antigen Le(a) Antigen FUT3_enzyme->Le_a_antigen H_antigen H Type 1 Antigen FUT2_enzyme->H_antigen FUT3_on_H FUT3 (Le) Enzyme H_antigen->FUT3_on_H Le genotype Le_b_antigen Le(b) Antigen FUT3_on_H->Le_b_antigen Lewis_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_genetic_basis Genetic Basis Elucidation observation Observation of agglutination with patient serum (1946) antibody_id Identification of 'new' antibody (Anti-Lea) observation->antibody_id phenotype_freq Determination of Le(a+) frequency in population antibody_id->phenotype_freq anti_leb_discovery Discovery of Anti-Leb (1948) phenotype_freq->anti_leb_discovery family_studies Family Studies (Race & Sanger) anti_leb_discovery->family_studies inheritance_pattern Elucidation of Inheritance Pattern family_studies->inheritance_pattern linkage_analysis Linkage with Secretor Status inheritance_pattern->linkage_analysis gene_identification Identification of FUT3 (Le) and FUT2 (Se) genes linkage_analysis->gene_identification biochemical_pathway Definition of Biosynthetic Pathway gene_identification->biochemical_pathway

References

Chemical properties of Lewis X trisaccharide, methyl glycoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Lewis X Trisaccharide, Methyl Glycoside

Introduction

The Lewis X (LeX) trisaccharide, also known as stage-specific embryonic antigen-1 (SSEA-1), is a crucial carbohydrate antigen involved in a myriad of biological processes, including cell-cell adhesion, immune responses, and cancer metastasis.[1][2] Its structure is defined as Galβ1-4[Fucα1-3]GlcNAc.[2] The methyl glycoside form of Lewis X is a synthetically accessible derivative that serves as a valuable tool for in-depth biochemical and immunological studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Lewis X trisaccharide, methyl glycoside, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental chemical and physical properties of Lewis X trisaccharide, methyl glycoside are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C21H37NO15[3][4]
Molecular Weight 543.52 g/mol [3][5][6]
CAS Number 176106-81-3[4][5][7]
Appearance White to Pale Yellow Solid[6]
Melting Point 174-176°C[6][7]
Boiling Point 470.2°C[7]
Solubility Slightly soluble in Methanol and Water[6]
XLogP3 -5.3[3]

Synthesis and Characterization

The synthesis of Lewis X trisaccharide, methyl glycoside is a complex process that involves strategic glycosylation and the use of protecting groups to achieve the desired stereochemistry.

Experimental Protocol: Chemical Synthesis

A common synthetic strategy relies on the use of a disaccharide acceptor, such as a methyl lactoside derivative, which is then glycosylated with a fucosyl donor.[8]

  • Preparation of the Disaccharide Acceptor: A suitable derivative of methyl lactoside is prepared with protecting groups on the hydroxyls, leaving the 3-OH of the GlcNAc residue available for fucosylation.

  • Glycosylation: The protected methyl lactoside acceptor is reacted with a perbenzylated β-thiophenyl fucoside donor. This reaction is typically promoted by a suitable activator to form the α-fucosidic linkage.[8]

  • Deprotection: The protecting groups are removed in a stepwise manner to yield the final Lewis X trisaccharide, methyl glycoside.

  • Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product Methyl Lactoside Derivative Methyl Lactoside Derivative Glycosylation Glycosylation Methyl Lactoside Derivative->Glycosylation Fucosyl Donor Fucosyl Donor Fucosyl Donor->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification (RP-HPLC) Purification (RP-HPLC) Deprotection->Purification (RP-HPLC) Lewis X Trisaccharide, Methyl Glycoside Lewis X Trisaccharide, Methyl Glycoside Purification (RP-HPLC)->Lewis X Trisaccharide, Methyl Glycoside

A simplified workflow for the chemical synthesis of Lewis X trisaccharide, methyl glycoside.
Conformational Analysis

The three-dimensional structure of Lewis X trisaccharide is crucial for its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating its conformation in solution.

Experimental Protocol: NMR-Based Conformational Analysis
  • Sample Preparation: The Lewis X trisaccharide, methyl glycoside is dissolved in a suitable solvent, often a partially oriented liquid crystal solution.[9]

  • NMR Data Acquisition: One-bond C-H residual dipolar couplings (RDCs) are measured using advanced NMR techniques.[9]

  • Computational Modeling: A large number of theoretical 3D models of the trisaccharide are generated using computer simulations, such as Monte Carlo methods.[9]

  • Structure Validation: The experimental RDC values are compared with the theoretical values calculated for each model. The model that best fits the experimental data is considered the most accurate representation of the solution conformation.[9]

Biological Role and Signaling

Lewis X is a key player in cell-cell recognition and adhesion phenomena. It is recognized by a family of C-type lectins called selectins, which are expressed on the surface of endothelial cells and leukocytes.[10] This interaction is fundamental to processes like lymphocyte homing and the inflammatory response.[10][11]

G cluster_cell1 Cell 1 (e.g., Leukocyte) cluster_cell2 Cell 2 (e.g., Endothelial Cell) Lewis X Lewis X Selectin Receptor Selectin Receptor Lewis X->Selectin Receptor Binding Cell Adhesion Cell Adhesion Selectin Receptor->Cell Adhesion Downstream Signaling Downstream Signaling Cell Adhesion->Downstream Signaling

The role of Lewis X in mediating cell adhesion through selectin binding.

Furthermore, Lewis X-containing glycoconjugates can modulate immune responses by stimulating B cells and influencing T-helper cell differentiation.[1] They are also considered tumor-associated antigens and are implicated in cancer progression and metastasis.[1][2]

Experimental Methodologies

Binding Affinity Assays

To quantify the interaction between Lewis X trisaccharide, methyl glycoside and its binding partners, such as selectins, various biophysical techniques can be employed.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: A selectin protein is immobilized on the surface of an SPR sensor chip.

  • Binding: A solution of Lewis X trisaccharide, methyl glycoside at various concentrations is flowed over the sensor surface.

  • Detection: The binding of the trisaccharide to the selectin is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Kinetic Analysis: By analyzing the association and dissociation phases of the binding curves, the on-rate (kon), off-rate (koff), and dissociation constant (KD) can be determined, providing a quantitative measure of the binding affinity.[12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Immobilize Selectin Immobilize Selectin Flow Lewis X Solution Flow Lewis X Solution Immobilize Selectin->Flow Lewis X Solution Measure Binding Measure Binding Flow Lewis X Solution->Measure Binding Kinetic Analysis Kinetic Analysis Measure Binding->Kinetic Analysis Determine KD Determine KD Kinetic Analysis->Determine KD

A workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Conclusion

Lewis X trisaccharide, methyl glycoside is a vital molecule for studying the biological roles of carbohydrate antigens. Its well-defined chemical and physical properties, coupled with established synthetic and analytical methods, make it an indispensable tool in glycobiology, immunology, and cancer research. A thorough understanding of its characteristics is paramount for designing and interpreting experiments aimed at unraveling the complex world of carbohydrate-mediated biological recognition.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Lewis X Trisaccharide Methyl Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Lewis X trisaccharide methyl glycoside (β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-β-D-GlcNAc-OMe). The synthesis involves a multi-step process including the preparation of a suitably protected disaccharide acceptor and a fucosyl donor, followed by a crucial glycosylation step and final deprotection to yield the target trisaccharide.

Introduction

The Lewis X (LeX) trisaccharide is a crucial carbohydrate antigen involved in various biological processes, including cell adhesion, immune responses, and cancer metastasis. The availability of pure, chemically synthesized LeX and its derivatives is essential for research in glycobiology and for the development of novel diagnostics and therapeutics. This protocol outlines a reliable chemical synthesis route to obtain the methyl glycoside of the LeX trisaccharide, which can serve as a valuable tool for studying carbohydrate-protein interactions and as a building block for more complex glycoconjugates.

The overall synthetic strategy is a convergent [2+1] approach, where a disaccharide acceptor, methyl N-acetyl-lactosaminide, is first synthesized and selectively protected to expose the 3-hydroxyl group of the N-acetylglucosamine residue. This acceptor is then glycosylated with a protected fucosyl donor to form the trisaccharide. Subsequent global deprotection affords the final Lewis X trisaccharide methyl glycoside.

Synthetic Workflow

The chemical synthesis of Lewis X trisaccharide methyl glycoside can be visualized as a four-stage process:

  • Preparation of the Disaccharide Acceptor: Synthesis of a selectively protected methyl N-acetyl-lactosaminide.

  • Preparation of the Fucosyl Donor: Synthesis of a protected and activated fucose derivative.

  • Glycosylation: Coupling of the fucosyl donor and the disaccharide acceptor.

  • Deprotection: Removal of all protecting groups to yield the final product.

G cluster_0 Stage 1: Disaccharide Acceptor Synthesis cluster_1 Stage 2: Fucosyl Donor Synthesis cluster_2 Stage 3: Glycosylation cluster_3 Stage 4: Deprotection GlcNAc_OMe Methyl N-acetyl-β-D-glucosaminide Lactosaminide_protected Protected Methyl N-acetyl-β-lactosaminide GlcNAc_OMe->Lactosaminide_protected Glycosylation Gal Protected Galactose Donor Gal->Lactosaminide_protected Acceptor Acceptor: Methyl 2,2',3',4',6'-penta-O-benzyl- N-acetyl-β-lactosaminide Lactosaminide_protected->Acceptor Selective Protection Trisaccharide_protected Protected Lewis X Trisaccharide Methyl Glycoside Acceptor->Trisaccharide_protected NIS/TMSOTf Fucose L-Fucose Fuc_protected Protected Fucose Fucose->Fuc_protected Protection Donor Donor: Phenyl 2,3,4-tri-O-benzyl- 1-thio-α-L-fucopyranoside Fuc_protected->Donor Thiolation Donor->Trisaccharide_protected LewisX Lewis X Trisaccharide Methyl Glycoside Trisaccharide_protected->LewisX Hydrogenolysis

Application Notes: Probing Glycan-Protein Interactions Using Lewis X Methyl Glycoside in Glycan Array Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Lewis X (LeX) antigen, a trisaccharide with the structure Galβ1-4[Fucα1-3]GlcNAc, is a crucial carbohydrate motif involved in a myriad of biological recognition events.[1] It plays a significant role in cell-to-cell recognition, inflammation, and immune responses.[2][3] LeX is notably a key ligand for selectins, a family of cell adhesion molecules that mediate the initial attachment of leukocytes to the vascular endothelium during inflammation.[2][4][5][6] Furthermore, aberrant expression of LeX and its sialylated form, Sialyl Lewis X (sLeX), is a well-established hallmark of various cancers and is often correlated with metastasis and poor prognosis.[7][8][9]

Glycan array technology offers a powerful, high-throughput platform for investigating the intricate interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins, antibodies, and receptors.[10][11][12][13][14] By immobilizing a defined glycan, such as Lewis X methyl glycoside, onto a solid surface, researchers can screen for novel binding partners, characterize the specificity of known interactions, and identify potential inhibitors.[13][14] These application notes provide detailed protocols for utilizing Lewis X methyl glycoside in glycan array screening to identify and characterize LeX-binding proteins.

Principle of the Assay

The fundamental principle of a glycan microarray is the immobilization of specific glycans onto a functionalized solid support, typically a glass slide.[13] These immobilized glycans act as probes to capture GBPs from a biological sample. The workflow, analogous to an ELISA, involves several key steps:

  • Immobilization: Lewis X methyl glycoside, often functionalized with a linker (e.g., an amine group), is covalently attached to a derivatized slide surface (e.g., NHS-activated).[10][15]

  • Blocking: The remaining active sites on the slide surface are blocked to prevent non-specific binding of proteins.[11]

  • Incubation: The array is incubated with the biological sample containing the potential GBP (e.g., a purified protein, cell lysate, or serum).

  • Washing: Unbound components are washed away.

  • Detection: The bound GBP is detected, typically using a fluorescently labeled secondary antibody or by directly labeling the primary GBP.[11][14]

  • Scanning & Analysis: The slide is scanned using a microarray scanner, and the fluorescence intensity of each spot is quantified to determine the binding affinity.[14]

Experimental Protocols

Protocol 1: Immobilization of Lewis X Methyl Glycoside on NHS-Activated Slides

This protocol details the covalent attachment of amine-functionalized Lewis X methyl glycoside to an N-hydroxysuccinimide (NHS)-activated glass slide.

Materials:

  • NHS-activated glass slides

  • Amine-functionalized Lewis X methyl glycoside

  • Printing Buffer: 300 mM Sodium Phosphate, pH 8.5

  • Microarray contact printer

  • Humid chamber

  • Desiccator

Procedure:

  • Prepare a solution of amine-functionalized Lewis X methyl glycoside at a concentration of 100 µM in Printing Buffer.

  • Transfer the glycan solution to a microplate.

  • Using a microarray contact printer, print the glycan solution onto the NHS-activated glass slide. This creates microspots of approximately 100-200 µm in diameter.[14] Print multiple replicates to ensure data robustness.

  • Immediately after printing, place the slide in a humid chamber and incubate overnight at room temperature to allow the coupling reaction to proceed to completion.

  • Transfer the slide to a desiccator and store at room temperature overnight to ensure it is completely dry.

  • The prepared Lewis X glycan array slides can be stored in a desiccator at 4°C for several weeks.

Protocol 2: Direct Binding Assay with a Fluorescently Labeled Protein

This protocol outlines the screening procedure using a purified, fluorescently labeled protein suspected of binding to Lewis X.

Materials:

  • Lewis X-functionalized glycan array slide (from Protocol 1)

  • Fluorescently labeled protein of interest

  • Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), pH 7.4

  • Wash Buffer A: PBS with 0.05% (v/v) Tween-20 (PBST)

  • Wash Buffer B: PBS

  • Deionized water

  • Humid chamber

  • Microarray scanner compatible with the chosen fluorescent label

Procedure:

  • Blocking:

    • Place the glycan array slide in a slide holder.

    • Add enough Blocking Buffer to cover the array surface.

    • Incubate for 1 hour at room temperature in a humid chamber with gentle agitation.

    • Aspirate the Blocking Buffer.

  • Binding:

    • Dilute the fluorescently labeled protein to the desired concentration (e.g., 1-10 µg/mL) in Blocking Buffer.

    • Apply the protein solution to the array surface.

    • Incubate for 1-2 hours at room temperature in a humid chamber with gentle agitation.

  • Washing:

    • Aspirate the protein solution.

    • Wash the slide by immersing it in Wash Buffer A for 5 minutes with gentle agitation. Repeat this step twice.

    • Wash the slide by immersing it in Wash Buffer B for 2 minutes.

    • Briefly rinse the slide with deionized water to remove salts.

  • Drying and Scanning:

    • Dry the slide by centrifugation in a slide carrier or by gently blowing with nitrogen gas.

    • Scan the slide immediately using a microarray scanner at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Use microarray analysis software to quantify the fluorescence intensity of each spot.[14]

    • Calculate the average Relative Fluorescence Units (RFU) and standard deviation for the replicate spots.

    • Compare the signal from the Lewis X spots to any negative control spots on the array. A significantly higher signal on the Lewis X spots indicates a binding interaction.

Data Presentation

Quantitative data from glycan array experiments should be presented clearly to facilitate interpretation. The following table provides an example of how to summarize binding data for different lectins screened against a Lewis X-functionalized array.

Table 1: Example Binding Data for Lectins Screened on a Lewis X Glycan Array

LectinSourceKnown SpecificityConcentration (µg/mL)Average RFU (± SD)Signal-to-Noise Ratio
Lectin A Aleuria aurantia (B1595364) (AAL)Fucose1045,210 (± 3,150)85.3
Lectin B Ulex europaeus (UEA-I)α-L-Fucose1038,650 (± 2,890)72.9
Lectin C Ricinus communis (RCA-I)Galactose1018,540 (± 1,560)35.0
Lectin D Triticum vulgaris (WGA)GlcNAc, Sialic Acid102,130 (± 450)4.0
Negative Control BSA-FITCNone10530 (± 95)1.0

RFU = Relative Fluorescence Units; SD = Standard Deviation. Signal-to-Noise Ratio calculated against the negative control.

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for a glycan array screening experiment.[10][11]

Glycan_Array_Workflow cluster_prep Array Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Glycan_Prep 1. Synthesize/Obtain Amine-LeX Glycoside Printing 2. Print Glycoside on NHS-Slide Immobilization 3. Incubate & Dry (Covalent Bonding) Blocking 4. Block Surface (e.g., BSA) Immobilization->Blocking Incubation 5. Incubate with Fluorescent GBP Washing 6. Wash Unbound Protein Scanning 7. Scan Slide Washing->Scanning Quantification 8. Quantify Spot Intensity (RFU) Analysis 9. Analyze Data & Identify Hits

Glycan array experimental workflow.
Lewis X Signaling Interaction

Lewis X on the surface of leukocytes interacts with E-selectin on endothelial cells, a critical step in the inflammatory cascade that leads to leukocyte rolling and extravasation into tissues.[2][7]

LewisX_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_outcome Cellular Response Leukocyte Leukocyte Surface LeX Lewis X Glycan ESelectin E-Selectin LeX->ESelectin Binding Endothelium Endothelial Surface Rolling Leukocyte Rolling ESelectin->Rolling Adhesion Firm Adhesion Rolling->Adhesion Extravasation Extravasation Adhesion->Extravasation

Lewis X and E-selectin interaction pathway.

References

Application Notes and Protocols for Mass Spectrometry-Based Characterization of Lewis X Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis X (LeX) antigen, also known as cluster of differentiation 15 (CD15), and its sialylated form, sialyl Lewis X (sLeX), are carbohydrate structures terminally expressed on glycoproteins and glycolipids.[1][2] These glycans play crucial roles in various biological processes, including cell adhesion, immune responses, and fertilization.[2] Notably, aberrant expression of LeX and sLeX is frequently associated with cancer progression and metastasis, making them important biomarkers and potential therapeutic targets.[3]

Mass spectrometry (MS) has emerged as a powerful analytical tool for the detailed structural characterization and quantification of LeX and sLeX on glycoproteins. This document provides detailed application notes and protocols for the mass spectrometric analysis of these important glycan structures.

Application Notes

Mass spectrometry offers several advantages for the characterization of Lewis X-containing glycoproteins:

  • High Sensitivity and Specificity: MS-based methods can detect and identify LeX and sLeX structures with high sensitivity, even in complex biological mixtures. Tandem MS (MS/MS) provides structural information by fragmenting the glycan, allowing for unambiguous identification.

  • Structural Elucidation: MS techniques can determine the composition and branching of the glycan chains, as well as the linkage of the fucose and sialic acid residues that are characteristic of LeX and sLeX.

  • Site-Specific Analysis: In conjunction with proteomic workflows, MS can identify the specific glycosylation sites on a protein that are modified with LeX or sLeX structures.

  • Quantitative Analysis: Both relative and absolute quantification of LeX and sLeX expression levels can be achieved using various MS-based strategies, providing insights into changes in glycosylation associated with disease states.

Experimental Workflows and Protocols

A general workflow for the characterization of Lewis X-containing glycoproteins by mass spectrometry involves the enrichment of the target glycoproteins, release of the N-glycans, derivatization, and finally, MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_glycan_analysis Glycan Analysis start Biological Sample (Cells, Tissue, or Biofluid) lysis Cell Lysis and Protein Extraction start->lysis ip Immunoprecipitation with anti-Lewis X Antibody lysis->ip elution Elution of Glycoproteins ip->elution glycan_release N-Glycan Release (PNGase F) elution->glycan_release permethylation Permethylation glycan_release->permethylation ms_analysis Mass Spectrometry (MALDI-TOF or LC-ESI-MS/MS) permethylation->ms_analysis data_analysis Data Analysis and Structural Characterization ms_analysis->data_analysis

Caption: Experimental workflow for Lewis X characterization.

Protocol 1: Immunoprecipitation of Lewis X-Containing Glycoproteins

This protocol describes the enrichment of glycoproteins carrying the Lewis X antigen from a complex biological sample.

Materials:

  • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS, with protease inhibitors)

  • Anti-Lewis X antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis: Lyse cells or tissue homogenate in ice-cold lysis buffer.

  • Pre-clearing: (Optional) To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Remove the beads.

  • Immunoprecipitation: Add the anti-Lewis X antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash three times with wash buffer.

  • Elution: Elute the bound glycoproteins using the elution buffer and immediately neutralize the eluate with the neutralization buffer.

Protocol 2: N-Glycan Release and Permethylation

This protocol details the enzymatic release of N-glycans and their subsequent derivatization for enhanced MS analysis.[4][5]

Materials:

Procedure:

  • N-Glycan Release:

    • To the eluted glycoprotein (B1211001) sample, add ammonium bicarbonate buffer.

    • Add PNGase F and incubate at 37°C overnight.[4]

    • Separate the released glycans from the protein backbone using a C18 Sep-Pak cartridge.[4]

  • Permethylation:

    • Dry the released glycans in a vacuum centrifuge.

    • Add a slurry of NaOH in DMSO to the dried glycans.

    • Add iodomethane and shake vigorously for 30 minutes at room temperature.

    • Quench the reaction with water and extract the permethylated glycans with dichloromethane.

    • Wash the dichloromethane phase with water and dry it down.

    • Reconstitute the permethylated glycans in methanol for MS analysis.

Protocol 3: Mass Spectrometry Analysis

This section provides general parameters for MALDI-TOF and LC-ESI-MS/MS analysis of permethylated Lewis X-containing glycans.

A. MALDI-TOF MS:

  • Matrix: 2,5-dihydroxybenzoic acid (DHB) is commonly used for neutral and sialylated glycans.

  • Mode: Positive ion reflector mode.

  • Mass Range: m/z 1000-5000.

  • Calibration: Use a suitable calibrant mixture for the relevant mass range.

B. LC-ESI-MS/MS:

  • LC Column: A porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating glycan isomers.[6]

  • Mobile Phases: Acetonitrile and water with a modifier like formic acid or ammonium formate.

  • MS Mode: Positive ion mode.

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to generate fragment ions for structural elucidation.[7]

Quantitative Data Presentation

The following tables summarize characteristic mass-to-charge ratios (m/z) for permethylated Lewis X and sialyl Lewis X-containing N-glycans that can be used for their identification in mass spectrometry.

Table 1: Calculated m/z Values for Permethylated Lewis X-Containing N-Glycans ([M+Na]⁺)

Glycan Composition (Hex:HexNAc:Fuc)Putative StructureCalculated m/z
5:4:1Biantennary with core fucose and one LeX2244.0
5:4:2Biantennary with core fucose and two LeX2418.1
6:5:1Triantennary with core fucose and one LeX2693.3
6:5:2Triantennary with core fucose and two LeX2867.4

Table 2: Calculated m/z Values for Permethylated Sialyl Lewis X-Containing N-Glycans ([M+Na]⁺)

Glycan Composition (Hex:HexNAc:Fuc:NeuAc)Putative StructureCalculated m/z
5:4:1:1Biantennary with core fucose and one sLeX2605.2
5:4:2:1Biantennary with core fucose, one LeX, and one sLeX2779.3
6:5:1:1Triantennary with core fucose and one sLeX2966.5
6:5:2:1Triantennary with core fucose, one LeX, and one sLeX3140.6

Table 3: Characteristic Fragment Ions for Lewis X and Sialyl Lewis X

Precursor StructureFragmentationCharacteristic Fragment Ion (m/z)Reference
Lewis XCross-ring cleavage of GlcNAc259N/A
Sialyl Lewis XOxonium ion803.29 (native), 1021.4 (permethylated)[8]

Biological Context: Lewis X in Cell Signaling

Lewis X and sialyl Lewis X play a significant role as ligands for selectins, a family of cell adhesion molecules. The interaction between sLeX on leukocytes and E-selectin on endothelial cells is a critical step in the inflammatory response, mediating the tethering and rolling of leukocytes along the blood vessel wall. In cancer, tumor cells can exploit this mechanism to adhere to the endothelium, facilitating metastasis.

signaling_pathway cluster_cell Endothelial Cell cluster_leukocyte Leukocyte / Cancer Cell e_selectin E-selectin signaling Intracellular Signaling Cascade e_selectin->signaling slex_glycoprotein sLeX-Glycoprotein slex_glycoprotein->e_selectin Binding adhesion Cell Adhesion and Rolling

Caption: E-selectin mediated cell adhesion.

References

Application Notes and Protocols: Immobilization of Lewis X Trisaccharide on Biosensor Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immobilization of the Lewis X (LeX) trisaccharide on various biosensor surfaces. The following sections detail the significance of LeX immobilization, quantitative data on its interactions, detailed experimental protocols, and visual representations of the workflows and signaling pathways involved.

Introduction

The Lewis X (LeX) trisaccharide (Galβ1-4[Fucα1-3]GlcNAc) is a crucial carbohydrate antigen involved in various biological recognition processes, most notably as a ligand for the selectin family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin).[1][2] The interaction between LeX and selectins mediates the initial tethering and rolling of leukocytes on endothelial cells during inflammation and immune responses. Consequently, biosensors functionalized with LeX are invaluable tools for studying these interactions, screening for potential anti-inflammatory drugs that inhibit this binding, and for diagnostic applications.

The successful development of such biosensors hinges on the effective and reproducible immobilization of the LeX trisaccharide onto the sensor surface in a manner that preserves its biological activity. This document provides detailed protocols for various immobilization strategies and methods for the characterization and application of LeX-functionalized biosensors.

Quantitative Data on Lewis X Interactions

The binding affinity of Lewis X and its derivatives to selectins is a critical parameter for biosensor design and data interpretation. While direct comparative data for the unmodified Lewis X trisaccharide across all three selectins using a single method is limited in the literature, data for the closely related sialyl Lewis X (sLeX) provides valuable insights. The affinity is typically in the micromolar to millimolar range, reflecting the transient nature of selectin-carbohydrate interactions.

Table 1: Binding Affinities of Lewis Antigens to Selectins

LigandReceptorMethodDissociation Constant (Kd) / IC50Reference
Sialyl Lewis XE-selectinSurface Plasmon Resonance (SPR)1.2 mM[3]
Sialyl Lewis aE-selectinCompetitive Binding AssayIC50 = 220 ± 20 µM[4]
Sialyl Lewis XE-selectinCompetitive Binding AssayIC50 = 750 ± 20 µM[4]
Sialyl 6-sulfo Lewis XL-selectinCell Adhesion Assay-[1]
Sialyl 6-sulfo Lewis XP-selectinCell Adhesion Assay-[1]
Sialyl 6-sulfo Lewis XE-selectinCell Adhesion Assay-[1]

Note: Lower IC50 and Kd values indicate higher binding affinity.

Table 2: Comparison of Biosensor Platforms for Carbohydrate-Protein Interaction Analysis

Biosensor PlatformPrincipleAdvantagesTypical Limit of Detection (LOD)
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon bindingReal-time, label-free, provides kinetic data (kon, koff)10⁻⁵ - 10⁻⁷ RIU
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)Measures changes in frequency and dissipation of an oscillating quartz crystal upon mass bindingReal-time, label-free, provides information on viscoelastic properties of the bound layerng/cm²
Electrochemical Biosensors (e.g., Impedance, Amperometric)Measures changes in electrical properties (impedance, current) upon bindingHigh sensitivity, potential for miniaturization and low costpM - nM

Note: The specific LOD for Lewis X will depend on the immobilization strategy, surface chemistry, and the specific analyte and its concentration.[5][6][7][8][9][10]

Experimental Protocols

This section provides detailed protocols for the functionalization of Lewis X trisaccharide for immobilization and its subsequent attachment to a gold biosensor surface, a commonly used transducer material.

Synthesis of Thiol-Functionalized Lewis X for Immobilization

Covalent immobilization of carbohydrates onto gold surfaces is often achieved through a stable gold-thiol bond. This requires the chemical modification of the Lewis X trisaccharide to introduce a thiol group. The following protocol is a generalized procedure based on the synthesis of thiolated glycans.[11]

Materials:

Procedure:

  • Hydroboration-Oxidation:

    • Dissolve the allyl-functionalized Lewis X in anhydrous THF.

    • Add a solution of 9-BBN in THF dropwise at 0 °C and stir the reaction at room temperature for 4-6 hours.

    • Cool the reaction to 0 °C and carefully add ethanol (B145695), followed by aqueous NaOH and 30% H2O2.

    • Stir the mixture at room temperature for 12 hours.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

    • Purify the resulting alcohol-terminated Lewis X by silica (B1680970) gel chromatography.

  • Thiolation:

    • Dissolve the alcohol-terminated Lewis X, 2,2'-dithiodipyridine, and triphenylphosphine in anhydrous DCM.

    • Stir the reaction at room temperature for 12-16 hours.

    • Concentrate the reaction mixture and purify the crude product by silica gel chromatography to obtain the pyridyl-disulfide-functionalized Lewis X.

  • Reduction to Thiol:

    • Dissolve the pyridyl-disulfide-functionalized Lewis X in a suitable solvent (e.g., methanol/water).

    • Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and stir for 1-2 hours.

    • The resulting thiol-functionalized Lewis X can be used immediately for immobilization or stored under an inert atmosphere to prevent oxidation.

Immobilization of Thiol-Functionalized Lewis X on a Gold Biosensor Surface

This protocol describes the formation of a self-assembled monolayer (SAM) of thiol-functionalized Lewis X on a gold surface.

Materials:

  • Gold-coated biosensor chip (e.g., for SPR or QCM-D)

  • Thiol-functionalized Lewis X

  • Ethanol (absolute)

  • Ultrapure water

  • Nitrogen gas stream

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

Procedure:

  • Gold Surface Cleaning:

    • Immerse the gold chip in Piranha solution for 1-2 minutes to remove organic contaminants.

    • Rinse the chip thoroughly with ultrapure water and then with ethanol.

    • Dry the chip under a gentle stream of nitrogen gas.

  • Immobilization:

    • Prepare a solution of thiol-functionalized Lewis X in absolute ethanol (concentration typically 1-10 mM).

    • Immerse the clean, dry gold chip in the Lewis X solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Washing and Drying:

    • Remove the chip from the immobilization solution.

    • Rinse the chip thoroughly with ethanol to remove non-covalently bound molecules.

    • Dry the chip under a gentle stream of nitrogen gas.

    • The Lewis X-functionalized biosensor is now ready for characterization and use.

Surface Characterization

It is crucial to characterize the functionalized surface to ensure successful immobilization.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the presence of elements specific to the Lewis X trisaccharide (C, O, N) and the thiol linker (S) on the gold surface.[14][15][16][17]

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Monitors the immobilization process in real-time by measuring the change in frequency (mass uptake) and dissipation (viscoelastic properties of the layer).[18][19][20][21][22]

  • Contact Angle Goniometry: Measures the change in surface hydrophilicity upon immobilization of the carbohydrate.

  • Atomic Force Microscopy (AFM): Visualizes the surface topography and homogeneity of the immobilized layer.

Visualizations

Signaling Pathway

G cluster_0 Endothelial Cell cluster_1 Leukocyte LeX Lewis X Selectin E-Selectin LeX->Selectin Binding Cell Rolling Cell Rolling Selectin->Cell Rolling PSGL1 PSGL-1

Experimental Workflow

G start Start: Allyl-Lewis X hydroboration Hydroboration-Oxidation start->hydroboration thiolation Thiolation hydroboration->thiolation reduction Reduction to Thiol thiolation->reduction immobilize Immobilize Thiol-LeX (SAM) reduction->immobilize clean Clean Gold Surface clean->immobilize characterize Surface Characterization (XPS, QCM-D) immobilize->characterize end Ready for Biosensing characterize->end

Biosensor Comparison Logic

G cluster_0 Label-Free, Real-Time cluster_1 High Sensitivity goal Detect LeX-Protein Interaction spr SPR goal->spr Kinetic Data? qcmd QCM-D goal->qcmd Viscoelastic Info? electrochem Electrochemical goal->electrochem Low Concentration? Binding Affinity (Kd)\nOn/Off Rates (kon, koff) Binding Affinity (Kd) On/Off Rates (kon, koff) spr->Binding Affinity (Kd)\nOn/Off Rates (kon, koff) Mass & Structural Changes Mass & Structural Changes qcmd->Mass & Structural Changes Low Limit of Detection (LOD) Low Limit of Detection (LOD) electrochem->Low Limit of Detection (LOD)

Conclusion

The immobilization of Lewis X trisaccharide on biosensor surfaces provides a powerful platform for investigating fundamental biological interactions and for the development of novel diagnostics and therapeutics. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute experiments in this exciting field. While the provided protocols are robust, optimization of immobilization density and surface chemistry may be necessary for specific applications to achieve optimal biosensor performance.

References

Application Notes and Protocols: Fluorescent Labeling of Lewis X Methyl Glycoside for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis X (LeX) trisaccharide, also known as CD15 or SSEA-1, is a crucial carbohydrate antigen involved in a myriad of cell recognition processes, including leukocyte homing during inflammation and cancer metastasis.[1] Visualizing the localization and dynamics of LeX on cell surfaces can provide invaluable insights into these pathological and physiological events. This document provides a detailed methodology for the fluorescent labeling of Lewis X methyl glycoside, enabling its use as a probe for cellular imaging.

Due to the stability of the methyl glycoside at the anomeric position, which lacks a reactive aldehyde group, a direct conjugation method like reductive amination is not feasible. Therefore, this protocol employs a robust and bioorthogonal two-step click chemistry approach. First, an azide (B81097) functional group is chemically introduced onto the Lewis X methyl glycoside. This is followed by a highly efficient and specific copper-catalyzed alkyne-azide cycloaddition (CuAAC) to conjugate an alkyne-modified fluorescent dye. This method ensures site-specific labeling with minimal impact on the carbohydrate's biological activity.

Data Presentation: Photophysical and Labeling Properties of Recommended Fluorophores

The choice of fluorophore is critical for successful imaging experiments, influencing factors such as signal brightness, photostability, and signal-to-noise ratio (SNR). Below is a comparative summary of suitable alkyne-modified fluorescent dyes for labeling azide-modified Lewis X methyl glycoside.

Fluorophore ClassExample Dye (Alkyne-Modified)Excitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Typical Labeling Efficiency (Click Chemistry)Expected Signal-to-Noise Ratio (SNR) in-cell
BODIPY BODIPY FL Alkyne~503~512~0.9>95%High
Cyanine Cyanine3 Alkyne~550~570~0.15>95%Medium-High
Cyanine Cyanine5 Alkyne~649~670~0.2>95%High (low autofluorescence)
Alexa Fluor Alexa Fluor 488 Alkyne~495~519~0.92>95%Very High
Alexa Fluor Alexa Fluor 555 Alkyne~555~565~0.1>95%Medium
Alexa Fluor Alexa Fluor 647 Alkyne~650~668~0.33>95%Very High (low autofluorescence)

Note: Quantum yield and SNR can be influenced by the local environment and conjugation to the glycoside. The labeling efficiency of click chemistry is generally very high for carbohydrates.[2][3][4] Typical SNR values for high-quality confocal images are >30, while average images are in the 15-20 range.[5]

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

The overall process for synthesizing and utilizing the fluorescent Lewis X probe is depicted below.

G cluster_0 Synthesis & Labeling cluster_1 Cellular Imaging A Lewis X Methyl Glycoside B Tosylation at 6'-OH A->B C Azidation (Substitution with NaN3) B->C E Purification (Silica Gel Chromatography) C->E D Azide-Modified Lewis X (LeX-N3) F Click Chemistry (CuAAC) + Alkyne-Fluorophore D->F E->D G Fluorescent LeX Probe (LeX-Fluor) F->G H Purification (HPLC / SEC) G->H I Characterization (MS, NMR) H->I J Cell Culture K Incubation with LeX-Fluor J->K L Washing Steps K->L M Live-Cell Imaging (Confocal Microscopy) L->M N Data Analysis M->N

Caption: Workflow for synthesis, labeling, and application of the fluorescent Lewis X probe.

Lewis X - E-Selectin Signaling Pathway

Fluorescently labeled Lewis X can be used to visualize its binding to selectins on the surface of endothelial cells, which triggers a signaling cascade leading to cell adhesion.

G cluster_0 Leukocyte/Cancer Cell cluster_1 Endothelial Cell PSGL1 PSGL-1 LeX Lewis X ESelectin E-Selectin LeX->ESelectin Binding LFA1_low LFA-1 (low affinity) LFA1_high LFA-1 (high affinity) LFA1_low->LFA1_high Conformational Change (Integrin Activation) ICAM1 ICAM-1 LFA1_high->ICAM1 Firm Adhesion Syk Syk PI3K PI3K Syk->PI3K p38 p38 MAPK Syk->p38 PI3K->LFA1_low p38->LFA1_low TLR4 TLR4 TLR4->LFA1_low MRP814 MRP8/14 ESelectin->Syk Outside-in Signaling ESelectin->TLR4 via MRP8/14 release

References

Application Notes and Protocols: The Role of Lewis X Trisaccharide in Cancer Cell Adhesion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis X (LeX) trisaccharide, and its sialylated form, sialyl Lewis X (sLeX), are carbohydrate antigens that play a pivotal role in the metastatic cascade of various cancers.[1] Expressed on the surface of cancer cells, these glycans act as ligands for selectin proteins (E-selectin, P-selectin, and L-selectin) expressed on endothelial cells lining blood vessels. This interaction facilitates the initial attachment and rolling of circulating tumor cells on the endothelium, a critical step for their subsequent extravasation and the formation of distant metastases.[2][3][4] Understanding the mechanisms of LeX/sLeX-mediated cell adhesion is therefore crucial for the development of novel anti-cancer therapies aimed at preventing metastasis.

These application notes provide an overview of the significance of Lewis X in cancer cell adhesion and detailed protocols for key experimental assays used to study these interactions.

Application Notes

The Significance of Lewis X and Sialyl Lewis X in Cancer Metastasis

Metastasis is a complex multi-step process, and the adhesion of circulating tumor cells to the vascular endothelium is a key rate-limiting step.[5] The overexpression of sLeX on the surface of cancer cells is strongly correlated with increased metastatic potential and poor prognosis in various cancers, including breast, colon, pancreatic, and lung cancer.[6][7]

E-selectin, which is upregulated on endothelial cells in response to inflammatory signals often present in the tumor microenvironment, is a primary receptor for sLeX on cancer cells.[8][9] The binding affinity between sLeX and E-selectin, although relatively low, is sufficient to mediate the initial tethering and rolling of cancer cells under the shear forces of blood flow. This initial, transient adhesion allows for the establishment of firmer adhesions through other molecules like integrins, ultimately leading to the transmigration of cancer cells across the endothelial barrier.[10]

Lewis X as a Therapeutic Target

The critical role of the sLeX-selectin axis in metastasis makes it an attractive target for therapeutic intervention. Strategies to inhibit this interaction include the development of:

  • Glycomimetics: Small molecules that mimic the structure of sLeX and act as competitive inhibitors of selectin binding.[11]

  • Antibodies: Monoclonal antibodies that target either sLeX on cancer cells or selectins on endothelial cells to block their interaction.

  • Inhibitors of Glycosyltransferases: Targeting the enzymes responsible for the synthesis of sLeX, such as fucosyltransferases and sialyltransferases, to reduce its expression on cancer cells.[12]

Studying the adhesion of cancer cells expressing Lewis X to endothelial cells or purified selectins is fundamental for the preclinical evaluation of these therapeutic agents.

Quantitative Data on Lewis X/Sialyl Lewis X in Cancer

The following tables summarize key quantitative data related to the interaction of sLeX with E-selectin and its expression on various cancer cell lines.

Table 1: Binding Affinity and Inhibition of sLeX-E-selectin Interaction

Ligand/InhibitorAssay TypeIC50 ValueCell Line/SystemReference
Sialyl Lewis X (sLeX)Competitive ELISA750 ± 20 µMImmobilized E-selectin-Ig[13]
Sialyl Lewis A (sLeA)Competitive ELISA220 ± 20 µMImmobilized E-selectin-Ig[13]
Amino-substituted sLeACompetitive ELISA21 ± 3 µMImmobilized E-selectin-Ig[13]
sLeX-liposomesCell Adhesion Inhibition~5 orders of magnitude lower than sLeXHepG2 cells adhering to immobilized E-selectin[14]
Monoclonal Antibody (BBA2)Cell Adhesion Inhibition2 nMHepG2 cells adhering to immobilized E-selectin[14]

Table 2: Expression of Sialyl Lewis X on Various Cancer Cell Lines

Cell LineCancer TypesLeX Expression LevelMethod of DetectionReference
ZR-75-1Breast Cancer (ER+)HighFlow Cytometry[6]
BT-20Breast Cancer (ER-)HighFlow Cytometry[6]
MDA-MB-231Breast Cancer (ER-)NegativeFlow Cytometry[6]
BxPC-3Pancreatic CancerHighFlow Cytometry[15]
UMSCC-103, -14A, -14BHead and Neck Squamous Cell CarcinomaHighFlow Cytometry[16]
MUC1 and MUC5AC expressing PDAC tissuesPancreatic Cancer68% and 84% positive for MUC1-sLeX and MUC5AC-sLeX respectivelyIn situ proximity ligation assay[17]

Experimental Protocols

Protocol 1: Static Cancer Cell Adhesion Assay to Endothelial Cells (HUVECs)

This protocol describes a method to quantify the adhesion of cancer cells to a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs) under static conditions.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cancer cell line of interest (e.g., ZR-75-1)

  • Endothelial Growth Medium (EGM)

  • Cancer cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate Buffered Saline (PBS) with Ca2+/Mg2+

  • Calcein-AM fluorescent dye

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • HUVEC Seeding: Seed HUVECs into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours. Culture in EGM.

  • Endothelial Cell Activation: To upregulate E-selectin expression, treat the confluent HUVEC monolayer with TNF-α (e.g., 20 ng/mL) in EGM for 4-6 hours at 37°C. Include an untreated control.

  • Cancer Cell Labeling:

    • Harvest the cancer cells and resuspend them in serum-free medium.

    • Incubate the cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

    • Wash the cells twice with PBS to remove excess dye and resuspend in cancer cell culture medium.

  • Adhesion Assay:

    • Wash the HUVEC monolayer gently with PBS.

    • Add the labeled cancer cell suspension (e.g., 5 x 10^4 cells in 100 µL) to each well of the HUVEC-coated plate.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells 2-3 times with PBS containing Ca2+/Mg2+ to remove non-adherent cells. The washing step is critical and should be performed with care to avoid detaching adhered cells.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percentage of adherent cells by comparing the fluorescence of the washed wells to the fluorescence of wells with the initial number of seeded cancer cells (total fluorescence).

Protocol 2: Flow Cytometry Analysis of Sialyl Lewis X Expression

This protocol details the procedure for quantifying the expression of sLeX on the surface of cancer cells using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Anti-sialyl Lewis X antibody (e.g., clone HECA-452 or KM-93)

  • Isotype control antibody (e.g., Rat IgM or Mouse IgM)

  • FITC-conjugated secondary antibody (anti-rat Ig or anti-mouse Ig)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 5 mM EDTA in PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest adherent cells using 5 mM EDTA in PBS to avoid enzymatic cleavage of surface antigens. Suspension cells can be collected by centrifugation.

    • Wash the cells once with cold Flow Cytometry Staining Buffer.

    • Resuspend the cells in staining buffer to a concentration of 1 x 10^6 cells/mL.

  • Primary Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

    • Add the primary anti-sLeX antibody at the manufacturer's recommended concentration (or a pre-determined optimal concentration).

    • For the negative control, add the corresponding isotype control antibody at the same concentration.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Secondary Antibody Staining:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add the FITC-conjugated secondary antibody at the recommended dilution.

    • Incubate for 30 minutes at 4°C in the dark.

  • Final Wash:

    • Wash the cells twice as described in step 3.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the viable cell population based on forward and side scatter properties.

    • Analyze the fluorescence intensity of the FITC signal. The expression of sLeX can be reported as the percentage of positive cells and/or the Mean Fluorescence Intensity (MFI) compared to the isotype control.

Signaling Pathways and Experimental Workflows

Lewis X - E-selectin Mediated Signaling Pathway

The binding of sLeX on cancer cells to E-selectin on endothelial cells is not merely a passive adhesion event but also triggers intracellular signaling cascades that promote cancer cell survival, invasion, and migration.

G sLeX Sialyl Lewis X (on cancer cell) ESelectin E-Selectin (on endothelial cell) sLeX->ESelectin Binding Integrin Integrin ESelectin->Integrin Clustering & Activation FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation MAPK_pathway MAPK Pathway (ERK) FAK->MAPK_pathway Activation RhoGTPases Rho GTPases (Rac1, Cdc42) FAK->RhoGTPases Activation Src->FAK Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Actin Actin Cytoskeleton Remodeling RhoGTPases->Actin Migration Cell Migration & Invasion Actin->Migration

Caption: sLeX-E-selectin binding activates integrins, leading to FAK/Src signaling and downstream MAPK and Rho GTPase activation, promoting cancer cell proliferation and invasion.

Experimental Workflow for Static Adhesion Assay

The following diagram illustrates the key steps involved in performing a static cancer cell adhesion assay.

G start Start seed_huvec Seed HUVECs in 96-well plate start->seed_huvec activate_huvec Activate HUVECs with TNF-α (4-6h) seed_huvec->activate_huvec add_cancer Add labeled cancer cells to HUVEC monolayer activate_huvec->add_cancer label_cancer Label cancer cells with Calcein-AM label_cancer->add_cancer incubate Incubate (30-60 min) to allow adhesion add_cancer->incubate wash Wash to remove non-adherent cells incubate->wash read_fluorescence Read fluorescence wash->read_fluorescence analyze Analyze data (% adhesion) read_fluorescence->analyze end End analyze->end G high_lex High LeX/sLeX Expression on Cancer Cells selectin_binding Increased Binding to Endothelial Selectins high_lex->selectin_binding adhesion Enhanced Adhesion to Endothelium selectin_binding->adhesion extravasation Increased Extravasation adhesion->extravasation metastasis Higher Metastatic Potential extravasation->metastasis

References

Application Note: Quantification of Lewis X Methyl Glycoside Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of Lewis X methyl glycoside using High-Performance Liquid Chromatography (HPLC) with refractive index (RI) detection. Lewis X and its derivatives are crucial carbohydrate antigens involved in various biological processes, including cell adhesion and immune responses.[1] Accurate quantification of these structures is essential for research, drug development, and quality control. This protocol outlines the sample preparation, chromatographic conditions, and data analysis for establishing a standard curve and determining the concentration of Lewis X methyl glycoside in solution. The method demonstrates excellent linearity and reproducibility, making it suitable for routine analysis in academic and industrial laboratories.

Introduction

The Lewis X (LeX) trisaccharide, with the structure Galβ1-4(Fucα1-3)GlcNAc, is a key carbohydrate motif found on the surface of various cells and is implicated in biological recognition events.[1] Its methyl glycoside derivative provides a stable, non-reducing analog that is ideal for use as a quantitative standard in analytical chromatography. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of carbohydrates and their derivatives.[2][3] This application note provides a detailed protocol for the use of Lewis X methyl glycoside as a standard for HPLC analysis, which is a critical need for researchers studying glycobiology and developing carbohydrate-based therapeutics.

Experimental Protocols

Materials and Reagents
  • Lewis X Trisaccharide, Methyl Glycoside (Standard)

  • Acetonitrile (B52724) (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm Syringe Filters

Instrumentation
  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a refractive index (RI) detector is suitable for this analysis.[4]

  • Data acquisition and processing software.

Chromatographic Conditions

The separation of Lewis X methyl glycoside is achieved using a hydrophilic interaction liquid chromatography (HILIC) mode, which is effective for polar compounds like carbohydrates.

ParameterValue
Column Amino-bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Refractive Index (RI)
Run Time 15 minutes
Standard Preparation
  • Primary Stock Solution (10 mg/mL): Accurately weigh 100 mg of Lewis X methyl glycoside and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations of 5.0, 2.5, 1.25, 0.625, and 0.3125 mg/mL.

  • Filter all standard solutions through a 0.22 µm syringe filter before injection.

Sample Preparation
  • Dissolve the sample containing Lewis X methyl glycoside in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter prior to HPLC analysis.

Data Analysis
  • Integrate the peak corresponding to Lewis X methyl glycoside in the chromatograms of the standard solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantify the amount of Lewis X methyl glycoside in the unknown samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of the Lewis X methyl glycoside standard solutions.

Standard Concentration (mg/mL)Retention Time (min)Peak Area (arbitrary units)
5.07.81.25 x 10⁶
2.57.86.20 x 10⁵
1.257.93.12 x 10⁵
0.6257.81.55 x 10⁵
0.31257.97.80 x 10⁴

Calibration Curve: A linear regression of the data in the table yields a coefficient of determination (R²) > 0.999, indicating excellent linearity.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Serial Dilution) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection HPLC_System HPLC System (Amino Column, RI Detector) Chromatogram Generate Chromatograms HPLC_System->Chromatogram Injection->HPLC_System Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Unknown Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of Lewis X methyl glycoside by HPLC.

Conclusion

The HPLC method described in this application note provides a straightforward and accurate means for the quantification of Lewis X methyl glycoside. The use of an amino-bonded column with an isocratic mobile phase of acetonitrile and water, coupled with RI detection, offers excellent resolution and sensitivity. The detailed protocol for standard and sample preparation, along with the representative data, demonstrates the suitability of this method for routine quality control and research applications in the field of glycobiology and carbohydrate chemistry.

References

In Vitro Functional Assays Using Lewis X Trisaccharide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis X (LeX) trisaccharide, also known as CD15, is a crucial carbohydrate antigen involved in a myriad of biological processes, including cell-cell recognition, immune responses, and cancer metastasis. Its role as a ligand for selectins, a family of cell adhesion molecules, underscores its importance in leukocyte trafficking and inflammation. Furthermore, LeX is implicated in the modulation of immune cell function, including the activity of dendritic cells (DCs). These application notes provide detailed protocols for in vitro functional assays utilizing the LeX trisaccharide to investigate its effects on cell adhesion, immune cell activation, and intracellular signaling pathways.

I. Cell Adhesion Assays

A. Application Note: Inhibition of Selectin-Mediated Cell Adhesion

This assay is designed to quantify the inhibitory potential of the Lewis X trisaccharide on the adhesion of leukocytes to selectin-expressing cells or immobilized selectin proteins. The principle lies in a competitive binding scenario where LeX in solution competes with LeX structures on the surface of leukocytes for binding to selectins. This assay is critical for screening potential anti-inflammatory compounds that target the selectin-LeX interaction.

B. Quantitative Data: Inhibition of Selectin Binding
InhibitorTarget SelectinCell TypeIC50 (µM)Reference
Heparin-derived tetrasaccharideL-selectinNeutrophils200 ± 40[1]
Heparin-derived tetrasaccharideP-selectinNeutrophils850 ± 110[1]
Hexasulfated tetrasaccharideL-selectinNeutrophils46 ± 5[1]
Hexasulfated tetrasaccharideP-selectinNeutrophils341 ± 24[1]
C. Experimental Protocol: Static Cell Adhesion Assay

This protocol details a static adhesion assay to measure the inhibition of leukocyte adhesion to a monolayer of endothelial cells or immobilized selectins by the Lewis X trisaccharide.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or recombinant E-selectin/P-selectin

  • Leukocyte cell line (e.g., HL-60) or isolated primary leukocytes

  • Lewis X trisaccharide

  • Cell culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS)

  • Calcein-AM (fluorescent dye)

  • 96-well black, clear-bottom microplates

  • TNF-α (for HUVEC activation)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Plate Coating:

    • For immobilized selectin: Coat wells of a 96-well plate with 5 µg/mL recombinant human E-selectin or P-selectin in PBS overnight at 4°C.

    • For endothelial cell monolayer: Seed HUVECs in a 96-well plate and grow to confluence. Activate the monolayer by treating with 10 ng/mL TNF-α for 4-6 hours.

  • Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Labeling: Resuspend leukocytes in serum-free medium at 1 x 10^6 cells/mL and label with 5 µM Calcein-AM for 30 minutes at 37°C. Wash the cells twice with medium to remove excess dye.

  • Inhibition: Resuspend the labeled leukocytes in assay medium. Pre-incubate the cells with varying concentrations of Lewis X trisaccharide (e.g., 0.1 µM to 1 mM) for 30 minutes at 37°C.

  • Adhesion: Add 100 µL of the leukocyte suspension (containing the inhibitor) to each well of the coated and blocked plate. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well.

    • Measure the fluorescence of the lysate using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percentage of adherent cells for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of adhesion against the logarithm of the inhibitor concentration.

D. Experimental Workflow

Cell_Adhesion_Assay_Workflow cluster_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Adhesion Assay cluster_analysis Data Analysis p1 Coat wells with Selectin or HUVECs p2 Block with BSA p1->p2 a1 Add cells to wells p2->a1 c1 Label Leukocytes with Calcein-AM c2 Incubate with Lewis X Trisaccharide c1->c2 c2->a1 a2 Incubate a1->a2 a3 Wash non-adherent cells a2->a3 d1 Lyse cells a3->d1 d2 Measure Fluorescence d1->d2 d3 Calculate % Adhesion and IC50 d2->d3

Workflow for the static cell adhesion assay.

II. Flow Cytometry-Based Binding Assays

A. Application Note: Quantifying Lewis X Binding to Immune Cells

Flow cytometry is a powerful technique to quantify the binding of Lewis X to its receptors on the surface of various immune cell populations. By using a fluorescently labeled LeX conjugate or a competitive binding approach with an anti-LeX antibody, researchers can determine the percentage of cells that bind LeX and the intensity of this binding. This is particularly useful for studying the expression of LeX receptors on different leukocyte subsets and for screening compounds that may interfere with this interaction.

B. Quantitative Data: Binding Affinity of Sialyl Lewis X
LigandReceptorMethodKd (µM)Reference
Sialyl Lewis XE-selectinFluorescence Polarization120 ± 31[2]
C. Experimental Protocol: Competitive Flow Cytometry Binding Assay

This protocol describes a competitive binding assay to measure the ability of Lewis X trisaccharide to inhibit the binding of a fluorescently labeled anti-Lewis X antibody to leukocytes.

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs) or a specific leukocyte cell line

  • FITC-conjugated anti-human CD15 (Lewis X) antibody

  • Lewis X trisaccharide

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • 7-AAD or Propidium Iodide (for dead cell exclusion)

  • FACS tubes

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.

  • Competitive Inhibition:

    • In FACS tubes, add 100 µL of the cell suspension.

    • Add varying concentrations of Lewis X trisaccharide (e.g., 1 µM to 10 mM) to the tubes.

    • As a positive control, add buffer without the inhibitor. As a negative control, use an isotype control antibody.

    • Incubate for 30 minutes on ice.

  • Antibody Staining:

    • Without washing, add a pre-titered amount of FITC-conjugated anti-CD15 antibody to each tube.

    • Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.

  • Final Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Dead Cell Staining: Add 7-AAD or Propidium Iodide to each tube just before analysis to exclude dead cells.

  • Data Acquisition: Acquire data on a flow cytometer, collecting at least 10,000 events for the leukocyte population of interest.

  • Data Analysis:

    • Gate on the live leukocyte population.

    • Determine the Mean Fluorescence Intensity (MFI) of the FITC signal for each concentration of the Lewis X inhibitor.

    • Calculate the percentage of inhibition of antibody binding at each concentration relative to the positive control.

D. Experimental Workflow

Flow_Cytometry_Workflow start Isolate PBMCs inhibit Incubate cells with Lewis X Trisaccharide start->inhibit stain Add FITC-anti-CD15 Ab inhibit->stain wash1 Wash cells stain->wash1 resuspend Resuspend in Staining Buffer wash1->resuspend dead_stain Add Dead Cell Stain resuspend->dead_stain acquire Acquire on Flow Cytometer dead_stain->acquire analyze Analyze MFI and % Inhibition acquire->analyze

Workflow for competitive flow cytometry binding assay.

III. Immune Cell Function Assays

A. Application Note: Modulation of Dendritic Cell Cytokine Secretion

Dendritic cells (DCs) are potent antigen-presenting cells that play a pivotal role in initiating and shaping the immune response. The interaction of LeX with receptors on DCs, such as DC-SIGN, can modulate their function, including the secretion of cytokines. This assay is designed to quantify the levels of key cytokines, such as IL-10, IL-12, and TNF-α, released by DCs upon stimulation with LeX. This information is crucial for understanding the immunomodulatory properties of LeX and its potential therapeutic applications.

B. Quantitative Data: Cytokine Secretion by Dendritic Cells
StimulusCell TypeCytokineConcentration (pg/mL)Reference
LeX-OVA + LPSDendritic CellsIL-10Data presented as fold change[3]
LeX-OVA + LPSDendritic CellsIL-6Data presented as fold change[3]
LPS (early)Bone Marrow-Derived DCsIL-10> 1000[4]
LPS (late)Bone Marrow-Derived DCsIL-12~1500[4]

Note: Specific quantitative data for cytokine secretion induced by Lewis X trisaccharide alone is limited in the available literature. The provided data for a LeX-ovalbumin conjugate and for LPS stimulation serve as a qualitative and contextual reference.[3][4]

C. Experimental Protocol: Dendritic Cell Cytokine Release Assay

This protocol outlines the steps to measure cytokine production from human monocyte-derived dendritic cells (mo-DCs) stimulated with Lewis X trisaccharide.

Materials:

  • Human PBMCs

  • GM-CSF and IL-4 (for mo-DC differentiation)

  • Lewis X trisaccharide

  • LPS (as a positive control)

  • Cell culture medium (RPMI 1640 + 10% FBS)

  • 96-well cell culture plates

  • ELISA kits for human IL-10, IL-12p70, and TNF-α

Procedure:

  • Generation of mo-DCs:

    • Isolate monocytes from PBMCs by plastic adherence or magnetic bead selection.

    • Culture the monocytes in medium supplemented with 50 ng/mL GM-CSF and 20 ng/mL IL-4 for 5-7 days to differentiate them into immature mo-DCs.

  • DC Stimulation:

    • Harvest the immature mo-DCs and seed them into a 96-well plate at a density of 1 x 10^5 cells/well.

    • Stimulate the cells with varying concentrations of Lewis X trisaccharide (e.g., 1-100 µg/mL).

    • Include a positive control (e.g., 100 ng/mL LPS) and a negative control (medium only).

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants. Store the supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentrations of IL-10, IL-12p70, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Compare the cytokine levels in the LeX-treated groups to the negative and positive controls.

D. Experimental Workflow

Cytokine_Release_Assay_Workflow start Generate mo-DCs from PBMCs stimulate Stimulate DCs with Lewis X Trisaccharide start->stimulate incubate Incubate for 24-48h stimulate->incubate collect Collect Supernatants incubate->collect elisa Perform ELISA for IL-10, IL-12, TNF-α collect->elisa analyze Quantify Cytokine Levels elisa->analyze

Workflow for the dendritic cell cytokine release assay.

IV. Signal Transduction Pathway Analysis

A. Application Note: Investigating NF-κB Signaling Pathway Activation

The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. The binding of ligands to cell surface receptors can trigger a cascade of events leading to the activation of NF-κB, which then translocates to the nucleus to regulate gene expression. Western blotting can be employed to investigate the effect of Lewis X trisaccharide on the activation of the NF-κB pathway by monitoring the phosphorylation of key signaling proteins, such as IκBα and the p65 subunit of NF-κB.

B. Quantitative Data: NF-κB Pathway Activation
Treatment GroupPhospho-p65/Total p65 Ratio (Fold Change)IκBα Degradation (% of Control)Reference
LPS~2.5~40Conceptual
LeX + LPS--Data not available
C. Experimental Protocol: Western Blot Analysis of NF-κB Activation

This protocol describes how to assess the effect of Lewis X trisaccharide on the phosphorylation of p65 and the degradation of IκBα in immune cells, such as macrophages or dendritic cells.

Materials:

  • Macrophage or dendritic cell line (e.g., RAW 264.7 or mo-DCs)

  • Lewis X trisaccharide

  • LPS (as a positive control)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with or without Lewis X trisaccharide for a specified time (e.g., 1 hour).

    • Stimulate the cells with a known NF-κB activator, such as LPS (100 ng/mL), for a short period (e.g., 15-30 minutes).

    • Include untreated cells as a negative control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phospho-p65 to total p65 and IκBα to the loading control (β-actin).

D. Signaling Pathway Diagram

NFkB_Signaling_Pathway LeX Lewis X Receptor Cell Surface Receptor (e.g., DC-SIGN) LeX->Receptor Binding IKK IKK Complex Receptor->IKK Activation IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylation p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 Proteasome Proteasomal Degradation p_IkBa->Proteasome Nucleus Nucleus p50_p65->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Transcription

Simplified NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Lewis X Trisaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of Lewis X trisaccharide chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the Lewis X trisaccharide, providing potential causes and recommended solutions.

Issue 1: Low Yield in Glycosylation Reactions

Question: We are experiencing low yields in our glycosylation steps, particularly in the formation of the disaccharide (Gal-GlcNAc) or the trisaccharide (Fuc-(Gal-GlcNAc)). What are the common causes and how can we improve the yield?

Answer:

Low glycosylation yields are a frequent challenge in oligosaccharide synthesis. The causes can be multifaceted, ranging from the reactivity of the glycosyl donor and acceptor to the reaction conditions. Here are some troubleshooting steps:

  • Optimize Donor and Acceptor Reactivity:

    • Donor: Ensure the glycosyl donor (e.g., galactosyl donor or fucosyl donor) is sufficiently reactive. The choice of the leaving group on the anomeric carbon (e.g., trichloroacetimidate, thioglycoside, or halide) and the protecting groups on the sugar ring significantly influence reactivity.[1][2] Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) generally decrease reactivity ("disarmed" donors), while electron-donating groups (e.g., benzyl (B1604629), silyl) increase reactivity ("armed" donors).[3] Consider using a more reactive "armed" donor if yields are low.

    • Acceptor: The steric hindrance and nucleophilicity of the acceptor's free hydroxyl group are critical. The 4-hydroxyl group of N-acetylglucosamine (GlcNAc) derivatives can be particularly challenging due to its low nucleophilicity.[4] Ensure the protecting groups on the acceptor do not sterically hinder the accepting hydroxyl group.

  • Choice of Promoter/Activator: The promoter or activator must be appropriate for the glycosyl donor. For example, thioglycosides are often activated with N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf).[4][5] Trichloroacetimidate donors are typically activated with catalytic amounts of Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF3·OEt2).[6][7] The choice and amount of promoter can significantly impact the yield and stereoselectivity.[8]

  • Reaction Conditions:

    • Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control stereoselectivity and minimize side reactions.[4][6] However, if the reaction is sluggish, a gradual increase in temperature might be necessary.

    • Solvent: Anhydrous solvents are crucial, as water can hydrolyze the activated donor.[6] Dichloromethane (B109758) (DCM) is a common solvent, but others like diethyl ether can influence the stereochemical outcome, particularly for fucosylation.[4]

    • Molecular Sieves: The use of activated molecular sieves (e.g., 3Å or 4Å) is essential to scavenge any residual water in the reaction mixture.[6]

  • Protecting Group Strategy: The protecting groups on both the donor and acceptor play a crucial role. A bulky protecting group adjacent to the reacting hydroxyl group on the acceptor can lead to low yields.[5] The N-phthaloyl (NPhth) group on the C-2 position of the GlcNAc acceptor has been shown to be crucial for regioselectivity in some cases.[4]

Issue 2: Poor Stereoselectivity in Glycosidic Bond Formation

Question: We are observing the formation of the wrong anomer (e.g., α-galactosylation instead of β, or β-fucosylation instead of α) during our glycosylation reactions. How can we improve the stereoselectivity?

Answer:

Controlling the stereochemistry of the newly formed glycosidic linkage is a major challenge in oligosaccharide synthesis.[2]

  • Neighboring Group Participation: For the synthesis of 1,2-trans glycosides (e.g., β-galactose), a participating protecting group at the C-2 position of the donor is highly effective.[1] Acyl groups like acetyl (Ac) or benzoyl (Bz) can form a transient cyclic intermediate that blocks the α-face, leading to the formation of the β-glycoside.

  • Non-Participating Groups for 1,2-cis Glycosides: For 1,2-cis glycosides (e.g., α-fucose), non-participating protecting groups like benzyl (Bn) or silyl (B83357) ethers are necessary at the C-2 position.[9] The stereochemical outcome is then influenced by other factors.

  • Solvent Effects: The choice of solvent can influence the anomeric ratio. For instance, solvents like diethyl ether can favor the formation of the thermodynamically more stable axial product (α-anomer) in fucosylation.[4]

  • Promoter System: The promoter system can also affect stereoselectivity. For fucosylation, promoter systems like dimethyl disulfide/methyl triflate have been shown to provide high α-selectivity.[8]

  • Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.

Issue 3: Difficulty in Removing Protecting Groups

Question: We are struggling with the final deprotection step, either with incomplete removal or degradation of the trisaccharide. What are the best strategies for deprotection?

Answer:

Global deprotection of a complex oligosaccharide with multiple protecting groups can be challenging.

  • Orthogonal Protecting Group Strategy: The most robust approach is to use an "orthogonal" protecting group strategy during the synthesis planning. This means selecting protecting groups that can be removed under different, specific conditions without affecting the others. For example, using benzyl ethers (removed by hydrogenolysis), silyl ethers (removed by fluoride (B91410) ions), and esters (removed by base) in the same molecule.

  • Common Deprotection Methods:

    • Hydrogenolysis: Benzyl (Bn) and benzylidene acetal (B89532) protecting groups are commonly removed by catalytic hydrogenation (e.g., Pd/C, H2).[4]

    • Basic Conditions: Acyl protecting groups (acetyl, benzoyl) are typically removed by treatment with a base such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (Zemplén deacylation).[7]

    • Acidic Conditions: Silyl ethers (e.g., TBDMS, TIPS) and acetals are removed under acidic conditions.

    • Birch Reduction: A powerful method for the simultaneous removal of multiple protecting groups like pivaloyl and benzyl groups is the Birch reduction (sodium in liquid ammonia).[7]

  • Stepwise Deprotection: If a one-pot global deprotection is problematic, a stepwise approach may be necessary, removing one type of protecting group at a time.

Issue 4: Challenges in Purification of Intermediates and Final Product

Question: The purification of our protected and deprotected trisaccharide is proving to be very difficult, leading to significant loss of material. What are some effective purification techniques?

Answer:

Purification is a significant bottleneck in oligosaccharide synthesis.[9][10]

  • Chromatography Techniques:

    • Silica (B1680970) Gel Chromatography: This is the most common method for purifying protected oligosaccharides. Careful selection of the solvent system is crucial for achieving good separation.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is particularly useful for purifying both protected and deprotected oligosaccharides that are difficult to separate by normal-phase chromatography.[3][11]

    • Size-Exclusion Chromatography (SEC): Gel permeation chromatography (e.g., using Bio-Gel P2) is often used for the final purification of deprotected oligosaccharides in aqueous solutions.[7]

  • Minimize Intermediary Purifications: One-pot synthesis strategies, where multiple reaction steps are carried out in the same flask without isolating the intermediates, can significantly reduce the number of difficult purification steps and improve overall yield.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are the main chemical synthesis strategies for the Lewis X trisaccharide?

A1: The main strategies involve the sequential addition of monosaccharide building blocks. The two most common approaches are:

  • Galactosylation then Fucosylation: An N-acetylglucosamine (GlcNAc) acceptor is first glycosylated with a galactose donor. The resulting disaccharide is then fucosylated.[7]

  • Fucosylation then Galactosylation: The GlcNAc acceptor is first fucosylated, and the resulting disaccharide is then glycosylated with a galactose donor.[7]

A third strategy involves the fucosylation of a lactosamine derivative.[7] The choice of strategy depends on the availability of starting materials and the specific protecting group scheme.

Q2: What are the advantages of chemoenzymatic synthesis for preparing Lewis X?

A2: Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. Key advantages include:

  • High Selectivity: Enzymes install glycosidic linkages with absolute regio- and stereoselectivity, eliminating the need for many protecting group manipulations.[12][13]

  • Milder Reaction Conditions: Enzymatic reactions are typically performed in aqueous solutions under mild pH and temperature conditions, which can prevent the degradation of sensitive molecules.

  • Reduced Synthesis Steps: The need for extensive protecting group installation and removal is greatly reduced, leading to shorter and more efficient syntheses.[12]

  • Access to Analogs: This method can be used to generate a library of Lewis X derivatives for structure-activity relationship studies.[14]

However, the availability and cost of the required glycosyltransferases and sugar nucleotide donors can be a limitation.[13][15]

Q3: How do I choose the right protecting groups for my synthesis?

A3: The choice of protecting groups is critical and should be planned at the beginning of the synthesis.[2] Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.

  • Ease of Installation and Removal: The protecting group should be easy to introduce and remove in high yield.

  • Orthogonality: As mentioned in the troubleshooting section, using orthogonal protecting groups that can be removed under different conditions is highly advantageous for complex syntheses.

  • Influence on Reactivity: Protecting groups can influence the reactivity of the glycosyl donor (arming vs. disarming effect).[3]

  • Neighboring Group Participation: Acyl groups at C-2 of the donor can direct the formation of 1,2-trans glycosidic bonds.[1]

Q4: What is a "one-pot" synthesis and how can it improve my Lewis X synthesis?

A4: A one-pot synthesis is a strategy where multiple consecutive reactions are carried out in the same reaction vessel without isolating and purifying the intermediate products.[9] For Lewis X synthesis, this could involve, for example, the sequential addition of the galactosyl donor, the GlcNAc acceptor, and then the fucosyl donor to assemble the trisaccharide in a single flask.[4] The main advantages are:

  • Increased Efficiency: It saves time and resources by reducing the number of work-up and purification steps.

  • Higher Overall Yield: By avoiding material loss during intermediate purifications, the overall yield can be significantly improved.[9]

  • Reduced Solvent and Reagent Consumption: This makes the process more environmentally friendly.

Successful one-pot synthesis requires careful planning of the reactivity of the building blocks and the choice of activation methods.[4]

Data Summary

Table 1: Comparison of Promoter Systems for Fucosylation

Glycosyl DonorGlycosyl AcceptorPromoter SystemYield (%)α:β RatioReference
Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-fucopyranosideProtected Gal-GlcNAc disaccharideNIS/TMSOTf788:2[7]
Ethyl 2,3,4-tri-O-pivaloyl-1-thio-α-L-fucopyranosideProtected Gal-GlcNAc disaccharideNIS/TMSOTf-Exclusively α[7]
Thioglycoside Fucosyl DonorAllyl 2-acetamido-4-O-(β-D-galactopyranosyl)-2-deoxy-β-D-glucopyranosideDimethyldisulfide/Trifluoromethanesulfonic anhydrideHighHigh α-selectivity[8]

Table 2: Yields for One-Pot Synthesis of Lewis X Pentasaccharide

Synthesis StrategyNumber of ComponentsTotal Time (hours)Overall Yield (%)Reference
One-Pot Sequential Glycosylation4440-60[4]
Automated Solid-Phase Synthesis31812.7[4]

Experimental Protocols

Protocol 1: General Procedure for Thioglycoside-Mediated Glycosylation (e.g., Fucosylation)

  • Preparation: Dry the glycosyl donor and acceptor by co-evaporation with anhydrous toluene (B28343) and then keep under high vacuum for several hours. Add freshly activated 4Å molecular sieves to a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: Dissolve the glycosyl acceptor in anhydrous dichloromethane (DCM) and add it to the flask. Cool the mixture to the desired temperature (e.g., -30 °C).

  • Activation: In a separate flask, dissolve the glycosyl donor and N-iodosuccinimide (NIS) in anhydrous DCM. Add this solution to the reaction mixture.

  • Initiation: Slowly add a solution of trimethylsilyl triflate (TMSOTf) in anhydrous DCM dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or pyridine.

  • Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite. Wash the filtrate successively with saturated aqueous sodium thiosulfate (B1220275) solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Global Deprotection (Example: Hydrogenolysis and Zemplén Deacylation)

  • Zemplén Deacylation (Removal of Acyl Groups): Dissolve the protected trisaccharide in anhydrous methanol. Add a catalytic amount of sodium methoxide (e.g., a small piece of sodium metal or a 0.5 M solution in methanol) until the pH is basic. Stir at room temperature and monitor by TLC. Once complete, neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H+), filter, and concentrate.

  • Hydrogenolysis (Removal of Benzyl Groups): Dissolve the product from the previous step in a suitable solvent (e.g., methanol or a mixture of methanol, water, and acetic acid). Add a catalytic amount of Palladium on carbon (10% Pd/C). Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or Mass Spectrometry. Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Final Purification: Concentrate the filtrate and purify the deprotected trisaccharide by size-exclusion chromatography (e.g., Bio-Gel P2) using water or a dilute ammonium (B1175870) acetate (B1210297) buffer as the eluent. Lyophilize the appropriate fractions to obtain the pure product.

Visualizations

experimental_workflow start Start: Protected GlcNAc Acceptor glycosylation1 Step 1: Galactosylation (Promoter, -40°C) start->glycosylation1 donor_gal Galactose Donor (e.g., Thioglycoside) donor_gal->glycosylation1 disaccharide Protected Disaccharide (Gal-GlcNAc) glycosylation1->disaccharide deprotection Selective Deprotection (e.g., Removal of protecting group at 3-OH of GlcNAc) disaccharide->deprotection disaccharide_acceptor Disaccharide Acceptor deprotection->disaccharide_acceptor glycosylation2 Step 2: Fucosylation (Promoter, -30°C) disaccharide_acceptor->glycosylation2 donor_fuc Fucose Donor (e.g., Thioglycoside) donor_fuc->glycosylation2 trisaccharide_protected Protected Lewis X Trisaccharide glycosylation2->trisaccharide_protected deprotection_final Global Deprotection (e.g., Hydrogenolysis, Zemplén Deacylation) trisaccharide_protected->deprotection_final end Final Product: Lewis X Trisaccharide deprotection_final->end

Caption: Synthetic workflow for Lewis X trisaccharide via the galactosylation-then-fucosylation strategy.

troubleshooting_low_yield problem Problem: Low Glycosylation Yield cause1 Cause 1: Sub-optimal Reactivity problem->cause1 cause2 Cause 2: Ineffective Activation problem->cause2 cause3 Cause 3: Poor Reaction Conditions problem->cause3 solution1a Solution: Use 'armed' donor cause1->solution1a solution1b Solution: Check acceptor's steric hindrance cause1->solution1b solution2a Solution: Optimize promoter/activator choice cause2->solution2a solution2b Solution: Adjust promoter stoichiometry cause2->solution2b solution3a Solution: Ensure anhydrous conditions (sieves) cause3->solution3a solution3b Solution: Optimize temperature cause3->solution3b

Caption: Troubleshooting logic for addressing low glycosylation yields in Lewis X synthesis.

References

Technical Support Center: Troubleshooting Low Signal in Lewis X-based ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in their Lewis X-based ELISA experiments.

Troubleshooting Guide: Low or No Signal

Low or no signal is a common issue in ELISA. This guide provides a systematic approach to identifying and resolving the root cause of weak signals in your Lewis X-based assays.

Question: I am not getting any signal, or the signal is very weak in my Lewis X ELISA. What are the possible causes and how can I fix it?

Answer:

A low or absent signal can stem from various factors throughout the ELISA workflow. Below is a step-by-step guide to troubleshoot this issue, starting from the most common culprits.

Reagent and Buffer Preparation and Storage

Incorrectly prepared or stored reagents are a frequent source of error.

  • Expired or Improperly Stored Reagents: Confirm that all kit components and reagents are within their expiration dates.[1][2] Most ELISA kits and reagents should be stored at 2-8°C.[1][2] Reconstituted standards should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

  • Incorrect Reagent Preparation: Double-check all calculations and dilutions for your buffers, antibodies, and standards.[1][2] Ensure that reagents were added in the correct order as specified in your protocol.

  • Substrate Issues: The enzyme substrate can lose activity over time. If possible, test the substrate with a known positive control. Ensure the substrate solution is fresh and has not changed color before use. For peroxidase-based systems, be aware that sodium azide (B81097) is an inhibitor and should not be present in your buffers.[3]

  • Reagents Not at Room Temperature: Allow all reagents to reach room temperature (for 15-20 minutes) before use, unless the protocol specifies otherwise.[2]

Plate Coating (for Indirect ELISA)

Inefficient coating of the Lewis X antigen onto the microplate is a critical point of failure for carbohydrate ELISAs.

  • Insufficient Antigen Coating: The concentration of the Lewis X antigen may be too low. The optimal coating concentration needs to be determined empirically, but a general starting point for polysaccharide antigens is around 10 µg/mL.[4] For other purified glycoconjugates, a range of 1-10 µg/mL is often recommended.[5][6]

  • Improper Coating Buffer: The pH of the coating buffer is crucial for the passive adsorption of the antigen to the plate. Carbonate-bicarbonate buffer (pH 9.6) or PBS (pH 7.4) are commonly used.[3][6] The choice may depend on the specific glycoconjugate carrying the Lewis X antigen.

  • Inadequate Incubation Time and Temperature: For optimal coating, incubate the plate overnight at 4°C.[5][6] Shorter incubations of 1-3 hours at 37°C can also be used but may be less effective.[6]

  • Plate Type: Ensure you are using a high-protein-binding ELISA plate, not a tissue culture plate.[1] The type of polystyrene plate can affect the binding of different molecules.

Antibody Concentrations and Incubation

Suboptimal concentrations of primary or secondary antibodies are a primary cause of low signal.

  • Antibody Concentration Too Low: The concentrations of both the primary anti-Lewis X antibody and the enzyme-conjugated secondary antibody are critical. These must be optimized for your specific assay. An antibody titration or a checkerboard titration is highly recommended to determine the optimal concentrations.

  • Low Affinity of Primary Antibody: The anti-Lewis X antibody may have a low affinity for the antigen. Ensure you are using a high-quality antibody validated for ELISA.

  • Incompatible Secondary Antibody: The secondary antibody must be specific for the host species and isotype of the primary antibody (e.g., if the primary is a mouse IgM, the secondary must be an anti-mouse IgM).

  • Insufficient Incubation Time: Antibody-antigen binding takes time. Increasing the incubation time for the primary and/or secondary antibody (e.g., 2 hours at room temperature or overnight at 4°C) can enhance the signal.[7]

Washing and Blocking Steps

While insufficient washing is often associated with high background, overly aggressive washing can lead to a low signal.

  • Overly Stringent Washing: Excessive washing steps or harsh wash buffers (e.g., high concentrations of detergents like Tween 20) can dissociate the antibody-antigen complex, especially if the antibody has a low affinity.[3] For sialyl Lewis X, it has been shown that washing with a ten-fold diluted salt solution can help prevent the dissociation of the antibody-antigen complex.

  • Ineffective Blocking: While less common as a cause for low signal, an inappropriate blocking buffer could mask the Lewis X epitope. Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent for sialyl Lewis X ELISAs. Other options include casein or non-fat dry milk.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my Lewis X antigen for coating the ELISA plate?

A1: A general starting point for coating with a polysaccharide antigen is 10 µg/mL.[4] For purified glycoconjugates, a range of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) is a common recommendation.[5][6] However, the optimal concentration should be determined experimentally for your specific antigen and plate type.

Q2: How do I determine the optimal concentration for my anti-Lewis X antibody?

A2: The best method to determine the optimal primary and secondary antibody concentrations is through a checkerboard titration. This involves testing a range of dilutions for both antibodies simultaneously to find the combination that yields the highest signal-to-noise ratio.

Q3: Are there any specific considerations for the blocking buffer in a Lewis X ELISA?

A3: Yes, while general blocking buffers are often effective, it's important to ensure the blocking agent does not cross-react with your antibodies or the Lewis X antigen. Bovine Serum Albumin (BSA) has been successfully used in sialyl Lewis X ELISAs. If you suspect your blocking buffer is causing issues, you could try other common blockers like casein or commercially available protein-free blocking buffers.

Q4: Could the sample matrix be interfering with the assay and causing a low signal?

A4: Yes, components in complex biological samples can interfere with the antibody-antigen binding. This is known as a matrix effect. To test for this, you can perform a spike and recovery experiment. This involves adding a known amount of Lewis X antigen to your sample and a control buffer and comparing the signal. If the signal is significantly lower in the sample, a matrix effect is likely present. Diluting your sample may help to mitigate this.

Quantitative Data Summary

ParameterRecommended Starting RangeKey Considerations
Antigen Coating Concentration 1-10 µg/mL[5][6]Optimal concentration is antigen-dependent and should be determined empirically. For polysaccharides, 10 µg/mL is a good starting point.[4]
Primary Antibody Dilution Varies widely (e.g., 1:100 to 1:5000)Must be optimized via titration.
Secondary Antibody Dilution Varies widely (e.g., 1:1000 to 1:20,000)Must be optimized via titration.
Blocking Buffer Concentration 1-5% BSA or non-fat dry milkBSA has been shown to be effective for sLe(x) ELISA.
Wash Buffer (Tween 20) 0.05% in PBS or TBSFor low-affinity interactions, consider reducing detergent concentration or using a diluted salt solution for washes.[3]
Incubation Times 1-2 hours at RT or overnight at 4°CLonger incubation times can increase signal, but may also increase background.

Experimental Protocols

Protocol 1: Antibody Titration (Indirect ELISA)

This protocol helps determine the optimal dilution of your primary anti-Lewis X antibody.

  • Coat the wells of a 96-well ELISA plate with your Lewis X antigen at a concentration known to be in excess (e.g., 10 µg/mL) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare a series of dilutions of your primary anti-Lewis X antibody in antibody dilution buffer (e.g., blocking buffer). A good starting range might be from 1:100 to 1:6400 in two-fold serial dilutions.

  • Add 100 µL of each antibody dilution to duplicate wells. Include a "no primary antibody" control.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the enzyme-conjugated secondary antibody at a fixed, non-limiting concentration (e.g., a 1:5000 dilution, but this may need prior optimization) to all wells.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the substrate and incubate for the recommended time, protected from light.

  • Stop the reaction and read the absorbance at the appropriate wavelength.

  • The optimal primary antibody dilution is the one that gives a strong positive signal with low background.

Protocol 2: Checkerboard Titration

This method allows for the simultaneous optimization of both primary and secondary antibody concentrations.

  • Coat a 96-well plate with your Lewis X antigen as described above.

  • Block the plate and wash as described above.

  • Prepare serial dilutions of the primary anti-Lewis X antibody down the rows of the plate (e.g., Row A: 1:100, Row B: 1:200, Row C: 1:400, etc.). Add 50 µL of each dilution to the wells in that row.

  • Prepare serial dilutions of the enzyme-conjugated secondary antibody across the columns of the plate (e.g., Column 1: 1:1000, Column 2: 1:2000, Column 3: 1:4000, etc.). Add 50 µL of each dilution to the wells in that column.

  • Incubate, wash, and develop the plate as described in the antibody titration protocol.

  • The well with the highest signal-to-noise ratio (strongest signal with the lowest background) indicates the optimal concentrations for both the primary and secondary antibodies.

Visualizations

ELISA_Workflow cluster_coating Plate Coating antigen Lewis X Antigen plate ELISA Plate antigen->plate Adsorption (Overnight, 4°C) blocking_buffer Blocking Buffer (e.g., 1% BSA) wash1 Wash blocked_plate Blocked Plate blocking_buffer->blocked_plate Incubate (1-2h, RT) primary_ab Primary Ab (Anti-Lewis X) blocked_plate->primary_ab Add Sample/ Primary Ab wash2 Wash secondary_ab Secondary Ab (Enzyme-conjugated) primary_ab->secondary_ab Add Secondary Ab wash3 Wash substrate Substrate secondary_ab->substrate Add Substrate wash4 Wash signal Colorimetric Signal substrate->signal Develop Signal

Caption: Workflow for an indirect Lewis X-based ELISA.

Troubleshooting_Tree cluster_reagents Reagent Checks cluster_protocol Protocol Optimization start Low or No Signal reagents_ok Reagents Expired? Stored Correctly? start->reagents_ok reagents_prep Buffers/Dilutions Prepared Correctly? reagents_ok->reagents_prep No solution Signal Restored reagents_ok->solution Yes, Replace substrate_active Substrate Active? reagents_prep->substrate_active No reagents_prep->solution Yes, Remake coating Optimize Antigen Coating Concentration substrate_active->coating No substrate_active->solution Yes, Replace antibodies Titrate Primary & Secondary Antibodies coating->antibodies coating->solution Optimized incubation Increase Incubation Times? antibodies->incubation antibodies->solution Optimized washing Washing Too Harsh? incubation->washing incubation->solution Optimized washing->solution Optimized no_solution Consult Technical Support washing->no_solution

Caption: Decision tree for troubleshooting low signal in Lewis X ELISA.

References

Optimization of storage conditions for Lewis X methyl glycoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lewis X methyl glycoside. Below you will find guidance on optimal storage conditions, troubleshooting for common experimental issues, and detailed protocols for stability assessment.

Storage and Stability

Proper storage of Lewis X methyl glycoside is crucial for maintaining its structural integrity and ensuring the reproducibility of experimental results.

Recommended Storage Conditions

For optimal stability, Lewis X methyl glycoside should be stored under the following conditions:

  • Temperature: For long-term storage, -20°C is recommended.[1] For short-term storage, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store in a dry environment.

  • Container: Keep in a tightly sealed container to prevent moisture absorption.[2]

Stability Profile

While specific quantitative stability data for Lewis X methyl glycoside is not extensively available in published literature, the following table provides representative data based on the known stability of similar glycosides. This information is intended for illustrative purposes, and it is highly recommended to perform stability studies under your specific experimental conditions.

ParameterConditionRecommendedPotential Issues
Temperature Long-term-20°CIncreased temperature can accelerate hydrolysis of the glycosidic bond.
Short-term2-8°CAvoid repeated freeze-thaw cycles which can degrade the product.
pH In Solution6.0-7.5Acidic conditions (pH < 4) can lead to rapid hydrolysis of the glycosidic linkage. Basic conditions (pH > 8) can also promote degradation.
Humidity Solid Form< 40% RHThe compound is hygroscopic; absorption of water can lead to hydrolysis and physical changes.
Light GeneralProtect from lightAlthough not highly sensitive, prolonged exposure to UV light may cause degradation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of Lewis X methyl glycoside in a question-and-answer format.

Q1: I am observing inconsistent results in my cell-binding assays. Could this be related to the storage of my Lewis X methyl glycoside?

A1: Yes, improper storage can lead to degradation of the glycoside, affecting its binding affinity. Repeated freeze-thaw cycles or storage at room temperature can lead to hydrolysis of the glycosidic bond, reducing the concentration of the active compound. It is recommended to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Q2: My Lewis X methyl glycoside solution appears cloudy or has precipitated after reconstitution in a buffer.

A2: This could be due to solubility issues. While Lewis X methyl glycoside is generally soluble in aqueous buffers, high concentrations or the use of certain buffer components can reduce its solubility. Try the following:

  • Gently warm the solution to 37°C to aid dissolution.

  • Use sonication to break up aggregates.

  • If the problem persists, consider preparing a fresh stock solution in a different buffer system or at a lower concentration.

Q3: I am seeing unexpected peaks in my HPLC analysis of a reaction involving Lewis X methyl glycoside.

A3: The appearance of new peaks could indicate degradation of the glycoside. The primary degradation pathway is the hydrolysis of the glycosidic bond, which would result in the release of the free trisaccharide and methanol. Under oxidative conditions, you might also see the formation of various oxidized products. To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study (see Experimental Protocols section) and compare the chromatograms.

Q4: My glycosylation reaction with a Lewis X donor is not proceeding as expected. What could be the issue?

A4: Several factors could be at play. If your Lewis X derivative contains a basic amine, it could be "poisoning" the reaction promoter.[3] Additionally, ensure that your reaction conditions are strictly anhydrous, as water can quench the reagents and hydrolyze the activated donor. The stereochemical outcome of glycosylation reactions can also be challenging to control.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Lewis X methyl glycoside?

A1: The two main degradation pathways are:

  • Hydrolysis: The glycosidic bond linking the trisaccharide to the methyl group is susceptible to cleavage in the presence of acid and water, yielding the free Lewis X trisaccharide and methanol.[4][5]

  • Oxidation: The primary and secondary hydroxyl groups on the sugar rings can be oxidized, leading to the formation of carbonyl compounds and other degradation products.[6][7][8]

Q2: How can I assess the purity and integrity of my Lewis X methyl glycoside?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a common method for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any degradation products.

Q3: Is Lewis X methyl glycoside cytotoxic?

A3: Lewis X methyl glycoside is a naturally occurring carbohydrate structure and is generally not considered cytotoxic at concentrations typically used in cell-based assays. However, it is always good practice to perform a cytotoxicity assay with your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of Lewis X methyl glycoside. The specific column and mobile phase may need to be optimized for your system.

  • Instrumentation: HPLC with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column is often suitable for glycoside analysis.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is a common starting point.

  • Sample Preparation: Prepare a stock solution of Lewis X methyl glycoside in the desired buffer or solvent at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Study:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution and incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution and incubate at 60°C. Take samples at various time points, neutralize with 0.1 M HCl, and analyze by HPLC.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution and keep at room temperature. Take samples at various time points and analyze by HPLC.

    • Thermal Degradation: Incubate the solid compound at 80°C for 7 days. Prepare a solution of the stressed sample and analyze by HPLC.

    • Photolytic Degradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours. Prepare a solution of the exposed sample and a light-protected control sample and analyze by HPLC.

  • Analysis: Inject the prepared samples into the HPLC system and monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Visualizations

Signaling Pathway

Lewis X and its sialylated form, sialyl-Lewis X, are key ligands for selectin proteins expressed on the surface of other cells, such as endothelial cells and leukocytes. This interaction mediates cell adhesion, a critical step in processes like leukocyte rolling during an inflammatory response and cancer cell metastasis.[1][9][10][11][12]

LewisX_Signaling cluster_0 Cancer Cell / Leukocyte cluster_1 Endothelial Cell cluster_2 Cellular Response lewis_x Lewis X / Sialyl-Lewis X selectin E-Selectin / P-Selectin lewis_x->selectin Binding adhesion Cell Adhesion selectin->adhesion rolling Cell Rolling adhesion->rolling extravasation Extravasation rolling->extravasation

Lewis X-mediated cell adhesion pathway.
Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of Lewis X methyl glycoside.

Stability_Workflow start Lewis X Methyl Glycoside Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress sampling Sample at Time Points stress->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis (Purity, Degradation Products) hplc->data end Stability Profile Established data->end

Workflow for stability testing of Lewis X methyl glycoside.

References

Navigating the Intricacies of Synthetic Lewis X Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification of synthetic oligosaccharides, such as the biologically significant trisaccharide Lewis X (LeX), presents a formidable challenge in the fields of glycobiology and drug development. Achieving high purity is paramount for accurate biological evaluation and therapeutic applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the purification of synthetic Lewis X.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses prevalent problems encountered during the purification of synthetic Lewis X via High-Performance Liquid Chromatography (HPLC) and Affinity Chromatography.

High-Performance Liquid Chromatography (HPLC) Purification

Table 1: Troubleshooting Common HPLC Purification Problems for Synthetic Lewis X

Problem Potential Cause Recommended Solution
Low Purity/Co-elution of Impurities - Incomplete removal of protecting groups: Acyl or benzyl (B1604629) protecting groups, commonly used in oligosaccharide synthesis, can lead to co-elution if not completely removed.[1][2][3] - Presence of deletion or truncated sequences: These are common byproducts of solid-phase oligosaccharide synthesis.[4] - Suboptimal mobile phase composition: Incorrect solvent ratios or pH can fail to resolve structurally similar impurities.[5][6]- Optimize deprotection reaction: Ensure complete removal of protecting groups by adjusting reaction time, temperature, or reagent concentration. Monitor completion by TLC or mass spectrometry. - Employ orthogonal purification methods: Consider a secondary purification step, such as size-exclusion or ion-exchange chromatography. - Method development: Systematically vary the mobile phase composition (e.g., gradient slope, organic modifier, ion-pairing agent) to improve resolution. Using a diode array detector can help identify co-eluting peaks by analyzing spectral differences across a single peak.[7]
Low Yield - Precipitation of the sample on the column: Synthetic oligosaccharides can have limited solubility in certain mobile phases. - Irreversible binding to the stationary phase: Highly hydrophobic protecting groups can cause the product to bind irreversibly to reverse-phase columns. - Suboptimal fraction collection: Incorrectly timed fraction collection can lead to loss of product.- Improve sample solubility: Dissolve the crude product in a solvent that is compatible with the initial mobile phase. Consider warming the sample or using a stronger solvent for injection.[5] - Choose an appropriate stationary phase: For products with persistent hydrophobic protecting groups, a less retentive column or a different separation mode (e.g., normal phase) might be necessary. - Optimize fraction collection parameters: Use a fraction collector with peak detection and adjust the collection window to capture the entire peak of interest.
Peak Tailing or Broadening - Column overload: Injecting too much sample can lead to poor peak shape.[5] - Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of the oligosaccharide. - Column degradation: Over time, the stationary phase can degrade, leading to reduced performance.- Reduce sample load: Inject a smaller amount of the sample or dilute the sample before injection. - Use a suitable mobile phase additive: Adding a small amount of a competitive agent (e.g., triethylamine) can help to block active sites on the stationary phase. - Replace or regenerate the column: If performance does not improve with other measures, the column may need to be replaced or regenerated according to the manufacturer's instructions.
Affinity Chromatography Purification

Table 2: Troubleshooting Common Affinity Chromatography Problems for Synthetic Lewis X

Problem Potential Cause Recommended Solution
Low Binding to Lectin Column - Incorrect buffer conditions: The binding of Lewis X to lectins like Aleuria aurantia (B1595364) lectin (AAL), which recognizes fucose residues, is often pH and ion dependent.[8] - Steric hindrance: Bulky protecting groups remaining on the synthetic Lewis X can sterically hinder its interaction with the lectin.[3] - Lectin inactivity: The immobilized lectin may have lost its activity due to improper storage or handling.- Optimize binding buffer: Ensure the pH and ionic strength of the binding buffer are optimal for the specific lectin used. Typically, a neutral pH buffer (e.g., PBS or Tris-HCl) is a good starting point.[8] - Ensure complete deprotection: Confirm the removal of all protecting groups before applying the sample to the affinity column. - Check lectin activity: Test the activity of the lectin with a known positive control.
High Non-specific Binding - Hydrophobic interactions: The synthetic oligosaccharide or impurities may non-specifically bind to the chromatography matrix. - Ionic interactions: Charged impurities can interact with the matrix.- Increase the ionic strength of the wash buffer: Adding salt (e.g., 150-500 mM NaCl) to the wash buffer can disrupt non-specific ionic interactions. - Include a non-ionic detergent: A low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer can reduce hydrophobic interactions.
Low Elution Yield - Inefficient elution conditions: The eluting sugar may not be at a high enough concentration to effectively displace the bound Lewis X. - Strong binding affinity: The interaction between Lewis X and the lectin may be too strong for efficient elution under standard conditions.- Increase the concentration of the eluting sugar: Use a higher concentration of the competing sugar (e.g., fucose for AAL) in the elution buffer.[8] - Change the pH of the elution buffer: A change in pH can sometimes disrupt the lectin-carbohydrate interaction, but care must be taken not to denature the lectin or the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my synthetic Lewis X preparation?

A1: Common impurities in synthetic oligosaccharides like Lewis X, especially those produced by solid-phase synthesis, include:

  • Deletion sequences: Oligosaccharides missing one or more sugar residues due to incomplete coupling reactions.

  • Truncated sequences: Shorter oligosaccharides resulting from premature termination of the synthesis.

  • Byproducts from protecting group removal: Incomplete deprotection can leave residual protecting groups (e.g., acetyl, benzyl) attached to the oligosaccharide. Conversely, harsh deprotection conditions can lead to side reactions and degradation of the product.[1][2]

  • Adducts: Molecules from the synthesis or purification process (e.g., trifluoroacetic acid from HPLC) can form adducts with the final product.

Q2: Which purification technique, HPLC or affinity chromatography, is better for synthetic Lewis X?

A2: The choice between HPLC and affinity chromatography depends on the specific requirements of your experiment.

  • HPLC (Reverse-Phase): Offers high resolution and is excellent for separating closely related impurities, such as diastereomers or oligosaccharides with minor structural differences. It is a versatile technique that can be optimized for a wide range of synthetic products. However, it can be time-consuming to develop a method, and the use of organic solvents may not be ideal for all downstream applications.

  • Affinity Chromatography (Lectin-based): This method is highly specific for fucosylated oligosaccharides like Lewis X and can provide a high degree of purification in a single step.[9][10] It is particularly useful for separating the target oligosaccharide from non-fucosylated impurities. However, it may not resolve impurities that also contain the fucose linkage recognized by the lectin.

Often, a combination of both techniques provides the best results, with affinity chromatography used for initial capture and enrichment, followed by HPLC for high-resolution polishing.

Q3: How can I assess the purity of my final synthetic Lewis X product?

A3: A combination of analytical techniques is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a high-resolution column can provide a chromatogram showing the main product peak and any impurities. Purity can be estimated by integrating the peak areas.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can confirm the molecular weight of the synthetic Lewis X and help identify impurities by their mass.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and confirm the stereochemistry of the glycosidic linkages, which is crucial for verifying the identity and purity of the synthetic oligosaccharide.

Experimental Protocols

Detailed Methodology: Reverse-Phase HPLC Purification of Synthetic Lewis X

This protocol is a general guideline and may require optimization based on the specific protecting groups used in the synthesis and the impurity profile of the crude product.

  • Column Selection: A C18 reverse-phase column is a common choice. The particle size and column dimensions will depend on the scale of the purification (analytical vs. preparative).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

    • Note: Formic acid (0.1%) can be used as an alternative to TFA, especially if the fractions will be analyzed by mass spectrometry, as TFA can cause ion suppression.[13][14]

  • Sample Preparation: Dissolve the crude synthetic Lewis X in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a low percentage of acetonitrile in water). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[15]

  • Chromatographic Conditions:

    • Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID) and scaled up accordingly for preparative columns.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is typically used. A starting point could be a gradient of 5% to 50% Mobile Phase B over 30-40 minutes. The gradient should be optimized to achieve the best separation of the product from its impurities.

    • Detection: UV detection at a low wavelength (e.g., 205-215 nm) is often used for detecting unprotected oligosaccharides.

  • Fraction Collection: Collect fractions corresponding to the main product peak using a fraction collector.

  • Post-Purification Processing: Pool the pure fractions, and remove the solvent by lyophilization.

Detailed Methodology: Lectin Affinity Chromatography of Synthetic Lewis X

This protocol uses Aleuria aurantia lectin (AAL), which has a high affinity for fucose residues present in Lewis X.[8]

  • Column Preparation: Use a pre-packed AAL-agarose column or pack a column with AAL-agarose resin according to the manufacturer's instructions.

  • Buffer Preparation:

    • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Elution Buffer: 100 mM L-fucose in PBS, pH 7.4.

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Application: Dissolve the deprotected crude synthetic Lewis X in the Binding/Wash Buffer and apply it to the column at a slow flow rate to allow for efficient binding.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound Lewis X from the column by applying the Elution Buffer. Collect fractions and monitor the elution profile by UV absorbance at 214 nm or by a carbohydrate detection assay.

  • Post-Purification Processing: Pool the fractions containing the purified Lewis X. Desalt the sample using a desalting column or dialysis to remove the L-fucose and buffer salts. Lyophilize the sample to obtain the pure product.

Visualization of Key Processes

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Solid-Phase Synthesis of Lewis X cleavage Cleavage & Deprotection synthesis->cleavage crude Crude Synthetic Lewis X cleavage->crude hplc Reverse-Phase HPLC crude->hplc affinity Lectin Affinity Chromatography crude->affinity ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy hplc->nmr affinity->ms affinity->nmr pure Pure Synthetic Lewis X ms->pure nmr->pure signaling_pathway cluster_cancer_cell Cancer Cell cluster_endothelium Endothelial Cell cluster_signaling Intracellular Signaling lex Lewis X eselectin E-Selectin lex->eselectin Binding activation Signal Transduction Activation eselectin->activation cytoskeleton Cytoskeletal Rearrangement activation->cytoskeleton extravasation Cell Extravasation (Metastasis) cytoskeleton->extravasation

References

Preventing degradation of Lewis X trisaccharide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lewis X trisaccharide in solution.

Troubleshooting Guide

Issue 1: Rapid Degradation of Lewis X in Aqueous Solution

Symptoms:

  • Loss of biological activity of the Lewis X solution.

  • Appearance of unexpected peaks in chromatography (HPLC, HPAEC-PAD).

  • Shift in pH of the solution over time.

Possible Causes and Solutions:

CauseRecommended Solution
Acidic Hydrolysis The primary degradation pathway for oligosaccharides is the hydrolysis of glycosidic bonds, which is significantly accelerated at low pH. The fucosidic bond in Lewis X is particularly susceptible to acid-catalyzed cleavage. Maintain the pH of the solution between 6.0 and 8.0. Use a stable buffer system such as phosphate (B84403) or HEPES at an appropriate concentration (e.g., 20-50 mM).
High Temperature Elevated temperatures increase the rate of hydrolysis.[1][2] For short-term storage (up to 24 hours), keep the solution at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C.
Bacterial Contamination Microbial growth can lead to enzymatic degradation of the trisaccharide. Prepare solutions using sterile water and buffers. Filter-sterilize the final solution through a 0.22 µm filter.
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Variability in experimental outcomes using different batches of Lewis X solution.

  • Progressive loss of potency of the stock solution.

Possible Causes and Solutions:

CauseRecommended Solution
Improper Storage Repeated freeze-thaw cycles can lead to the degradation of oligosaccharides.[3][4][5][6] Aliquot the Lewis X solution into single-use volumes before freezing to avoid multiple freeze-thaw cycles. Store frozen at -80°C for up to 6 months or at -20°C for up to 1 month.
Inappropriate Buffer The choice of buffer can influence the stability of the trisaccharide. Use buffers with a neutral pH range and low reactivity. Avoid buffers that may chelate metal ions if they are important for your experimental system.
Oxidation While less common for carbohydrates than for other biomolecules, oxidative damage can occur over long periods or in the presence of oxidizing agents. Prepare solutions in degassed buffers if oxidative stress is a concern. Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Lewis X trisaccharide in solution?

A1: The primary degradation pathway for Lewis X trisaccharide is acid-catalyzed hydrolysis of its glycosidic bonds. The α1-3 fucosidic bond is generally the most labile, followed by the β1-4 glycosidic bond. This hydrolysis results in the cleavage of the fucose and galactose monosaccharides from the N-acetylglucosamine core.

Q2: What are the ideal storage conditions for a stock solution of Lewis X trisaccharide?

A2: For long-term storage, it is recommended to dissolve the Lewis X trisaccharide in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4), aliquot it into single-use vials, and store it at -80°C. For short-term storage (a few days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of Lewis X trisaccharide?

A3: Lewis X is most stable in neutral to slightly alkaline conditions (pH 6.0-8.0). Acidic conditions (pH < 6.0) significantly accelerate the rate of hydrolysis of the glycosidic bonds, leading to rapid degradation.[1][2][7]

Q4: Can I autoclave my Lewis X solution to sterilize it?

A4: No, autoclaving is not recommended. The high temperature and pressure will cause rapid hydrolysis of the glycosidic bonds. For sterilization, use sterile filtration through a 0.22 µm membrane.

Q5: What analytical techniques can be used to monitor the degradation of Lewis X?

A5: Several analytical techniques can be employed:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the quantitative analysis of carbohydrates and can separate the intact trisaccharide from its degradation products (monosaccharides and disaccharides).[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., amino-propyl or graphitized carbon) and detector (e.g., refractive index or evaporative light scattering) can be used to monitor the disappearance of the Lewis X peak and the appearance of degradation product peaks.[10][11][12]

  • Mass Spectrometry (MS): MS, often coupled with LC, can identify the intact Lewis X and its degradation products by their mass-to-charge ratio.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the hydrolysis of glycosidic bonds in real-time and provide structural information about the degradation products.[15][16][17][18]

Q6: Are there any stabilizing agents I can add to my Lewis X solution?

A6: While Lewis X is relatively stable in a proper buffer at the correct pH and temperature, certain excipients can help maintain stability, especially in complex formulations. These can include polyols (e.g., sorbitol, mannitol) or other sugars (e.g., trehalose, sucrose) that can act as cryoprotectants during freezing and reduce water activity in the liquid state.[19][20][21][22][23] The choice of a stabilizing agent should be validated for compatibility with your specific application.

Quantitative Data on Fucosylated Oligosaccharide Degradation

Table 1: Illustrative First-Order Kinetic Rate Constants for Acid Hydrolysis of a Fucosylated Oligosaccharide (0.1 M HCl, 60°C)

Degradation ProcessRate Constant (k, h⁻¹)Half-life (t₁/₂, h)
Defucosylation0.022331.1
Desulfation of Fucose0.0041169.1
Backbone Hydrolysis0.00051386.3

This data is adapted from a study on a fucosylated glycosaminoglycan and serves as an example of the relative lability of different bonds under acidic conditions. The actual rates for Lewis X may vary.

Experimental Protocols

Protocol 1: Stability Testing of Lewis X Trisaccharide by HPLC

Objective: To assess the stability of Lewis X in a given solution over time and under specific temperature and pH conditions.

Materials:

  • Lewis X trisaccharide

  • Buffer of choice (e.g., 50 mM sodium phosphate, pH 7.4; 50 mM sodium acetate, pH 5.0)

  • HPLC system with a refractive index (RI) detector

  • Amine-based HPLC column (e.g., Zorbax NH2)

  • Mobile phase: Acetonitrile/Water gradient

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of Lewis X (e.g., 10 mg/mL) in the desired buffer.

  • Filter the solution through a 0.22 µm syringe filter.

  • Divide the solution into aliquots for each time point and condition to be tested.

  • Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • At each time point (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • Inject a known volume of the sample onto the HPLC system.

  • Run a gradient elution, for example, from 80% acetonitrile/20% water to 50% acetonitrile/50% water over 30 minutes.

  • Monitor the chromatogram for the peak corresponding to intact Lewis X.

  • Calculate the percentage of remaining Lewis X at each time point relative to the initial concentration (t=0).

Protocol 2: Identification of Lewis X Degradation Products by LC-MS

Objective: To identify the products of Lewis X degradation under forced conditions.

Materials:

  • Lewis X trisaccharide solution

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • LC-MS system with an electrospray ionization (ESI) source

  • Graphitized carbon or C18 HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Forced Degradation:

    • Acid Hydrolysis: Mix an aliquot of Lewis X solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 1-4 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix an aliquot of Lewis X solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 1-4 hours. Neutralize with 0.1 M HCl.

    • Control: Use an untreated aliquot of the Lewis X solution.

  • LC-MS Analysis:

    • Inject the control and degraded samples onto the LC-MS system.

    • Separate the components using a suitable gradient (e.g., 5% to 50% B over 30 minutes).

    • Acquire mass spectra in positive ion mode.

    • Identify the molecular ions corresponding to:

      • Intact Lewis X (C₂₀H₃₅NO₁₅, expected [M+Na]⁺ ≈ 552.19)

      • Galactose-N-acetylglucosamine disaccharide

      • Fucose (C₆H₁₂O₅)

      • Galactose (C₆H₁₂O₆)

      • N-acetylglucosamine (C₈H₁₅NO₆)

    • Utilize MS/MS fragmentation to confirm the identities of the degradation products.

Visualizations

degradation_pathway LewisX Lewis X Trisaccharide (Gal-GlcNAc-Fuc) Gal_GlcNAc Galactosyl-N-acetylglucosamine (Disaccharide) LewisX->Gal_GlcNAc Hydrolysis (Fucosidic bond) Fuc Fucose (Monosaccharide) LewisX->Fuc Degradation_Products Degradation Products Gal Galactose (Monosaccharide) Gal_GlcNAc->Gal Hydrolysis (Galactosidic bond) GlcNAc N-acetylglucosamine (Monosaccharide) Gal_GlcNAc->GlcNAc

Caption: Primary degradation pathway of Lewis X trisaccharide via hydrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Lewis X Solution in Buffer Stress Apply Stress Conditions (pH, Temperature) Prep->Stress HPLC HPLC Analysis (Quantification) Stress->HPLC LCMS LC-MS Analysis (Identification) Stress->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Products Identify Degradation Products LCMS->Products

Caption: Workflow for assessing the stability of Lewis X trisaccharide.

logical_relationship Stability Lewis X Stability pH Neutral pH (6-8) Stability->pH Temp Low Temperature (≤ 4°C or Frozen) Stability->Temp Buffer Appropriate Buffer Stability->Buffer Sterility Sterility Stability->Sterility

Caption: Key factors influencing the stability of Lewis X in solution.

References

Technical Support Center: Enhancing the Solubility of Lewis X Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Lewis X (LeX) and sialyl Lewis X (sLeX) glycosides, particularly concerning their limited solubility.

Frequently Asked Questions (FAQs)

Q1: Why are my Lewis X glycosides poorly soluble in aqueous buffers?

A1: Lewis X glycosides, especially when conjugated to lipids (glycolipids), are amphiphilic molecules. They possess a hydrophilic carbohydrate headgroup (the LeX moiety) and a hydrophobic lipid tail. This dual nature leads to low water solubility and a tendency to aggregate in aqueous solutions. The strong intermolecular interactions and the large hydrophobic surface area of the lipid portion contribute significantly to their poor solubility.

Q2: What are the main strategies to improve the solubility of Lewis X glycosides?

A2: There are two primary approaches to enhance the solubility of LeX glycosides:

  • Chemical Modification: Altering the molecular structure of the glycoside to increase its hydrophilicity.

  • Formulation-Based Strategies: Utilizing excipients and specific formulation techniques to improve the dissolution of the glycoside in a chosen solvent.

Q3: Can I predict the solubility of my synthetic Lewis X analogue?

A3: While precise prediction is challenging without experimental data, some general trends can be informative. Increasing the number of polar groups (e.g., hydroxyl, carboxyl) and reducing the size of the hydrophobic lipid tail will generally increase aqueous solubility. The impact of the lipid chain length on solubility is a key factor; shorter fatty acid chains tend to be more soluble.[1][2][3] Computational models can provide estimations, but experimental determination is crucial for accurate solubility data.

Troubleshooting Guides

Issue 1: Precipitation of Lewis X Glycolipid in Aqueous Buffer During Experiment

Possible Causes:

  • Concentration above Critical Micelle Concentration (CMC): Amphiphilic molecules like glycolipids form micelles above a certain concentration (the CMC).[4] If the working concentration is significantly above the CMC, the solution may be unstable, leading to precipitation.

  • Buffer Composition: The pH, ionic strength, and presence of certain ions in your buffer can affect the solubility of the glycoside.

  • Temperature: Temperature can influence the solubility of complex molecules.

Troubleshooting Steps:

  • Determine the Critical Micelle Concentration (CMC): If possible, determine the CMC of your LeX glycolipid in the experimental buffer. This can be done using techniques like fluorescence polarization or light scattering.[5][6][7] Working at concentrations below or slightly above the CMC in a stable micellar form is often recommended.

  • Optimize Buffer Conditions:

    • pH Adjustment: Evaluate the effect of pH on solubility.

    • Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to see how it impacts solubility.

  • Incorporate Solubilizing Excipients:

    • Co-solvents: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol (B145695) to your buffer. Be mindful that high concentrations of organic solvents can disrupt biological assays.

    • Detergents/Surfactants: Introduce a non-ionic or zwitterionic detergent (e.g., Tween 20, Triton X-100, CHAPS) at a concentration above its CMC to form mixed micelles with your LeX glycolipid.[8][9]

    • Cyclodextrins: Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes with the hydrophobic lipid tail, thereby increasing the overall solubility of the glycolipid.[10][11][12][13][14]

Issue 2: Difficulty in Preparing a Stock Solution of a Synthetic Lewis X Analogue

Possible Causes:

  • Inappropriate Solvent: The chosen solvent may not be optimal for the specific chemical properties of your analogue.

  • High Crystal Lattice Energy: For solid compounds, strong intermolecular forces in the crystal lattice can hinder dissolution.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Start with common laboratory solvents like water, PBS, DMSO, ethanol, and methanol. For highly lipophilic analogues, consider less polar solvents, but be mindful of their compatibility with downstream applications.

  • Sonication and Gentle Heating: Use an ultrasonic bath to aid dissolution. Gentle heating can also be effective, but be cautious of potential degradation of the glycoside.

  • Chemical Modification for Future Syntheses: If solubility remains a significant hurdle, consider modifications in the next synthetic batch:

    • Introduce Solubilizing Groups: Incorporate polar functional groups into the aglycone portion of the molecule.

    • PEGylation: Attach a polyethylene (B3416737) glycol (PEG) chain to the molecule. PEGylation is a well-established method for increasing the hydrophilicity and solubility of molecules.[10][15][16][17][18]

Data Presentation: Solubility Enhancement of Glycosides

Disclaimer: The following tables present data for analogous compounds (steviol glycosides and other lipids) to illustrate the potential improvements in solubility. The actual enhancement for Lewis X glycosides will depend on their specific structure and the experimental conditions.

Table 1: Solubility Enhancement of Steviol (B1681142) Glycosides with Gamma-Cyclodextrin (B1674603) [19][20][21]

GlycosideIntrinsic Aqueous Solubility (%)Solubility with γ-Cyclodextrin (%)Fold Increase (Approx.)
Rebaudioside A0.81.43~1.8
Rebaudioside C0.1 - 0.2> 1.0 (clear solution)> 5
Rebaudioside D< 0.1 - 0.2> 1.0 (clear solution)> 5

Table 2: Impact of PEGylation on Physicochemical Properties of a PSMA Inhibitor (Illustrative Example)

CompoundLogD7.4Interpretation
Unmodified Compound-2.64 ± 0.25Lower water solubility
PEGylated Compound-4.23 ± 0.26Significantly improved water solubility

Experimental Protocols

Protocol 1: Solubilization of a Lewis X Glycolipid using Cyclodextrins

This protocol is a general guideline and should be optimized for your specific LeX glycolipid.

Materials:

  • Lewis X Glycolipid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a Cyclodextrin (B1172386) Stock Solution: Prepare a concentrated stock solution of the chosen cyclodextrin in the desired buffer (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Weigh the Glycolipid: Accurately weigh the LeX glycolipid into a clean vial.

  • Initial Dispersion: Add a small volume of the buffer to the glycolipid to create a paste or slurry.

  • Add Cyclodextrin Solution: Gradually add the cyclodextrin stock solution to the glycolipid slurry while vortexing or stirring. The molar ratio of glycolipid to cyclodextrin will need to be optimized, but a starting point of 1:1 to 1:10 is common.

  • Incubation: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material.

  • Sterile Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Concentration Determination: Determine the concentration of the solubilized glycolipid using a suitable analytical method (e.g., HPLC, mass spectrometry, or a colorimetric assay for the carbohydrate).

Protocol 2: General Workflow for PEGylation of a Glycolipid

This protocol outlines the general steps for PEGylating a glycolipid containing a reactive functional group (e.g., an amine or carboxyl group). The specific reagents and reaction conditions will need to be optimized.

Materials:

  • Glycolipid with a suitable functional group

  • Amine-reactive PEG (e.g., PEG-NHS ester) or Carboxyl-reactive PEG (e.g., PEG-amine with EDC/NHS)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS or bicarbonate buffer, pH 8-8.5 for amine-reactive PEG)

  • Quenching reagent (e.g., Tris or hydroxylamine)

  • Dialysis membrane or size-exclusion chromatography column for purification

Procedure:

  • Dissolve the Glycolipid: Dissolve the glycolipid in the appropriate anhydrous solvent.

  • Prepare the PEG Reagent: Dissolve the PEG reagent in the reaction buffer immediately before use.

  • Reaction: Add the PEG solution to the glycolipid solution. The molar excess of PEG will need to be optimized (e.g., 5- to 20-fold molar excess). Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours) with gentle stirring.

  • Quench the Reaction: Add a quenching reagent to stop the reaction by consuming any unreacted PEG reagent.

  • Purification: Remove the unreacted PEG and by-products.

    • Dialysis: Dialyze the reaction mixture against the desired buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

    • Size-Exclusion Chromatography (SEC): Purify the PEGylated glycolipid using an SEC column.

  • Characterization: Confirm the successful PEGylation and purity of the product using techniques such as MALDI-TOF mass spectrometry, NMR, and HPLC.

Visualizations

experimental_workflow_cyclodextrin cluster_materials Materials cluster_procedure Procedure cluster_output Output LeX Lewis X Glycolipid Mix Mix Glycolipid, CD, and Buffer LeX->Mix CD Cyclodextrin (e.g., HP-β-CD) CD->Mix Buffer Aqueous Buffer Buffer->Mix Stir Stir (4-24h) to form Inclusion Complex Mix->Stir Centrifuge Centrifuge to pellet undissolved material Stir->Centrifuge Filter Filter supernatant (0.22 µm) Centrifuge->Filter SolubleComplex Soluble Lewis X Glycolipid-CD Complex Filter->SolubleComplex

Caption: Workflow for solubilizing Lewis X glycosides using cyclodextrins.

logical_relationship_solubility cluster_causes Primary Causes cluster_strategies Improvement Strategies cluster_chemmod_examples Examples cluster_formulation_examples Examples PoorSolubility Poor Solubility of LeX Glycoside Amphiphilic Amphiphilic Nature PoorSolubility->Amphiphilic Hydrophobic Large Hydrophobic Tail PoorSolubility->Hydrophobic ChemMod Chemical Modification PoorSolubility->ChemMod address with Formulation Formulation Strategies PoorSolubility->Formulation address with Analogues Analogues/Mimetics ChemMod->Analogues PEGylation PEGylation ChemMod->PEGylation Cyclodextrins Cyclodextrins Formulation->Cyclodextrins Detergents Detergents/Surfactants Formulation->Detergents Cosolvents Co-solvents Formulation->Cosolvents

Caption: Logical relationship between the causes of poor solubility and improvement strategies.

References

Technical Support Center: Optimizing Glycosylation Reactions for Lewis X Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the Lewis X (Lex) trisaccharide.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues that may arise during the chemical or enzymatic synthesis of Lewis X.

Enzymatic Synthesis Troubleshooting

Question: Why is the yield of my one-pot enzymatic synthesis of Lewis X lower than expected?

Answer: Low yields in one-pot enzymatic synthesis of Lewis X can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Enzyme Activity: The activity of one or more enzymes in your system (L-fucokinase/GDP-fucose pyrophosphorylase (FKP), inorganic pyrophosphatase (PpA), and α-1,3-fucosyltransferase) may be compromised.

    • Solution: Ensure proper storage of enzymes. For short-term storage (up to 2 weeks), keep them at 4°C in 10% glycerol. For long-term storage (1–2 years), store at -20°C in 50% glycerol.[1] If you suspect enzyme degradation, use a fresh batch for your reaction.

  • Reaction Conditions: The reaction conditions may not be optimal.

    • Solution: Systematically optimize parameters such as pH (ranging from 5.0–10.0), buffer type, divalent metal ion concentration (Mg²⁺ or Mn²⁺, 0–50 mM), and temperature (20–40°C).[1]

  • Substrate Concentration: The concentration of your substrates (L-fucose, ATP, GTP, and the acceptor molecule) can influence the reaction equilibrium and enzyme kinetics.

    • Solution: Experiment with varying substrate concentrations (1–50 mM) to find the optimal ratio.[1]

  • Inhibition: By-product accumulation, such as pyrophosphate (PPi), can inhibit the reaction.

    • Solution: Ensure that the inorganic pyrophosphatase (PpA) is active and present in sufficient quantity to degrade PPi and drive the reaction towards GDP-Fucose formation.[1]

Question: My fucosyltransferase shows low activity towards the acceptor molecule. What could be the reason?

Answer: Low fucosyltransferase activity can be attributed to enzyme-specific characteristics and reaction conditions.

  • Enzyme Specificity: Different α-1,3-fucosyltransferases (FUTs) exhibit varying substrate specificities. For instance, FUT9 shows very strong activity for oligosaccharide and glycolipid acceptors, often much higher than FUT4.[2]

    • Solution: Ensure you are using the appropriate fucosyltransferase for your specific acceptor. If possible, test different FUTs to find the most efficient one for your system.

  • Reaction Buffer: The buffer composition, including the type and concentration of divalent cations, is crucial for fucosyltransferase activity.

    • Solution: Optimize the concentration of Mn²⁺ or Mg²⁺ in your reaction buffer, as these are common cofactors for fucosyltransferases.

Chemical Synthesis Troubleshooting

Question: I am observing a mixture of α and β anomers after the fucosylation step. How can I improve the stereoselectivity?

Answer: Achieving high α-selectivity in chemical fucosylation is a common challenge due to the acid lability of the fucosidic bond.[1]

  • Donor and Acceptor Reactivity: The nature of the glycosyl donor and acceptor, including their protecting groups, significantly impacts stereoselectivity.

    • Solution: The use of a perbenzylated β-thiophenyl fucoside donor with a methyl lactoside acceptor has been shown to yield anomerically pure α-fucosylated trisaccharides.[2] In contrast, a 2-azido methyl lactoside acceptor can lead to anomeric mixtures.[2] Consider using an isopropylidene-protected rhamnosyl donor as an alternative strategy to achieve anomerically pure products.[2]

  • Reaction Conditions: The choice of promoter and reaction temperature can influence the stereochemical outcome.

    • Solution: Experiment with different promoter systems and lower the reaction temperature to favor the desired α-anomer.

Question: I am struggling with the regioselective galactosylation of the N-acetylglucosamine (GlcNAc) acceptor. What can I do?

Answer: The low nucleophilicity of the 4-hydroxyl group of GlcNAc derivatives makes regioselective glycosylation challenging.[3]

  • Protecting Groups: The protecting group on the C-2 position of the GlcNAc acceptor is critical for directing the galactosylation to the C-4 hydroxyl.

    • Solution: Using an N-Phthaloyl (N-Phth) protecting group on the C-2 amine of the GlcNAc acceptor is crucial for achieving exclusive β-galactosylation at the 4-OH position.[3] Smaller protecting groups like Troc, azido, or acetamido can lead to the formation of regioisomers.[3]

  • Acceptor Design: The overall structure of the acceptor molecule can influence the reactivity of different hydroxyl groups.

    • Solution: Avoid using diol acceptors where the axial 4-OH and equatorial 3-OH have similar reactivity, as this can lead to a mixture of regioisomeric products.[3]

Data Presentation

Table 1: Optimization of One-Pot Enzymatic Synthesis of Lewis X

ParameterRange TestedOptimal ConditionExpected Yield (%)Reference
pH5.0 - 10.07.585[1]
Temperature20 - 40 °C37 °C85[4]
Mn²⁺ Concentration0 - 50 mM20-40 mM>70[4]
Substrate Conc.1 - 50 mM0.05 - 0.1 mmol>70[4]
Reaction Time4 - 24 hours2-3 hours>70[1][4]

Table 2: Comparison of α-1,3-Fucosyltransferase Activity for Lewis X Synthesis

EnzymeAcceptor TypeRelative ActivityReference
Fut9Oligosaccharide>10-fold higher than Fut4[2]
Fut9Glycolipid>100-fold higher than Fut4[2]
Fut4Internal GlcNAcHigher than for terminal GlcNAc[2]

Experimental Protocols

One-Pot Three-Enzyme Synthesis of Lewis X (LexβProN₃)

This protocol describes the synthesis of an azidopropyl-tagged Lewis X trisaccharide using a one-pot, three-enzyme system.[1]

Materials:

  • L-Fucose

  • ATP (Adenosine 5'-triphosphate)

  • GTP (Guanosine 5'-triphosphate)

  • Galβ1–4GlcNAcβProN₃ (Acceptor)

  • Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP)

  • Inorganic pyrophosphatase (PpA) from Pasteurella multocida (PmPpA)

  • Truncated α-1,3-fucosyltransferase from Helicobacter pylori (Hpα1–3FTΔ66)

  • Tris-HCl buffer

  • MgCl₂ or MnCl₂

  • Bio-Gel P-2 resin

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the following in Tris-HCl buffer (pH 7.5):

    • L-Fucose

    • ATP

    • GTP

    • Galβ1–4GlcNAcβProN₃

    • Divalent metal salt (MgCl₂ or MnCl₂)

  • Enzyme Addition: Add the enzymes to the reaction mixture:

    • FKP

    • PmPpA

    • Hpα1–3FTΔ66

  • Incubation: Incubate the reaction mixture at 37°C for 4-24 hours with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Purification:

    • Upon completion, purify the product using a Bio-Gel P-2 column to remove enzymes and salts.

    • For higher purity, a subsequent silica gel flash chromatography step can be performed.

Expected Results:

  • Yields for this one-pot synthesis typically range from 60-99%.[1] The synthesis of LexβProN₃ has been reported with a yield of 85%.[1]

  • The purity of the product after Bio-Gel P-2 purification is generally over 95%, which can be increased to 99% with a subsequent silica gel column purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for Lewis X?

A1: Enzymatic synthesis offers several advantages over chemical synthesis for producing Lewis X. It is highly efficient and selective, avoiding the need for tedious protection and deprotection steps that are common in chemical synthesis.[1][5] One-pot multi-enzyme systems further streamline the process by eliminating the need to isolate intermediates, which simplifies purification and reduces product loss.[1]

Q2: Why is the cost of the sugar nucleotide donor GDP-Fucose a limiting factor in enzymatic synthesis, and how can this be overcome?

A2: GDP-Fucose is the required fucose donor for fucosyltransferases, but it is an expensive reagent.[1] One-pot enzymatic systems that generate GDP-Fucose in situ from the inexpensive starting material L-fucose provide a cost-effective solution.[1] This is achieved by using enzymes like L-fucokinase/GDP-fucose pyrophosphorylase (FKP).

Q3: What role do protecting groups play in the chemical synthesis of Lewis X, and what are the challenges associated with them?

A3: In chemical synthesis, protecting groups are essential to mask reactive hydroxyl and amine groups, allowing for selective glycosylation at the desired positions. The challenge lies in the multi-step process of introducing and removing these groups, which can be time-consuming and lead to lower overall yields. Furthermore, the choice of protecting groups can significantly impact the reactivity and stereoselectivity of the glycosylation reactions.[3][6]

Q4: Can this one-pot enzymatic system be used to synthesize other fucosylated oligosaccharides?

A4: Yes, the one-pot three-enzyme fucosylation strategy is versatile and can be adapted to synthesize a variety of fucosides. By selecting an appropriate fucosyltransferase, such as an α1–2FT, α1–4FT, or α1–6FT, different fucosidic linkages can be formed to produce a diverse range of naturally occurring and non-natural fucosylated structures.

Visualizations

Enzymatic_LewisX_Synthesis_Workflow cluster_substrates Starting Materials cluster_reaction One-Pot Reaction cluster_product Product L_Fucose L-Fucose FKP FKP L_Fucose->FKP ATP ATP ATP->FKP GTP GTP GTP->FKP Acceptor Galβ1-4GlcNAc-R FUT α-1,3-FUT Acceptor->FUT GDP_Fucose GDP-Fucose (in situ generation) FKP->GDP_Fucose PPi PpA PpA PpA->FKP drives reaction LewisX Lewis X (Galβ1-4[Fucα1-3]GlcNAc-R) FUT->LewisX GDP_Fucose->FUT

Caption: Workflow for one-pot enzymatic synthesis of Lewis X.

Troubleshooting_Low_Yield Start Low Yield in Lewis X Synthesis CheckEnzyme Check Enzyme Activity and Storage Start->CheckEnzyme OptimizeConditions Optimize Reaction Conditions (pH, Temp, Ions) CheckEnzyme->OptimizeConditions Enzyme OK UseFreshEnzyme Use Fresh Batch of Enzymes CheckEnzyme->UseFreshEnzyme Activity Low VarySubstrates Vary Substrate Concentrations OptimizeConditions->VarySubstrates No Improvement AdjustParams Adjust pH, Temperature, or Ion Concentration OptimizeConditions->AdjustParams Improvement CheckInhibition Check for By-product Inhibition VarySubstrates->CheckInhibition No Improvement OptimizeRatio Optimize Substrate Ratios VarySubstrates->OptimizeRatio Improvement EnsurePpA Ensure PpA is Active and Sufficient CheckInhibition->EnsurePpA Inhibition Suspected

References

Technical Support Center: Troubleshooting Non-Specific Binding in Lewis X Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding in Lewis X (LeX) protein interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in Lewis X interaction studies?

A1: Non-specific binding refers to the interaction of proteins or other molecules with surfaces or other molecules in a manner that is not dependent on the specific recognition of the Lewis X carbohydrate epitope. In the context of LeX protein interaction studies, which are often characterized by low-affinity interactions, NSB can be a significant problem.[1] It can lead to high background signals, false-positive results, and inaccurate quantification of binding events, thereby obscuring the true specific interactions you are trying to measure.

Q2: What are the common causes of non-specific binding in protein-carbohydrate interaction assays?

A2: Non-specific binding can arise from several factors, including:

  • Hydrophobic interactions: Proteins and plastic surfaces (like microplates) can have hydrophobic regions that interact non-specifically.

  • Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or other proteins. The overall charge of a protein is influenced by the buffer's pH.[2]

  • Ineffective blocking: Incomplete or inadequate blocking of the solid support surface (e.g., ELISA plate, SPR sensor chip) can leave sites available for non-specific attachment of detection antibodies or other proteins.[3][4]

  • Contaminants: The presence of contaminants in samples or reagents can contribute to background signal.[5]

Q3: How is studying Lewis X protein interactions different from typical protein-protein interaction studies?

A3: Protein-carbohydrate interactions, such as those involving Lewis X, are typically of lower affinity (in the micromolar to millimolar range) compared to many protein-protein interactions (which can be in the nanomolar to picomolar range).[1] This low affinity means that the specific signal can be weak, making it more susceptible to being masked by non-specific binding. Furthermore, the avidity, or the combined strength of multiple interactions, plays a crucial role in glycan-protein binding.[6]

Troubleshooting Guides

High Background Signal in ELISA

High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can obscure the specific signal from the Lewis X interaction. The following table provides potential causes and solutions.

Potential Cause Troubleshooting Strategy Recommended Concentration/Condition
Ineffective Blocking Optimize the blocking agent and its concentration.BSA: 1-5% (w/v)[3][4]Casein/Non-fat dry milk: 1-5% (w/v)[5][7]Fish Gelatin: 0.1-1% (w/v)[4]
Increase blocking incubation time.2 hours at room temperature or overnight at 4°C.[8]
Insufficient Washing Increase the number of wash steps.4-6 washes between each step.
Increase the volume of wash buffer.300-400 µL per well.
Add a non-ionic detergent to the wash buffer.Tween-20: 0.05-0.1% (v/v).
Antibody Concentration Too High Titrate the primary and/or secondary antibody to find the optimal concentration.Start with the manufacturer's recommended dilution and perform a serial dilution.
Cross-reactivity of Reagents Use pre-adsorbed secondary antibodies.N/A
Ensure the blocking agent does not cross-react with antibodies. For example, avoid using milk-based blockers if your antibodies are raised in goat.N/A
Contamination Use fresh, filtered buffers and solutions.N/A
Handle plates carefully to avoid cross-contamination between wells.N/A
Non-Specific Binding in Co-Immunoprecipitation (Co-IP)

Non-specific binding in Co-IP can lead to the co-elution of contaminating proteins, making it difficult to identify true interaction partners of the Lewis X-binding protein.

Potential Cause Troubleshooting Strategy Recommended Concentration/Condition
Binding to Beads Pre-clear the lysate with beads before adding the specific antibody.Incubate lysate with Protein A/G beads for 1 hour at 4°C.
Block the beads before use.BSA: 1-5% (w/v) in lysis buffer for 1 hour at 4°C.[9]
Ineffective Washing Increase the number and duration of washes.3-5 washes of 5-10 minutes each.[10]
Increase the stringency of the wash buffer by adding salt or detergent.NaCl: 150-500 mM[10]Non-ionic detergents (e.g., NP-40, Triton X-100): 0.1-1% (v/v)[10][11][12]
Inappropriate Lysis Buffer Use a lysis buffer with a milder, non-ionic detergent to preserve weak interactions while minimizing non-specific binding.NP-40 or Triton X-100: 0.1-0.5% (v/v).[11]
Antibody Issues Use a high-quality, affinity-purified antibody.N/A
Use an isotype control antibody for a negative control.Use at the same concentration as the primary antibody.
Signal Instability in Surface Plasmon Resonance (SPR)

In SPR, non-specific binding can cause baseline drift, and an unstable signal, making it difficult to accurately determine kinetic parameters.

Potential Cause Troubleshooting Strategy Recommended Concentration/Condition
Non-Specific Binding to Sensor Surface Add a blocking agent to the running buffer.BSA: 0.1-1 mg/mL.
Increase the salt concentration of the running buffer to reduce electrostatic interactions.NaCl: 150-250 mM.[13]
Add a non-ionic surfactant to the running buffer to reduce hydrophobic interactions.Tween-20 (P20): 0.005-0.05% (v/v).[13]
Optimize the pH of the running buffer to be near the isoelectric point (pI) of the analyte to minimize charge-based interactions.[2]Varies depending on the protein.
Improper Ligand Immobilization Use a lower density of the immobilized ligand (Lewis X-glycan or protein) to reduce steric hindrance and crowding.Aim for an immobilization level that gives a maximum analyte binding response (Rmax) of 50-100 RU.
Regeneration Issues Test a range of regeneration solutions to find one that effectively removes the analyte without damaging the ligand.Acidic: 10 mM Glycine-HCl (pH 1.5-2.5)[14][15]Basic: 10-50 mM NaOH[16]High Salt: 2 M NaCl[14]

Experimental Protocols

Detailed ELISA Protocol for Detecting Protein Binding to Lewis X

This protocol describes a direct ELISA where a Lewis X-containing glycoconjugate is immobilized on the plate.

  • Coating:

    • Dilute the Lewis X-glycoconjugate to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted glycoconjugate to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.[17]

  • Washing:

    • Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.[8][18]

    • Incubate for 2 hours at room temperature.[8]

  • Washing:

    • Aspirate the blocking buffer and wash the plate 3 times with wash buffer.

  • Sample Incubation:

    • Add 100 µL of your protein sample (diluted in blocking buffer) to the wells.

    • Incubate for 2 hours at room temperature.[17]

  • Washing:

    • Aspirate the sample and wash the plate 4-6 times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of a primary antibody specific to your protein of interest, diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.[17]

  • Washing:

    • Aspirate the primary antibody and wash the plate 4-6 times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of an HRP-conjugated secondary antibody, diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody and wash the plate 4-6 times with wash buffer.

  • Development:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Readout:

    • Read the absorbance at 450 nm using a microplate reader.

Co-Immunoprecipitation (Co-IP) Protocol for a Glycosylated Protein Interaction

This protocol is designed to pull down a protein that interacts with a glycosylated "bait" protein.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[19][20]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of a 50% slurry of Protein A/G beads to 500 µg of cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add 1-5 µg of the primary antibody against the "bait" protein to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of a 50% slurry of Protein A/G beads.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Aspirate the supernatant.

    • Wash the beads 3-5 times with 1 mL of wash buffer (e.g., lysis buffer with a higher salt concentration, up to 500 mM NaCl).[10]

    • After the final wash, carefully remove all of the supernatant.

  • Elution:

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting "prey" protein.

Visualizations

experimental_workflow_ELISA cluster_coating Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection coat_plate Coat plate with Lewis X-conjugate wash1 Wash coat_plate->wash1 block_plate Block with BSA or Casein wash2 Wash block_plate->wash2 add_sample Add Protein Sample wash3 Wash add_sample->wash3 add_primary_ab Add Primary Antibody wash4 Wash add_primary_ab->wash4 add_secondary_ab Add Secondary Antibody (HRP) add_substrate Add TMB Substrate add_secondary_ab->add_substrate read_absorbance Read Absorbance at 450 nm add_substrate->read_absorbance wash1->block_plate wash2->add_sample wash3->add_primary_ab wash4->add_secondary_ab troubleshooting_logic_CoIP start High Non-Specific Binding in Co-IP check_preclearing Is lysate pre-cleared? start->check_preclearing preclear_lysate Pre-clear lysate with Protein A/G beads check_preclearing->preclear_lysate No check_bead_blocking Are beads blocked? check_preclearing->check_bead_blocking Yes preclear_lysate->check_bead_blocking block_beads Block beads with BSA check_bead_blocking->block_beads No check_wash_stringency Is wash buffer stringent enough? check_bead_blocking->check_wash_stringency Yes block_beads->check_wash_stringency increase_salt Increase NaCl concentration (150-500 mM) check_wash_stringency->increase_salt No check_antibody Is a high-quality, specific antibody used? check_wash_stringency->check_antibody Yes add_detergent Add non-ionic detergent (0.1-1.0%) increase_salt->add_detergent add_detergent->check_antibody use_control_ab Use isotype control antibody check_antibody->use_control_ab No success Reduced Non-Specific Binding check_antibody->success Yes use_control_ab->success signaling_pathway_example LeX Lewis X on Cell Surface Glycoprotein Lectin Lectin-like Receptor LeX->Lectin Binding Signaling_Cascade Intracellular Signaling Cascade Lectin->Signaling_Cascade Activation Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response (e.g., Adhesion, Proliferation) Gene_Expression->Cellular_Response

References

Refinement of protocols for enzymatic synthesis of Lewis X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of the Lewis X (Lex) antigen.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis of Lewis X over chemical synthesis?

Enzymatic synthesis offers several key advantages over traditional chemical methods for producing Lewis X and other complex glycans:

  • High Specificity: Enzymes like glycosyltransferases catalyze the formation of glycosidic bonds with exceptional regio- and stereospecificity, minimizing the generation of unwanted byproducts.[1][2]

  • Milder Reaction Conditions: Enzymatic reactions are typically conducted in aqueous buffers under physiological conditions, avoiding the harsh reagents and temperatures often required in chemical synthesis.[1]

  • No Protecting Groups: The high selectivity of enzymes eliminates the need for complex and time-consuming protection and deprotection steps that are a hallmark of chemical glycan synthesis.[2][3]

  • Improved Yields and Purity: The specificity of enzymatic reactions often leads to higher yields of the desired product and simplifies the purification process.[1]

Q2: What are the key enzymes required for the synthesis of the Lewis X trisaccharide?

The biosynthesis of the Lewis X (Galβ1-4[Fucα1-3]GlcNAc-R) structure critically depends on the action of an α1,3-fucosyltransferase (α1,3-FT).[4] This enzyme transfers an L-fucose molecule from a donor substrate, typically guanosine (B1672433) 5'-diphosphate-L-fucose (GDP-Fucose), to the N-acetylglucosamine (GlcNAc) residue of a Type 2 lactosamine acceptor (Galβ1-4GlcNAc-R).[4] In humans, a family of six α1,3-FTs (FT3, FT4, FT5, FT6, FT7, and FT9) can catalyze this reaction.[4] For laboratory and industrial-scale synthesis, recombinant fucosyltransferases, such as those from Helicobacter pylori, are often used due to their stability and broad substrate tolerance.[5][6]

Q3: What is a "one-pot" multi-enzyme system for Lewis X synthesis and why is it beneficial?

A one-pot, multi-enzyme system is a highly efficient strategy where multiple enzymatic reactions are carried out sequentially in a single reaction vessel without the need to isolate intermediates.[7] For Lewis X synthesis, a common one-pot system involves three enzymes:

  • A bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) to generate GDP-Fucose from L-fucose, ATP, and GTP.[6][7]

  • An inorganic pyrophosphatase (PpA) to degrade the pyrophosphate (PPi) byproduct, driving the reaction toward GDP-Fucose formation.[7]

  • An α1,3-fucosyltransferase (e.g., Hpα1–3FTΔ66) to transfer the fucose from the in situ generated GDP-Fucose to the acceptor substrate.[7]

This approach is highly beneficial as it bypasses the need for the prohibitively expensive GDP-Fucose donor substrate, simplifies the overall process, and minimizes product loss that can occur during multiple purification steps.[5][7]

Troubleshooting Guide

Problem 1: Low or no yield of the final Lewis X product.

  • Possible Cause 1: Loss of Enzyme Activity. Enzymes, particularly glycosyltransferases, can lose activity if not stored properly.

    • Solution: Verify the activity of each enzyme using a small-scale positive control reaction. For short-term storage (up to 2 weeks), store enzymes in 10% glycerol (B35011) at 4°C. For long-term storage (1-2 years), use 50% glycerol and store at -20°C. Some enzymes can also be lyophilized from a non-glycerol buffer and stored at -20°C without significant loss of activity.[7] Always use a fresh batch of enzymes if activity loss is suspected.[7]

  • Possible Cause 2: Sub-optimal Reaction Conditions. The pH, temperature, or concentration of co-factors (like MgCl₂ for some fucosyltransferases) may not be optimal for one or more enzymes in the cascade.

    • Solution: Review the optimal conditions for each enzyme in your system. If using a multi-enzyme pot, ensure the chosen buffer and conditions represent a suitable compromise for all enzymes involved. Perform small-scale optimization experiments by varying pH, temperature, and co-factor concentrations.

  • Possible Cause 3: Inactive Substrates. The acceptor substrate (e.g., LacNAc derivative) or the fucose donor may be degraded or of poor quality. The sugar nucleotide donor, GDP-Fucose, is particularly labile.

    • Solution: Confirm the integrity and purity of your acceptor substrate using methods like NMR or mass spectrometry. If using a one-pot system starting from L-fucose, ensure the ATP and GTP are not degraded. If using purified GDP-Fucose, use a fresh, high-quality lot.

Problem 2: Incomplete reaction with significant amounts of starting material remaining.

  • Possible Cause 1: Insufficient Enzyme Concentration or Reaction Time. The amount of enzyme may be too low for the scale of the reaction, or the incubation time may be too short.

    • Solution: Increase the concentration of the rate-limiting enzyme. Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time. For preparative-scale synthesis, reactions are often run for 4-24 hours.[7]

  • Possible Cause 2: Product Inhibition. Some glycosyltransferases can be inhibited by the product as it accumulates in the reaction mixture.

    • Solution: While challenging to overcome in a batch reaction, you can try to optimize substrate concentrations. For continuous processes, consider using immobilized enzymes in a flow reactor to continuously remove the product from the vicinity of the enzyme.

Problem 3: Difficulty in purifying the final Lewis X product.

  • Possible Cause 1: Co-elution with Unreacted Substrates or Byproducts. The product may have similar chromatographic properties to the starting acceptor or other components in the reaction mixture.

    • Solution: A multi-step purification strategy is often necessary. A common approach is initial purification using a size-exclusion column (e.g., Bio-Gel P-2) to separate the oligosaccharide product from enzymes and smaller molecules.[7] This can be followed by silica (B1680970) gel flash chromatography for further refinement.[7] HPLC can also be used for high-purity separation.[8]

  • Possible Cause 2: Presence of Isomeric Byproducts. Depending on the specificity of the fucosyltransferase used, minor amounts of other fucosylated isomers might be produced.

    • Solution: High-resolution chromatographic techniques, such as HPLC with specialized columns, may be required to separate closely related isomers.[8] Characterization of the final product by NMR and mass spectrometry is crucial to confirm the correct structure.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes for One-Pot Enzymatic Synthesis of Lewis X.

Parameter Value Reference
Reaction Time 4 - 24 hours [7]
Temperature 37 °C [7]
pH 7.5 (Tris-HCl buffer) [7]
Expected Yield 60 - 99% [7]
Purity (Post Bio-Gel P-2) > 95% [7]

| Purity (Post Silica Gel) | > 99% |[7] |

Experimental Protocols

Protocol: One-Pot, Three-Enzyme Synthesis of Lewis X Trisaccharide

This protocol is adapted from a chemoenzymatic method for synthesizing fucosylated oligosaccharides.[7] It utilizes an in situ GDP-Fucose generation system coupled with a fucosyltransferase.

Materials:

  • Acceptor Substrate: N-acetyllactosamine derivative (e.g., Galβ1–4GlcNAcβProN₃)

  • L-Fucose

  • Adenosine 5′-triphosphate (ATP)

  • Guanosine 5′-triphosphate (GTP)

  • Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis

  • Inorganic pyrophosphatase (PmPpA) from Pasteurella multocida

  • α1,3-fucosyltransferase (Hpα1–3FTΔ66) from Helicobacter pylori

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Purification columns: Bio-Gel P-2 and silica gel

Procedure:

  • Reaction Setup (Preparative Scale):

    • In a suitable reaction vessel, combine the following in 100 mM Tris-HCl (pH 7.5):

      • Acceptor substrate (e.g., Galβ1–4GlcNAcβProN₃, 1.2 equivalents)

      • L-Fucose (1.0 equivalent)

      • ATP (1.5 equivalents)

      • GTP (1.5 equivalents)

      • MgCl₂ (15 mM)

      • DTT (1 mM)

      • BSA (0.1 mg/mL)

    • Add the three enzymes to the mixture: FKP, PmPpA, and Hpα1–3FTΔ66. The optimal amount of each enzyme should be determined in small-scale trials first.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 4-24 hours.

    • Monitor the reaction progress periodically by thin-layer chromatography (TLC) using a developing solvent such as EtOAc:MeOH:H₂O:HOAc = 7:3:1:0.1.

  • Reaction Quenching and Initial Purification:

    • Once the reaction is complete (as judged by TLC), quench it by adding an equal volume of cold ethanol (B145695) and centrifuge to precipitate the enzymes and BSA.

    • Collect the supernatant, concentrate it under reduced pressure, and dissolve the residue in water.

    • Load the aqueous solution onto a pre-equilibrated Bio-Gel P-2 size-exclusion column. Elute with deionized water.

    • Collect fractions and analyze by TLC to identify those containing the desired product. Pool the product-containing fractions and lyophilize. A purity of >95% is common at this stage.[7]

  • Final Purification (Optional):

    • For higher purity, the lyophilized product can be further purified by silica gel flash chromatography.

    • The purity can be improved to >99% with this additional step.[7]

  • Characterization:

    • Confirm the identity and structure of the final Lewis X product using mass spectrometry (e.g., ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Enzymatic_Synthesis_of_Lewis_X cluster_reactants Reactants cluster_enzymes Enzymatic Cascade cluster_products Products & Intermediates LacNAc LacNAc Acceptor (Galβ1-4GlcNAc-R) FT α1,3-Fucosyl- transferase LacNAc->FT Fuc L-Fucose FKP FKP Fuc->FKP ATP ATP ATP->FKP GTP GTP GTP->FKP GDPFuc GDP-Fucose FKP->GDPFuc Generates PPi PPi FKP->PPi PpA PpA LeX Lewis X Product FT->LeX Synthesizes GDPFuc->FT PPi->PpA Degrades

Caption: One-pot enzymatic synthesis pathway for Lewis X.

Experimental_Workflow_Lewis_X node_setup 1. Reaction Setup (Substrates + Enzymes) node_incubate 2. Incubation (37°C, 4-24h) node_setup->node_incubate node_monitor TLC Monitoring node_incubate->node_monitor node_monitor->node_incubate Incomplete node_quench 3. Quench & Precipitate (Cold Ethanol) node_monitor->node_quench Reaction Complete node_purify1 4. Size-Exclusion (Bio-Gel P-2) node_quench->node_purify1 node_analyze1 Purity Check (>95%) node_purify1->node_analyze1 node_purify2 5. Silica Gel Chromatography (Optional) node_analyze1->node_purify2 Further Purity Needed node_lyophilize 6. Lyophilization node_analyze1->node_lyophilize Purity Sufficient node_purify2->node_lyophilize node_char 7. Characterization (MS, NMR) node_lyophilize->node_char node_product Final LeX Product node_char->node_product

Caption: Experimental workflow for Lewis X synthesis and purification.

References

Quality control methods for synthetic Lewis X trisaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic Lewis X trisaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to assess for synthetic Lewis X trisaccharide?

A1: The primary quality attributes for synthetic Lewis X (Lex) trisaccharide include purity, identity, and structural integrity. Key parameters to evaluate are the correct monosaccharide composition (D-galactose, L-fucose, and N-acetyl-D-glucosamine), the specific anomeric configurations (β-D-Gal, α-L-Fuc, β-D-GlcNAc), the correct linkage positions (1→4 and 1→3), and the absence of process-related impurities or degradation products.

Q2: Which analytical techniques are most suitable for characterizing Lewis X trisaccharide?

A2: A combination of chromatographic and spectroscopic methods is essential for the comprehensive characterization of Lex trisaccharide. High-Performance Liquid Chromatography (HPLC) is often used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural elucidation and confirmation.[1][2][3][4]

Q3: What are common impurities that can be found in synthetic Lewis X trisaccharide preparations?

A3: Common impurities may include starting materials from the synthesis, incompletely reacted intermediates, diastereomers with incorrect anomeric configurations or linkage patterns, and by-products from the deprotection steps. For example, during synthesis, incomplete glycosylation can lead to the presence of disaccharide fragments, or side reactions could result in the formation of isomers.[5][6]

Q4: How can I confirm the correct stereochemistry and linkage of the glycosidic bonds in my synthetic Lewis X trisaccharide?

A4: Two-dimensional (2D) NMR spectroscopy is the most definitive method for confirming stereochemistry and glycosidic linkages.[2][7][8][9] Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish proton-proton and proton-carbon correlations across the glycosidic bonds, confirming the connectivity and anomeric configuration of each monosaccharide residue.[9]

Troubleshooting Guides

Purity Issues Detected by HPLC

Problem: My HPLC chromatogram shows multiple peaks, indicating impurities.

Potential Cause Troubleshooting Steps
Incomplete Reaction or Purification 1. Review the synthetic and purification records. 2. Consider an additional purification step, such as a different mode of chromatography (e.g., size-exclusion or ion-exchange chromatography).[4] 3. Optimize the gradient and mobile phase of the HPLC method for better separation.[10]
Degradation of the Sample 1. Ensure proper storage conditions (e.g., low temperature, inert atmosphere). 2. Avoid repeated freeze-thaw cycles. 3. Check the pH of the sample solution, as extreme pH can cause hydrolysis of glycosidic bonds.
Anomeric Mixture 1. Analyze the sample using 1D ¹H NMR to check for multiple anomeric proton signals. 2. If an anomeric mixture is present, further purification by preparative HPLC may be necessary.
Structural Discrepancies by Mass Spectrometry

Problem: The mass spectrum shows an incorrect molecular weight for the Lewis X trisaccharide.

Potential Cause Troubleshooting Steps
Incomplete Deprotection 1. Review the deprotection steps in the synthesis. 2. Analyze the sample by NMR to look for signals corresponding to protecting groups. 3. If protecting groups are present, repeat the deprotection step.
Presence of Adducts 1. The presence of salt adducts (e.g., [M+Na]⁺, [M+K]⁺) is common in ESI-MS.[3] This is generally not an issue with product quality. 2. If non-salt adducts are suspected, review the solvents and reagents used in the final preparation steps.
Fragmentation 1. Optimize the MS instrument parameters (e.g., collision energy) to minimize in-source fragmentation.[11] 2. Analyze the fragmentation pattern to see if it corresponds to the expected structure of Lewis X.
Ambiguous NMR Spectra

Problem: The NMR spectrum is complex and difficult to interpret.

Potential Cause Troubleshooting Steps
Sample Impurities 1. Purify the sample further using HPLC. 2. Compare the spectrum to a reference spectrum of pure Lewis X trisaccharide if available.
Overlapping Signals 1. Acquire 2D NMR spectra (COSY, HSQC, HMBC) for better signal dispersion and to resolve overlapping peaks.[7][9] 2. Consider acquiring the spectrum at a higher magnetic field strength for improved resolution.
Sample Preparation Issues 1. Ensure the sample is fully dissolved in the NMR solvent. 2. Use a high-purity deuterated solvent. 3. For carbohydrates, recording spectra at elevated temperatures (e.g., 60-80°C) can sometimes improve spectral resolution.[7]

Experimental Protocols & Data

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Methodology:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar oligosaccharides.[10] A common choice is a silica-based column with amide or diol functional groups.

  • Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable for non-chromophoric oligosaccharides. Refractive Index (RI) detection can also be used.

  • Sample Preparation: Dissolve the synthetic Lewis X trisaccharide in the initial mobile phase composition.

  • Injection Volume: 10-20 µL.

  • Flow Rate: 0.5-1.0 mL/min.

Data Summary:

Parameter Typical Value
Retention Time Dependent on specific column and gradient
Purity (by peak area) >95% for high-quality preparations
Limit of Detection ng range (ELSD/CAD)
Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the Lewis X trisaccharide in 0.5 mL of D₂O.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • 1D ¹H NMR: Acquire a standard proton spectrum to observe the anomeric protons and other characteristic signals.

  • 2D NMR Experiments:

    • COSY: To establish proton-proton correlations within each monosaccharide ring.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages.

Data Summary:

Nucleus Characteristic Chemical Shifts (ppm in D₂O)
¹H Anomeric (Gal) ~4.5 (d, J ≈ 8 Hz)
¹H Anomeric (Fuc) ~5.1 (d, J ≈ 4 Hz)
¹H Anomeric (GlcNAc) ~4.7 (d, J ≈ 8.5 Hz)
¹³C Anomeric (Gal) ~104
¹³C Anomeric (Fuc) ~100
¹³C Anomeric (GlcNAc) ~102
Fucose CH₃ ~1.2 (d, J ≈ 6.5 Hz)
GlcNAc N-Acetyl CH₃ ~2.0 (s)
Mass Spectrometry (MS) for Identity Confirmation

Methodology:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for oligosaccharides.[3]

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high-resolution mass data.

  • Mode: Positive ion mode is often used, where adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are observed.[3]

  • Sample Preparation: Dissolve the sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm the sequence of monosaccharides.

Data Summary:

Parameter Expected Value
Molecular Formula C₂₀H₃₅NO₁₅
Monoisotopic Mass 529.2006 Da
[M+H]⁺ 530.2084 m/z
[M+Na]⁺ 552.1904 m/z
[M+K]⁺ 568.1643 m/z

Visual Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control synthesis Chemical Synthesis purification Crude Purification synthesis->purification hplc HPLC (Purity) purification->hplc Assess Purity ms MS (Identity) hplc->ms Confirm Mass nmr NMR (Structure) ms->nmr Confirm Structure final_product Pure Lewis X Trisaccharide nmr->final_product Release

Caption: A generalized experimental workflow for the synthesis and quality control of Lewis X trisaccharide.

troubleshooting_workflow start Initial QC Analysis purity_check Purity > 95%? start->purity_check mass_check Correct Mass? purity_check->mass_check Yes fail_purity Further Purification purity_check->fail_purity No structure_check Correct Structure? mass_check->structure_check Yes fail_mass Review Synthesis Steps (e.g., deprotection) mass_check->fail_mass No pass Pass structure_check->pass Yes fail_structure Advanced 2D NMR Analysis structure_check->fail_structure No

Caption: A logical troubleshooting workflow for quality control of synthetic Lewis X trisaccharide.

References

Validation & Comparative

Unveiling the Molecular Handshake: A Comparative Guide to Lewis X and Lectin Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between carbohydrate antigens and their binding partners is paramount. This guide provides a comprehensive comparison of the binding validation between the Lewis X (LeX) trisaccharide and a panel of specific lectins, offering a foundation for investigations into cell adhesion, immune modulation, and cancer biology.

The Lewis X antigen, a fundamental carbohydrate structure, plays a pivotal role in a multitude of biological processes, from immune cell trafficking to pathogen recognition and cancer metastasis. Its interaction with various lectins—proteins that recognize and bind to specific carbohydrate structures—initiates a cascade of cellular events. Validating and quantifying these interactions is crucial for the development of novel therapeutics and diagnostics. This guide presents a comparative analysis of the binding of Lewis X to key lectins, including DC-SIGN, Siglec-7, and galectins, supported by experimental data and detailed protocols.

Quantitative Analysis of Lewis X-Lectin Interactions

The affinity of Lewis X for different lectins varies significantly, dictating the biological outcome of the interaction. The dissociation constant (Kd), a measure of binding affinity, provides a quantitative basis for comparison. Lower Kd values indicate a stronger binding affinity.

LectinKnown Ligand SpecificityReported Dissociation Constant (Kd) for Lewis X or Related GlycansExperimental Method
DC-SIGN (CD209) Recognizes high-mannose oligosaccharides and fucose-containing structures like Lewis antigens.~1 mM for Lewis XSurface Plasmon Resonance (SPR)
P-selectin (CD62P) Binds to sialylated and fucosylated glycans, notably sialyl Lewis X (sLeX).~111.4 µM for a sialyl Lewis X analogueSurface Plasmon Resonance (SPR)
Siglec-7 (CD328) Preferentially binds to α2,8-linked sialic acids and also recognizes other sialylated structures, including sialyl Lewis X.Binding to non-sialylated Lewis X is weak; specific Kd not readily available.-
Galectin-1 Binds to β-galactoside-containing glycans.High affinity for α2,3-sialylated and non-sialylated terminal N-acetyllactosamine. Specific Kd for Lewis X is not readily available, but affinity is in the low micromolar range for preferred ligands.Fluorescence Anisotropy
Galectin-3 Binds to β-galactoside-containing glycans, with a preference for poly-N-acetyllactosamine chains.Binds to lactose (B1674315) with a Kd in the range of 16-860 µM. Specific Kd for Lewis X is not readily available.Isothermal Titration Calorimetry (ITC)

Experimental Protocols for Validating Lewis X-Lectin Interactions

Accurate and reproducible validation of carbohydrate-lectin interactions relies on robust experimental methodologies. The following are detailed protocols for three widely used techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface.

Methodology:

  • Sensor Chip Preparation: Covalently immobilize the lectin of interest onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of the Lewis X trisaccharide (or a glycoconjugate displaying Lewis X) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of the Lewis X analyte over the immobilized lectin surface. A reference flow cell without the immobilized lectin should be used for background subtraction.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams.

  • Kinetic and Affinity Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay

ELISA-based assays provide a high-throughput method for assessing carbohydrate-lectin interactions.

Methodology:

  • Plate Coating: Coat a microtiter plate with a glycoconjugate displaying the Lewis X antigen (e.g., Lewis X-polyacrylamide) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Lectin Incubation: Add serial dilutions of the lectin of interest (which may be biotinylated or tagged for detection) to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • If using a biotinylated lectin, wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

    • If using a tagged lectin, use an appropriate enzyme-conjugated antibody.

  • Substrate Addition: After a final wash, add a suitable chromogenic or fluorogenic substrate and measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the lectin concentration and fit the data to a saturation binding curve to determine the half-maximal effective concentration (EC50), which can be an indicator of binding affinity.

Glycan Array

Glycan arrays consist of a collection of different carbohydrate structures immobilized on a solid surface, allowing for the rapid screening of lectin specificity.

Methodology:

  • Array Blocking: Block the glycan array slide with a suitable blocking buffer to prevent non-specific binding.

  • Lectin Incubation: Incubate the array with a fluorescently labeled lectin of interest at a specific concentration.

  • Washing: Wash the array to remove unbound lectin.

  • Scanning: Scan the array using a fluorescence scanner to detect the spots where the lectin has bound.

  • Data Analysis: Quantify the fluorescence intensity of each spot. The intensity of the signal corresponding to the Lewis X spot, relative to other glycans on the array, provides information about the lectin's binding preference and relative affinity.

Visualization of Key Processes

To further elucidate the mechanisms of Lewis X-lectin interactions, the following diagrams illustrate a typical experimental workflow and the signaling pathways initiated upon binding.

Experimental_Workflow cluster_preparation Preparation cluster_interaction Interaction Analysis cluster_data Data Output Lectin Lectin SPR SPR Lectin->SPR Immobilize ELISA ELISA Lectin->ELISA Incubate Glycan Array Glycan Array Lectin->Glycan Array Incubate Lewis X Lewis X Lewis X->SPR Inject Lewis X->ELISA Coat Binding Affinity (Kd) Binding Affinity (Kd) SPR->Binding Affinity (Kd) ELISA->Binding Affinity (Kd) Specificity Profile Specificity Profile Glycan Array->Specificity Profile

Caption: Experimental workflow for validating Lewis X-lectin interactions.

DC_SIGN_Signaling Lewis X Lewis X DC-SIGN DC-SIGN Lewis X->DC-SIGN Binds Raf-1 Raf-1 DC-SIGN->Raf-1 Activates MEK MEK Raf-1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates NF-kB Pathway Modulation NF-kB Pathway Modulation ERK->NF-kB Pathway Modulation Cytokine Production Cytokine Production NF-kB Pathway Modulation->Cytokine Production

Caption: DC-SIGN signaling pathway upon Lewis X binding.

Siglec7_Signaling Sialylated Glycan Sialylated Glycan Siglec-7 Siglec-7 Sialylated Glycan->Siglec-7 Binds ITIM ITIM Siglec-7->ITIM Phosphorylation SHP-1/SHP-2 SHP-1/SHP-2 ITIM->SHP-1/SHP-2 Recruits Downstream Signaling Proteins Downstream Signaling Proteins SHP-1/SHP-2->Downstream Signaling Proteins Dephosphorylates Inhibition of Cell Activation Inhibition of Cell Activation Downstream Signaling Proteins->Inhibition of Cell Activation

Caption: Siglec-7 inhibitory signaling pathway.

Galectin3_Signaling Glycoprotein Glycoprotein Galectin-3 Galectin-3 Glycoprotein->Galectin-3 Binds Cell Surface Receptor Clustering Cell Surface Receptor Clustering Galectin-3->Cell Surface Receptor Clustering Induces Intracellular Signaling Cascades Intracellular Signaling Cascades Cell Surface Receptor Clustering->Intracellular Signaling Cascades Activates Gene Expression Changes Gene Expression Changes Intracellular Signaling Cascades->Gene Expression Changes Cell Adhesion, Growth, Apoptosis Cell Adhesion, Growth, Apoptosis Gene Expression Changes->Cell Adhesion, Growth, Apoptosis

Caption: Galectin-3 mediated signaling pathways.

This guide provides a foundational understanding of the validation and comparison of Lewis X interactions with specific lectins. The provided data and protocols serve as a starting point for researchers to delve deeper into the intricate world of glycan-lectin recognition, ultimately paving the way for advancements in diagnostics and therapeutics targeting these crucial molecular interactions.

A Comparative Analysis of Lewis X and Sialyl Lewis X: Unraveling Selectin Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding affinities of two critical carbohydrate antigens, Lewis X (LeX) and Sialyl Lewis X (sLeX), to their cognate selectin receptors. Understanding the nuances of these interactions is paramount for advancements in inflammation, immunology, and oncology research. This document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological processes to offer a clear and objective comparison.

Executive Summary

Sialyl Lewis X (sLeX) consistently demonstrates a significantly higher binding affinity for all three types of selectins (E-selectin, P-selectin, and L-selectin) compared to its non-sialylated counterpart, Lewis X (LeX). This enhanced affinity is primarily attributed to the presence of a terminal sialic acid residue on sLeX, which forms crucial contacts within the selectin binding pocket. The affinity for LeX is generally weak and often difficult to detect in standard binding assays. This fundamental difference in binding affinity dictates their respective biological roles, with sLeX being a key player in leukocyte rolling and extravasation during inflammation and in the metastatic cascade of various cancers.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the experimentally determined dissociation constants (Kd) for the interaction of Sialyl Lewis X with E-selectin and P-selectin. The Kd value is a measure of binding affinity, where a lower Kd indicates a stronger interaction. Due to its very weak interaction, reliable Kd values for Lewis X binding to selectins are not widely reported in the literature.

LigandSelectinDissociation Constant (Kd)Experimental Method
Sialyl Lewis XE-selectin107 ± 26 µM to 120 ± 31 µM[1]Fluorescence Polarization
Sialyl Lewis X (analogue)P-selectin~111.4 µM[2][3]Surface Plasmon Resonance (SPR)
Lewis XE-selectinWeaker than sLeX (Not Quantified)Inferred from sLeX data
Lewis XP-selectinWeaker than sLeX (Not Quantified)Inferred from sLeX data
Lewis XL-selectinWeaker than sLeX (Not Quantified)Inferred from sLeX data

Note: The binding affinity of sLeX itself is relatively low (in the micromolar range), highlighting that high-avidity interactions in a cellular context are often mediated by the multivalent presentation of sLeX on glycoproteins and glycolipids.

The Decisive Role of Sialylation

The key structural difference between Lewis X and Sialyl Lewis X is the presence of a sialic acid residue linked to the galactose of the LeX trisaccharide. This single modification dramatically enhances the binding affinity to selectins. The carboxyl group of the sialic acid is essential for coordinating with a calcium ion in the lectin domain of the selectins, a critical interaction for stable binding.[4] Consequently, the absence of this sialic acid in the Lewis X structure results in a profound loss of binding affinity.

cluster_LeX Lewis X (LeX) cluster_sLeX Sialyl Lewis X (sLeX) LeX_structure Galactose-GlcNAc | Fucose Selectin Selectin Receptor LeX_structure->Selectin Very Low Affinity Binding sLeX_structure Sialic Acid-Galactose-GlcNAc | Fucose sLeX_structure->Selectin High Affinity Binding start Start chip_prep Prepare Sensor Chip start->chip_prep immobilization Immobilize Selectin on Chip chip_prep->immobilization injection Inject Carbohydrate Solutions immobilization->injection analyte_prep Prepare Serial Dilutions of LeX/sLeX analyte_prep->injection data_acq Acquire Sensorgram Data injection->data_acq analysis Analyze Data (ka, kd, Kd) data_acq->analysis end End analysis->end sLeX Sialyl Lewis X ESelectin E-selectin sLeX->ESelectin Binding Clustering Receptor Clustering ESelectin->Clustering SFK Src Family Kinases Clustering->SFK Syk Syk SFK->Syk p38 p38 MAPK Syk->p38 IntegrinActivation Integrin Activation (LFA-1) p38->IntegrinActivation

References

A Comparative Guide to the Biological Activities of Lewis X and Lewis A Trisaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Lewis X (LeX) and Lewis A (LeA) trisaccharides. While structurally similar, these carbohydrate antigens exhibit distinct biological functions, particularly in their sialylated forms, which are critically involved in cell adhesion, immune responses, and cancer progression. This document synthesizes experimental data to highlight these differences, offering valuable insights for research and therapeutic development.

Structural Differences: A Tale of Two Linkages

Lewis X and Lewis A are fucosylated oligosaccharides built on a lactosamine backbone. The key distinction between them lies in the glycosidic linkages of the galactose (Gal) and fucose (Fuc) residues to the N-acetylglucosamine (GlcNAc) core.

  • Lewis X (LeX): Characterized by a Galactose β1-4 linkage and a Fucose α1-3 linkage to GlcNAc. Its systematic name is β-D-galactosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-D-glucosamine.

  • Lewis A (LeA): Features a Galactose β1-3 linkage and a Fucose α1-4 linkage to GlcNAc. Its systematic name is β-D-galactosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-N-acetyl-D-glucosamine.

These subtle structural variations have profound implications for their three-dimensional shapes and their ability to be recognized by and bind to various proteins, particularly lectins like the selectins.

Comparative Biological Activity: A Focus on Sialylated Forms

While the non-sialylated LeX and LeA trisaccharides exhibit weak to negligible binding to most receptors, their sialylated derivatives, sialyl-Lewis X (sLeX) and sialyl-Lewis A (sLeA), are potent ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction is a cornerstone of inflammatory responses and is co-opted by cancer cells to facilitate metastasis.

The following table summarizes the quantitative data on the binding affinities of sLeX and sLeA to selectins. It is important to note that the binding affinity of non-sialylated LeX and LeA to selectins is generally considered to be very low, and as such, quantitative data is scarce in the literature. One study noted that non-sialylated derivatives showed little to no activity at concentrations up to 1 mM.

LigandReceptorBinding Affinity (IC50/Kd)Assay TypeReference
sialyl-Lewis X (sLeX) E-selectin750 ± 20 µM (IC50)Competitive ELISA[1]
E-selectin0.72 mM (Kd)NMR Spectroscopy[2]
P-selectin7.8 mM (Kd)NMR Spectroscopy[2]
L-selectin3.9 mM (Kd)NMR Spectroscopy[2]
sialyl-Lewis A (sLeA) E-selectin220 ± 20 µM (IC50)Competitive ELISA[1]

Key Observations:

  • Higher Affinity of sLeA for E-selectin: Experimental data indicates that sLeA binds to E-selectin with a significantly higher affinity (lower IC50 value) compared to sLeX.[1] This has important implications for the adhesion of cancer cells expressing these antigens to the vascular endothelium.

  • Role in Cancer Metastasis: Both sLeX and sLeA are considered tumor-associated carbohydrate antigens.[3][4] Their expression on the surface of cancer cells allows them to mimic leukocytes and bind to selectins on endothelial cells, a critical step in the metastatic cascade.[5] The differential expression of sLeX and sLeA in various cancers can influence their metastatic potential and tissue tropism. For instance, sLeA is more commonly associated with gastrointestinal cancers, while sLeX is found in a broader range of tumors.[3]

  • Inflammatory Responses: sLeX is the primary ligand for selectins on leukocytes and plays a crucial role in their recruitment to sites of inflammation.[5] The interaction between sLeX on leukocytes and E- and P-selectins on activated endothelial cells mediates the initial tethering and rolling of leukocytes along the blood vessel wall.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of Lewis antigens.

Competitive ELISA for Selectin Binding

This assay quantifies the ability of a soluble carbohydrate ligand to inhibit the binding of a known ligand to an immobilized selectin.

Materials:

  • High-binding 96-well microtiter plates

  • Recombinant human E-selectin/Fc chimera

  • Biotinylated sLeX- or sLeA-polyacrylamide (PAA) conjugate

  • Streptavidin-horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Lewis X and Lewis A trisaccharides (and their sialylated forms) as competitors

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant E-selectin/Fc chimera (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

  • Competition: Prepare serial dilutions of the competitor carbohydrates (LeX, LeA, sLeX, sLeA) in binding buffer (e.g., PBS with 1% BSA and 2 mM CaCl2).

  • Incubation: Add the competitor solutions to the wells, followed by the addition of a fixed concentration of biotinylated sLeX-PAA or sLeA-PAA. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate with PBST. Add streptavidin-HRP and incubate for 1 hour. Wash again and add TMB substrate.

  • Analysis: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. The IC50 value is calculated as the concentration of the competitor that inhibits 50% of the binding of the biotinylated ligand.

Cell Adhesion Assay under Flow Conditions

This assay mimics the physiological conditions of blood flow to assess the ability of cells expressing Lewis antigens to adhere to a layer of endothelial cells.

Materials:

  • Parallel-plate flow chamber

  • Human umbilical vein endothelial cells (HUVECs)

  • Cancer cell lines expressing LeX or LeA (or their sialylated forms)

  • Cell culture medium

  • Tumor necrosis factor-alpha (TNF-α) to activate HUVECs

  • Fluorescent cell tracker (B12436777) dye

  • Inverted microscope with a camera

Procedure:

  • Endothelial Monolayer: Culture HUVECs to confluence on a coverslip that forms the lower surface of the flow chamber. Activate the HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.

  • Cell Labeling: Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.

  • Flow Experiment: Assemble the flow chamber and perfuse the fluorescently labeled cancer cells over the HUVEC monolayer at a defined shear stress (e.g., 1-2 dynes/cm²).

  • Data Acquisition: Record the interactions between the cancer cells and the HUVEC monolayer using time-lapse microscopy.

  • Analysis: Quantify the number of adherent cells per unit area and analyze their rolling velocity.

Visualizing the Concepts

Biosynthesis Pathway of Lewis Antigens

cluster_0 Type 1 Chain Precursor cluster_1 Type 2 Chain Precursor Galβ1-3GlcNAc-R Galβ1-3GlcNAc-R LeA Lewis A (Galβ1-3[Fucα1-4]GlcNAc-R) Galβ1-3GlcNAc-R->LeA α1,4-Fucosylation sialyl_T1 Sialylated Type 1 Galβ1-3GlcNAc-R->sialyl_T1 α2,3-Sialylation Galβ1-4GlcNAc-R Galβ1-4GlcNAc-R LeX Lewis X (Galβ1-4[Fucα1-3]GlcNAc-R) Galβ1-4GlcNAc-R->LeX α1,3-Fucosylation sialyl_T2 Sialylated Type 2 Galβ1-4GlcNAc-R->sialyl_T2 α2,3-Sialylation FUT3 FUT3 FUT3_2 FUT3 ST3Gal ST3Gal ST3Gal_2 ST3Gal sLeA sialyl-Lewis A (NeuAcα2-3Galβ1-3[Fucα1-4]GlcNAc-R) sLeX sialyl-Lewis X (NeuAcα2-3Galβ1-4[Fucα1-3]GlcNAc-R) sialyl_T1->sLeA α1,4-Fucosylation sialyl_T2->sLeX α1,3-Fucosylation

Caption: Biosynthesis of Lewis A and Lewis X antigens and their sialylated forms.

Cancer Cell Adhesion to Endothelium

Caption: sLeX/sLeA-mediated adhesion of a cancer cell to the endothelium.

Conclusion

The biological activities of Lewis X and Lewis A trisaccharides are predominantly manifested through their sialylated forms, sLeX and sLeA. The subtle difference in their glycosidic linkages leads to significant variations in their binding affinities to selectins, with sLeA showing a higher affinity for E-selectin. This has profound implications for their roles in mediating cell adhesion during inflammation and cancer metastasis. Understanding these differences is crucial for the development of novel diagnostics and therapeutics targeting pathological cell adhesion processes. Further research into the specific roles of the non-sialylated forms, although their activity is low, may yet reveal unappreciated biological functions.

References

A Comparative Guide to Monoclonal Antibodies Against the Lewis X Trisaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of monoclonal antibodies targeting the Lewis X (LeX) trisaccharide, a crucial carbohydrate antigen involved in cell adhesion, immune responses, and cancer progression. The information presented, supported by experimental data, is intended to aid in the selection of the most suitable antibody for various research and therapeutic applications.

Introduction to Lewis X Trisaccharide

The Lewis X (LeX) trisaccharide, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate structure with the sequence Galβ1-4(Fucα1-3)GlcNAcβ. It is expressed on the surface of various cells, including leukocytes, neuronal stem cells, and embryonic stem cells. In the context of pathology, LeX is notably overexpressed in several types of cancers, such as adenocarcinomas and Hodgkin's lymphoma, where its presence is often correlated with metastasis and poor prognosis. The role of LeX in cell-cell adhesion is primarily mediated by its interaction with C-type lectins, such as selectins, on other cells. This interaction is a key step in processes like leukocyte rolling and extravasation during inflammation and cancer cell metastasis.

Comparative Analysis of Anti-Lewis X Monoclonal Antibodies

While a direct head-to-head comparison of all commercially available anti-Lewis X monoclonal antibodies is not extensively documented in published literature, a comparative overview can be compiled from available datasheets and research articles. Key performance indicators for anti-LeX antibodies include their affinity, specificity, isotype, and validated applications.

Below is a summary of characteristics for representative anti-Lewis X monoclonal antibody clones. It is important to note that performance can be application-dependent.

Table 1: Comparison of Anti-Lewis X (CD15) Monoclonal Antibodies

FeatureClone P12Clone PM81Clone HI98Clone MMAClone BU28
Target Blood Group Lewis XLewis X AntigenCD15 (Lewis X)CD15 (Lewis X)Lewis X (CD15)
Isotype IgM, κNot specifiedNot specifiedIgG1IgM
Host Species MouseMouseMouseMouseMouse
Specificity HumanNot specifiedHumanHumanHuman
Affinity Not specifiedLower affinity compared to newer phage display-derived antibodies[1]Not specifiedNot specifiedNot specified
Validated Applications IF, IHC-pELISA[1]Flow CytometryFlow CytometryFACS
Cross-Reactivity Not specifiedBinds only to LeX, not sialyl-LeX (sLeX)[1]Not specifiedNot specifiedNot specified

Signaling Pathways Involving Lewis X

The primary signaling function of Lewis X is in mediating cell adhesion, which then triggers downstream intracellular events. The interaction of LeX on one cell with a C-type lectin receptor (e.g., on another cell or the extracellular matrix) initiates a signaling cascade that can influence cell migration, proliferation, and survival.

LewisX_Signaling Lewis X Mediated Cell Adhesion and Signaling cluster_cell1 Cell 1 (e.g., Cancer Cell, Leukocyte) cluster_cell2 Cell 2 (e.g., Endothelial Cell) LeX Lewis X Trisaccharide Adhesion Cell-Cell Adhesion LeX->Adhesion Lectin C-type Lectin Receptor (e.g., Selectin) Lectin->Adhesion Signal_Transduction Signal Transduction Cascade Adhesion->Signal_Transduction Integrin_Activation Integrin Activation Signal_Transduction->Integrin_Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Integrin_Activation->Cytoskeletal_Rearrangement Cellular_Response Cellular Response (Migration, Proliferation) Cytoskeletal_Rearrangement->Cellular_Response

Caption: Lewis X-mediated cell adhesion and subsequent signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of monoclonal antibodies. Below are standard protocols for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a direct ELISA to determine the binding of an anti-LeX antibody to its antigen.

ELISA_Workflow ELISA Protocol for Anti-Lewis X Antibody Characterization start Start step1 Coat Plate: Adsorb LeX-conjugated carrier (e.g., BSA-LeX) to microplate wells. start->step1 end End step2 Block: Add blocking buffer (e.g., BSA in PBS) to prevent non-specific binding. step1->step2 step3 Add Primary Antibody: Incubate with varying concentrations of anti-LeX monoclonal antibody. step2->step3 step4 Wash: Remove unbound primary antibody. step3->step4 step5 Add Secondary Antibody: Incubate with HRP-conjugated secondary antibody. step4->step5 step6 Wash: Remove unbound secondary antibody. step5->step6 step7 Add Substrate: Add TMB substrate and incubate for color development. step6->step7 step8 Stop Reaction: Add stop solution (e.g., H2SO4). step7->step8 step9 Read Absorbance: Measure absorbance at 450 nm. step8->step9 step9->end

Caption: Workflow for a direct ELISA to assess anti-Lewis X antibody binding.

Protocol Details:

  • Antigen Coating: Dilute LeX-conjugated Bovine Serum Albumin (BSA) to 1-10 µg/mL in a suitable buffer (e.g., PBS). Add 100 µL to each well of a 96-well microplate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of serially diluted anti-LeX antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at the recommended dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Flow Cytometry

This protocol describes the staining of cells with an anti-LeX antibody for analysis by flow cytometry.

Flow_Cytometry_Workflow Flow Cytometry Protocol for Cell Surface Lewis X Detection start Start step1 Cell Preparation: Harvest cells and prepare a single-cell suspension. start->step1 end End step2 Wash: Wash cells with FACS buffer (e.g., PBS with 2% FBS). step1->step2 step3 Block Fc Receptors: Incubate cells with Fc block to prevent non-specific binding. step2->step3 step4 Primary Antibody Staining: Incubate cells with fluorochrome-conjugated anti-LeX antibody or a primary/secondary pair. step3->step4 step5 Wash: Remove unbound antibody. step4->step5 step6 Resuspend: Resuspend cells in FACS buffer. step5->step6 step7 Acquire Data: Analyze cells on a flow cytometer. step6->step7 step7->end

Caption: Workflow for detecting Lewis X on the cell surface via flow cytometry.

Protocol Details:

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or tissue samples at a concentration of 1x10⁶ cells/mL in ice-cold FACS buffer (e.g., PBS containing 2% Fetal Bovine Serum and 0.1% sodium azide).

  • Fc Receptor Blocking: To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes on ice.

  • Antibody Staining: Add the anti-LeX monoclonal antibody at a predetermined optimal concentration. If the primary antibody is not fluorochrome-conjugated, a secondary staining step with a fluorescently labeled secondary antibody will be necessary. Incubate for 30 minutes on ice in the dark. Include an isotype control for each antibody.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Data Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer and analyze on a flow cytometer.

Immunohistochemistry (IHC)

This protocol is for the detection of LeX antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow Immunohistochemistry Protocol for Lewis X Detection in FFPE Tissues start Start step1 Deparaffinization and Rehydration: Treat slides with xylene and graded alcohols. start->step1 end End step2 Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., using citrate (B86180) buffer). step1->step2 step3 Blocking: Block endogenous peroxidase and non-specific binding sites. step2->step3 step4 Primary Antibody Incubation: Incubate with anti-LeX antibody. step3->step4 step5 Detection System: Incubate with HRP-conjugated secondary antibody and polymer. step4->step5 step6 Chromogen Application: Add DAB substrate for color development. step5->step6 step7 Counterstaining: Stain with hematoxylin. step6->step7 step8 Dehydration and Mounting: Dehydrate slides and coverslip. step7->step8 step9 Microscopic Analysis: Visualize staining. step8->step9 step9->end

Caption: Workflow for immunohistochemical staining of Lewis X in FFPE tissue.

Protocol Details:

  • Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Blocking: Wash with buffer and block non-specific binding by incubating with a blocking serum (from the same species as the secondary antibody) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate sections with the anti-LeX monoclonal antibody at its optimal dilution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Detection: Wash slides and apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system according to the manufacturer's instructions.

  • Chromogen: Apply a chromogen substrate such as DAB (3,3'-diaminobenzidine) and monitor for color development.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with a permanent mounting medium.

Conclusion

The selection of a monoclonal antibody against the Lewis X trisaccharide should be guided by the specific requirements of the intended application. While some clones may offer higher affinity, others might be better characterized for specific techniques like flow cytometry or immunohistochemistry. The protocols provided in this guide offer a standardized framework for the characterization and comparison of different anti-LeX antibodies, enabling researchers to make informed decisions for their studies on the role of this important glycan in health and disease.

References

A Comparative Guide: Synthetic vs. Naturally Derived Lewis X Trisaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Lewis X (LeX) trisaccharide, a crucial carbohydrate antigen involved in cell-cell recognition, inflammation, and immune responses, is a subject of intense research. Its role as a ligand for selectin proteins makes it a key target in the development of therapeutics for a range of diseases, including inflammatory disorders and cancer. Researchers utilizing LeX in their studies are faced with a critical choice: employ a synthetically produced version or one isolated from natural sources. This guide provides an objective comparison of these two options, supported by experimental data and detailed methodologies, to aid in making an informed decision.

At a Glance: Key Differences

FeatureSynthetic Lewis X TrisaccharideNaturally Derived Lewis X Trisaccharide
Purity & Homogeneity High (>95% achievable), structurally defined, and homogenous.[1]Variable, often present in complex mixtures with other glycans and biomolecules.[1]
Consistency High batch-to-batch consistency.[1]Can vary depending on the source and extraction/purification methods.
Structural Integrity Precise, well-defined chemical structure.Potential for microheterogeneity in structure.
Availability Readily available through chemical or chemoenzymatic synthesis.[2][3]Dependent on the abundance in the natural source and the complexity of isolation.
Cost Can be high for complex multi-step syntheses, but scalable.[1]Can be high due to complex and low-yield purification processes.
Biological Activity Well-defined activity due to structural purity.Activity may be influenced by the presence of other related, active molecules.

Performance Comparison: Purity and Biological Activity

The primary advantage of synthetic Lewis X lies in its defined purity and structural homogeneity. Chemical synthesis allows for the precise construction of the trisaccharide, free from the complex milieu of other glycans and proteins found in natural sources. This is critical for studies where the specific biological activity of the LeX structure itself is under investigation.

Naturally derived LeX, often isolated from sources like milk or cell lines, can present as a heterogeneous mixture of glycoforms. While this may more closely mimic the physiological presentation of the antigen, it can introduce variability into experiments and make it challenging to attribute observed effects solely to the LeX trisaccharide.

Table 1: Comparative Purity Analysis

ParameterSynthetic Lewis XNaturally Derived Lewis XAnalytical Method
Purity Typically >95%Highly variable, dependent on purificationHPLC-MS[4][5]
Major Impurities Reagents, by-products from synthesisOther oligosaccharides, proteins, lipidsHPLC-MS, NMR[4][5][6]
Structural Confirmation Confirmed by NMR and Mass SpectrometryCharacterized by NMR and Mass SpectrometryNMR, Mass Spectrometry[6][7]

Table 2: Comparative Biological Activity - Selectin Binding Affinity

While direct comparative binding data for synthetic versus natural LeX is limited, studies on the closely related sialyl Lewis X (sLeX) provide valuable insights. The binding affinities are generally in the micromolar to millimolar range, indicating a relatively weak interaction that is amplified by multivalency on the cell surface. It is important to note that the presentation of the glycan (e.g., as a free sugar, on a carrier protein, or on a cell surface) significantly impacts its binding affinity.

LigandSelectinBinding Affinity (Kd)Method
Synthetic sLeX AnalogueP-Selectin~111.4 µMSurface Plasmon Resonance[8]
Synthetic sLeXE-SelectinWeak affinityELISA
sLeX-containing GlycolipidL-SelectinDirect binding observedELISA

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines a general method for assessing the purity of a Lewis X trisaccharide sample.

1. Sample Preparation:

  • Dissolve the synthetic or purified natural LeX sample in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used for the analysis of oligosaccharides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for detecting oligosaccharides.

  • Mass Range: Scan from m/z 150 to 1000.

  • Data Analysis: Integrate the peak area of the LeX trisaccharide and any impurities to calculate the percentage purity. The identity of the main peak can be confirmed by its mass-to-charge ratio.[4][5]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Lewis X.

1. Sample Preparation:

  • Dissolve 1-5 mg of the LeX sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Lyophilize and re-dissolve in D₂O two to three times to exchange labile protons.

  • Transfer the final solution to an NMR tube.

2. NMR Experiments:

  • 1D ¹H NMR: To obtain a general overview of the proton signals.

  • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each sugar residue.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single sugar spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the glycosidic linkages between the sugar units.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming the stereochemistry of the glycosidic linkages.[6][7][9][10][11]

Functional Assessment by Cell-Free Rolling Assay

This assay assesses the ability of Lewis X to mediate cell rolling on a selectin-coated surface.

1. Preparation of LeX-Coated Microspheres:

  • Covalently couple synthetic or purified natural LeX to carboxylate-modified polystyrene microspheres (beads) using carbodiimide (B86325) chemistry.

  • Block any remaining active sites on the beads with a suitable blocking agent (e.g., ethanolamine).

  • Wash the beads to remove any unbound LeX.

2. Preparation of Selectin-Coated Surface:

  • Coat a flow chamber with a recombinant selectin-IgG chimera (e.g., E-selectin/Fc).

  • Block the surface to prevent non-specific binding.

3. Rolling Assay:

  • Perfuse the LeX-coated microspheres through the selectin-coated flow chamber at a defined shear stress.

  • Observe and record the movement of the microspheres using video microscopy.

  • Analyze the videos to determine the number of rolling beads and their rolling velocity. This provides a quantitative measure of the adhesive function of the LeX trisaccharide.[12][13]

Visualizing the Molecular Landscape

Workflow for Production and Analysis

The journey from source to a well-characterized Lewis X trisaccharide differs significantly for synthetic and naturally derived products. The following workflow illustrates the key stages for each approach.

G cluster_0 Synthetic Lewis X cluster_1 Naturally Derived Lewis X syn_start Chemical Synthesis syn_purify Purification (HPLC) syn_start->syn_purify syn_char Structural Characterization (NMR, MS) syn_purify->syn_char syn_activity Biological Activity Assays syn_char->syn_activity nat_start Isolation from Natural Source nat_extract Extraction & Fractionation nat_start->nat_extract nat_purify Affinity Chromatography & HPLC nat_extract->nat_purify nat_char Structural Characterization (NMR, MS) nat_purify->nat_char nat_activity Biological Activity Assays nat_char->nat_activity

Caption: Workflow for synthetic vs. natural Lewis X.

Selectin-Mediated Signaling Pathway

The interaction of Lewis X (as part of a larger glycoconjugate like PSGL-1) with selectins on endothelial cells initiates a signaling cascade within the leukocyte, leading to its activation and firm adhesion.

G cluster_0 Leukocyte cluster_1 Endothelial Cell PSGL1 PSGL-1 (with Lewis X) SFK Src Family Kinases PSGL1->SFK Engagement Selectin E-Selectin / P-Selectin PSGL1->Selectin Binding Syk Syk SFK->Syk PLCg2 PLCγ2 Syk->PLCg2 Integrin_low Integrin (Low Affinity) PLCg2->Integrin_low Inside-out Signaling Integrin_high Integrin (High Affinity) Integrin_low->Integrin_high Activation Adhesion Firm Adhesion Integrin_high->Adhesion

References

A Comparative Guide to the Cross-Reactivity of Lewis X Glycan Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the Lewis X (LeX) glycan with other structurally related carbohydrate epitopes. The information presented herein is supported by experimental data from glycan microarray analyses, surface plasmon resonance (SPR), and other immunoassays to assist researchers in understanding the binding specificity of LeX-recognizing proteins, such as lectins and antibodies. This is crucial for the development of targeted diagnostics and therapeutics.

I. Comparative Binding Affinity and Specificity

The Lewis X (LeX) trisaccharide (Galβ1-4[Fucα1-3]GlcNAc) is a fundamental carbohydrate structure involved in various biological recognition events, including cell adhesion, immune responses, and pathogen binding. Its potential for cross-reactivity with other glycan structures is a critical consideration in research and drug development. This section summarizes the binding interactions of LeX and related glycans with various glycan-binding proteins (GBPs).

Quantitative Binding Kinetics of Sialyl-Lewis X with P-Selectin

While extensive quantitative data for the non-sialylated LeX is limited in the readily available literature, studies on its sialylated counterpart, sialyl-Lewis X (sLeX), provide valuable insights into the kinetics of Lewis antigen-selectin interactions. Surface plasmon resonance (SPR) has been employed to measure the binding kinetics of a sLeX analogue to P-selectin.[1]

LigandReceptorK D (μM)k on (M⁻¹s⁻¹)k off (s⁻¹)Reference
sLeX analogue (TBC1269)P-selectin~111.4> 27,000> 3Beauharnois et al., 2005[1]

Table 1: Binding kinetics of a sialyl-Lewis X analogue to P-selectin as determined by Surface Plasmon Resonance. This data provides an approximation of the binding kinetics expected for sLeX-selectin interactions.

Semi-Quantitative Cross-Reactivity of an Anti-sLeX Antibody

Glycan microarray analysis provides a high-throughput method to assess the cross-reactivity of antibodies against a wide array of glycan structures. The following table summarizes the relative binding of an anti-sialyl Lewis X antibody to LeX and related structures.

Glycan StructureRelative Binding Intensity (%)Reference
Dimeric Lewis X100Qiu et al., 2011[2]
Lewis A-Lewis X41.4Qiu et al., 2011[2]
Sialyl-Lewis X3.4Qiu et al., 2011[2]
Lewis A13.8Qiu et al., 2011[2]
Lacto-N-hexose20.7Qiu et al., 2011[2]

Table 2: Relative binding of an anti-sialyl Lewis X antibody (clone 258-12767) to various glycan structures, as determined by carbohydrate microarray profiling. The binding to dimeric Lewis X is set to 100%.[2]

Cross-Reactivity of Lewis Antigens with Blood Group Structures

Lewis antigens are structurally related to the H, A, and B blood group antigens. This structural similarity can lead to cross-reactivity, particularly with antibodies generated against one of these structures. For instance, some monoclonal antibodies raised against Lewis Y (LeY) have been shown to cross-react with LeX and H-type 2 structures.[3]

II. Key Signaling Pathways and Interactions

The biological functions of Lewis X are mediated through its recognition by various glycan-binding proteins, which can trigger downstream signaling events. The following diagrams illustrate some of the key interactions and experimental workflows.

LewisX_Selectin_Interaction Leukocyte Leukocyte LewisX Lewis X / Sialyl-Lewis X Leukocyte->LewisX expresses EndothelialCell Endothelial Cell Selectin E-Selectin / P-Selectin EndothelialCell->Selectin expresses LewisX->Selectin binds to Adhesion Cell Adhesion & Rolling Selectin->Adhesion mediates Extravasation Extravasation Adhesion->Extravasation leads to

LeX-Selectin mediated cell adhesion.

Glycan_Microarray_Workflow cluster_0 Microarray Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis GlycanLibrary Library of Glycans (including LeX and related structures) Printing Robotic Printing GlycanLibrary->Printing MicroarraySlide NHS-activated Glass Slide MicroarraySlide->Printing Immobilization Covalent Immobilization Printing->Immobilization Blocking Blocking Immobilization->Blocking SampleIncubation Incubation with Glycan-Binding Protein (e.g., antibody, lectin) Blocking->SampleIncubation Washing1 Washing SampleIncubation->Washing1 SecondaryIncubation Incubation with Fluorescently-labeled Secondary Antibody Washing1->SecondaryIncubation Washing2 Washing SecondaryIncubation->Washing2 Scanning Fluorescence Scanning Washing2->Scanning DataAnalysis Data Analysis (Signal Quantification) Scanning->DataAnalysis CrossReactivityProfile Cross-Reactivity Profile DataAnalysis->CrossReactivityProfile

References

Lewis X Antigen: A Comparative Guide to its Validation as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbohydrate antigen Lewis X (LeX), and its sialylated form, sialyl Lewis X (sLeX), have garnered significant attention in the biomedical field as potential biomarkers for a range of diseases, most notably cancers and inflammatory conditions. This guide provides a comprehensive comparison of the performance of Lewis X as a biomarker against existing alternatives, supported by experimental data and detailed methodologies.

Lewis X as a Biomarker in Cancer

The overexpression of LeX and sLeX is a well-documented phenomenon in various malignancies, where it plays a crucial role in tumor progression and metastasis.[1] The presence of sLeX on the surface of cancer cells facilitates their adhesion to endothelial cells lining blood vessels, a critical step in the metastatic cascade.[2][3] This biological function underscores its potential as a diagnostic and prognostic biomarker.

Colorectal Cancer

In colorectal cancer, increased expression of sLeX has been associated with higher tumor stage and a poorer prognosis.[1] While not yet a standard diagnostic tool, studies have shown that evaluating sLeX expression can provide valuable prognostic information.[1] Research indicates that specific O-glycans carrying the sLeX/A antigen are exclusively found in a high percentage of colorectal cancers compared to healthy colon mucosa, suggesting their potential as highly specific tumor-associated carbohydrate antigens (TACAs).[4]

Comparative Performance Data for Colorectal Cancer Biomarkers

Biomarker(s)SensitivitySpecificityNotes
sLeX expression (strong vs. weak) PrognosticPrognosticStrong sLeX expression is significantly correlated with worse cancer-related survival in stage III and IV patients.[1]
CEA (Carcinoembryonic Antigen) ~30-80%~70-90%Widely used, but lacks sensitivity for early-stage disease.
Stool DNA (multitarget assay) ~92%~87%High sensitivity, but can have lower specificity.
Pancreatic Cancer

For pancreatic cancer, the established biomarker is Carbohydrate Antigen 19-9 (CA19-9), which is a sialylated Lewis A (sLeA) antigen. However, CA19-9 is not elevated in all pancreatic cancer patients. Studies have shown that the combined use of sLeX and sLeA can improve diagnostic accuracy. A two-marker panel demonstrated significantly better performance than sLeA alone in differentiating pancreatic cancer from benign pancreatic diseases.[5]

Comparative Performance Data for Pancreatic Cancer Biomarkers

Biomarker(s)SensitivitySpecificityAccuracy
sLeA (CA19-9) alone 65%71%68%
sLeA + sLeX 74%78%79%
Breast Cancer

In breast cancer, sLeX (CSLEX) has been evaluated as a tumor marker, particularly in combination with Cancer Antigen 15-3 (CA15-3). The combination of CSLEX and CA15-3 has been shown to increase the sensitivity for detecting metastases compared to the combination of CEA and CA15-3.

Comparative Performance Data for Breast Cancer Metastasis Detection

Biomarker(s)SensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Accuracy
CA15-3 61.5%97.2%78.4%93.8%92.1%
CEA 56.9%93.6%59.7%92.9%88.8%
CSLEX (sLeX) 52.3%96.2%69.4%92.4%89.9%
CA15-3 + CSLEX 78.5% (+17.0%)----
CA15-3 + CEA 72.3% (+10.8%)----
Lung Cancer

Elevated serum levels of sLeX-i antigen have been observed in patients with non-small cell lung cancer (NSCLC) and are correlated with distant metastasis and poorer survival.[6] Higher levels of sLeX-i are also associated with the presence or development of lung metastasis.[7] Western blotting for sLeX-i has shown potential in differentiating lung adenocarcinoma from idiopathic pulmonary fibrosis in patients with elevated serum levels of the antigen.[8]

Lewis X in Inflammatory and Infectious Diseases

The role of sLeX as a key molecule in the inflammatory response is well-established. It mediates the initial tethering and rolling of leukocytes on activated endothelial cells, a prerequisite for their migration into inflamed tissues.[9]

Inflammatory Conditions

Elevated levels of sLeX have been noted in various inflammatory conditions. For instance, increased sLeX expression on serum glycoproteins is a feature of the acute phase response. In rheumatoid arthritis, sLeX expression on IgG is significantly elevated.

Parasitic Diseases: Schistosomiasis

Several studies have identified Lewis X antigens on the surface of Schistosoma parasites, particularly Schistosoma mansoni.[1][2] These carbohydrate structures are present on the parasite at various life cycle stages and are immunogenic, capable of eliciting an antibody response in the host.[2] While the presence of LeX on the parasite is confirmed, its validation as a routine diagnostic biomarker for schistosomiasis in human patients is still an area of active research. Current standard diagnostic methods for schistosomiasis primarily rely on the detection of parasite eggs in stool or urine, or antibody/antigen detection assays.[10][11][12][13] The potential of a LeX-based assay as a sensitive and specific diagnostic tool for schistosomiasis requires further clinical investigation.

Experimental Protocols

Detailed methodologies are crucial for the validation and application of biomarkers. Below are representative protocols for the detection of sLeX.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum sLeX

This protocol is adapted from an improved ELISA method for detecting sLeX on purified glycoconjugates.[14]

  • Coating: Coat a 96-well ELISA plate with 1 µg/ml of a sLeX-conjugated protein (e.g., sLeX-PAA) in PBS overnight at 4°C.

  • Blocking: Block the wells with a blocking buffer (e.g., 1:5 dilution of Blocking One) for 1 hour at room temperature.

  • Sample/Antibody Incubation: Add serum samples (appropriately diluted) or the primary anti-sLeX antibody (e.g., clone CSLEX1 or F2, at 0.5-5 µg/ml) diluted in PBS containing 0.1% BSA and 0.05% Tween 20.[14][15] Incubate for 1 hour at room temperature.

  • Washing: Wash the wells four times with a wash buffer (e.g., PBS with 0.05% Tween 20). A key step is to use a diluted salt solution for washing to prevent dissociation of the antibody-antigen complex.[14]

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's isotype. Incubate for 1 hour at room temperature.

  • Detection: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Immunohistochemistry (IHC) for sLeX in Tissue Sections

This protocol provides a general workflow for IHC staining of sLeX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) in a steamer or microwave.

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-40 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% fetal horse serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary anti-sLeX antibody (e.g., clone CSLEX1 or F2) diluted in blocking buffer for 1.5 hours at room temperature or overnight at 4°C.[15]

  • Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 30 minutes at room temperature.

  • Detection: Apply an avidin-biotin complex (ABC) reagent or a polymer-based detection system and incubate for 30 minutes.

  • Chromogen: Add a chromogen substrate such as DAB and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Visualizing Molecular Interactions and Workflows

Sialyl Lewis X-Mediated Cancer Cell Adhesion to Endothelium

The following diagram illustrates the key interaction between sLeX on cancer cells and E-selectin on endothelial cells, which is a critical step in cancer metastasis.[2][3][16]

sLeX_Metastasis_Pathway cluster_cancer_cell Cancer Cell cluster_endothelium Endothelial Cell Cancer_Cell Cancer Cell sLeX sialyl Lewis X E_Selectin E-Selectin sLeX->E_Selectin Adhesion Endothelial_Cell Endothelial Cell Adhesion_Outcome Metastasis E_Selectin->Adhesion_Outcome promotes Antibody_Microarray_Workflow Start Patient Serum/Plasma Sample Antibody_Array High-Density Antibody Microarray Start->Antibody_Array Incubation Incubate Sample on Array Antibody_Array->Incubation Washing1 Wash to Remove Unbound Proteins Incubation->Washing1 Detection_Antibody Add Fluorescently-Labeled Anti-sLeX Antibody Washing1->Detection_Antibody Incubation2 Incubate with Detection Antibody Detection_Antibody->Incubation2 Washing2 Wash to Remove Unbound Detection Antibody Incubation2->Washing2 Scanning Scan Microarray Washing2->Scanning Data_Analysis Data Analysis and Biomarker Identification Scanning->Data_Analysis

References

Comparative study of different Lewis X synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The Lewis X (LeX) trisaccharide (Galβ1-4[Fucα1-3]GlcNAc) is a crucial carbohydrate antigen involved in a myriad of biological recognition events, from immune responses to cancer metastasis. Its synthesis is a key focus for researchers in glycobiology and drug development. This guide provides an objective comparison of the three primary methodologies for LeX synthesis: purely chemical, one-pot multienzyme (enzymatic), and chemoenzymatic strategies.

Performance and Methodology Comparison

The choice of synthesis method for Lewis X depends on factors such as desired scale, purity, cost, and the need for analog generation. While chemical synthesis offers versatility, enzymatic methods provide unparalleled specificity and efficiency, and chemoenzymatic approaches offer a hybrid solution.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative metrics for the different Lewis X synthesis methodologies. Yields and reaction times can vary based on the specific substrates, enzyme sources, and reaction conditions used.

MethodologyTypical Overall YieldReaction TimeKey AdvantagesKey Disadvantages
Chemical Synthesis 10-20% (for complex structures)[1][2]Days to WeeksHigh versatility for analog creation; scalable.Requires extensive protecting group manipulation; often low overall yields; stereochemical control can be challenging.[2][3][4]
Enzymatic (One-Pot) 60-95%4-24 hours[3][5]High regio- and stereoselectivity; no protecting groups needed; environmentally friendly (aqueous media).[2][6]High cost of sugar nucleotide donors (GDP-Fucose); enzyme availability and stability can be limiting.[3][5]
Chemoenzymatic >80% (enzymatic step)Hours to DaysCombines chemical versatility for acceptor synthesis with enzymatic specificity for fucosylation.[7]Requires expertise in both chemical and enzymatic methods; can still be limited by enzyme and substrate costs.[8]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the conceptual workflows for each synthesis methodology.

Chemical Synthesis Workflow

G cluster_0 Step 1: Prepare Protected Monosaccharides cluster_1 Step 2: Sequential Glycosylation & Deprotection GlcNAc_P Protected GlcNAc Acceptor Coupling1 Couple Gal + GlcNAc GlcNAc_P->Coupling1 Gal_P Protected Gal Donor Gal_P->Coupling1 Fuc_P Protected Fuc Donor Coupling2 Couple Fuc Fuc_P->Coupling2 Deprotect1 Selective Deprotection Coupling1->Deprotect1 Deprotect1->Coupling2 Deprotect2 Final Deprotection Coupling2->Deprotect2 Product Lewis X Trisaccharide Deprotect2->Product G cluster_0 One-Pot Reaction Vessel cluster_1 In Situ GDP-Fucose Regeneration cluster_2 Fucosylation FKP FKP Enzyme PpA PpA Enzyme FKP->PpA PPi byproduct GDP_Fuc GDP-Fucose (Generated in situ) FKP->GDP_Fuc Fuc L-Fucose Fuc->FKP ATP ATP ATP->FKP GTP GTP GTP->FKP FucT α1-3 Fucosyl- transferase GDP_Fuc->FucT Product Lewis X Trisaccharide FucT->Product Acceptor LacNAc Acceptor (Galβ1-4GlcNAc) Acceptor->FucT G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Enzymatic Fucosylation Chem_Steps Chemical glycosylation & deprotection steps Acceptor LacNAc Acceptor (Galβ1-4GlcNAc) Chem_Steps->Acceptor Enzyme_Reaction One-Pot Reaction Acceptor->Enzyme_Reaction Product Lewis X Trisaccharide Enzyme_Reaction->Product GDP_Fuc GDP-Fucose (donor substrate) GDP_Fuc->Enzyme_Reaction FucT α1-3 Fucosyl- transferase FucT->Enzyme_Reaction

References

The Role of Lewis X in Pathogen Recognition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Lewis X (Le^x) antigen, a fucosylated oligosaccharide expressed on the surface of various human cells, plays a significant role in a range of biological processes, from leukocyte trafficking to cancer metastasis. Its function as a binding partner for various pathogen-associated lectins makes it a critical determinant in the initial stages of infection for several viruses and bacteria. This guide provides a comparative overview of the role of Le^x and its sialylated form, sialyl-Lewis X (sLe^x), in the binding of prominent pathogens, supported by experimental data and detailed methodologies.

Pathogen Binding Specificity and Affinity

The interaction between pathogens and Lewis antigens is highly specific, with subtle variations in glycan structure dramatically influencing binding affinity. Below is a comparative summary of how different pathogens utilize Le^x and sLe^x as receptors.

PathogenPrimary ReceptorBinding Adhesin/LectinQuantitative Binding DataKey Findings
Avian Influenza A Virus (H7 Subtype) Sialyl-Lewis X (sLe^x)Hemagglutinin (HA)RSL0.5 for Mall/10 strain: - sLe^x: 0.0177 (±0.0002)- 3'SLN*: 0.070 (±0.003)- 6'SLN**: 0.429 (±0.008)The presence of fucose on sLe^x significantly increases the binding affinity of H7 viruses compared to non-fucosylated sialic acids.[1]
Helicobacter pylori Lewis X (Le^x) / Lewis b (Le^b)SabA (for sLe^x), other adhesinsKD not well-defined for Le^x; binding is often described qualitatively.Le^x structures on H. pylori's own lipopolysaccharide (LPS) promote tropic adhesion to gastric epithelial cells.[2] Paradoxically, host anti-Le^x antibodies can enhance bacterial adhesion.[3]
Human Immunodeficiency Virus (HIV-1) (Inhibitory Interaction)gp120 (binds DC-SIGN)IC50 not specified; inhibition is demonstrated through competition assays.Soluble Le^x motifs in human milk bind to the DC-SIGN receptor on dendritic cells, preventing HIV-1 from binding to DC-SIGN and subsequent transfer to CD4+ T-cells.[4][5][6]
Norovirus Lewis X (Le^x) / Lewis a (Le^a)VP1 capsid proteinQuantitative affinity is difficult to measure due to multivalent binding.HuNoV virus-like particles (VLPs) show strong binding to Le^x and sLe^x on regenerative mucosa in patients with inflammatory bowel disease.[7]

*3'SLN (Sialyl(α2-3)lactosamine): A non-fucosylated avian-like receptor. **6'SLN (Sialyl(α2-6)lactosamine): A human-like receptor. Note on RSL0.5 : A smaller RSL0.5 value indicates a stronger binding affinity in biolayer interferometry analyses.[1]

Experimental Methodologies

The confirmation and quantification of pathogen-Le^x interactions rely on a variety of robust biochemical and cell-based assays. Below are detailed protocols for key experiments.

Biolayer Interferometry (BLI) for Influenza-Glycan Binding

This method provides real-time, label-free analysis of binding kinetics between viral particles and glycan receptors.[1][8]

Objective: To quantify the binding affinity of influenza viruses to sLe^x compared to other sialylated glycans.

Protocol:

  • Sensor Preparation: Streptavidin-coated biosensors are hydrated in a kinetic buffer.

  • Ligand Immobilization: Biotinylated synthetic glycans (e.g., sLe^x, 3'SLN, 6'SLN) are loaded onto the streptavidin biosensors to a predetermined signal level. A reference sensor loaded with biotin (B1667282) only is also prepared.

  • Baseline: The loaded sensors are equilibrated in a kinetic buffer to establish a stable baseline.

  • Association: The sensors are dipped into wells containing serial dilutions of purified influenza virus particles. The change in interference pattern, indicating binding, is recorded over time (typically 300-600 seconds).

  • Dissociation: The sensors are moved to wells containing only the kinetic buffer, and the dissociation of the virus from the glycan is monitored over time.

  • Data Analysis: After subtracting the reference sensor signal, the resulting sensorgrams (association and dissociation curves) are analyzed using a suitable binding model (e.g., 1:1 or 2:1) to calculate kinetic constants (kon, koff) and affinity (KD). For avid binding of whole viruses, relative binding strength can be compared using metrics like the RSL0.5 value.[1]

Cell Adhesion Assay for Helicobacter pylori using Flow Cytometry

This assay quantifies the adhesion of fluorescently labeled bacteria to host epithelial cells.[3][7]

Objective: To determine the role of Le^x in mediating H. pylori adhesion to gastric epithelial cells.

Protocol:

  • Bacterial Labeling: H. pylori are cultured to mid-log phase, harvested, and washed. The bacteria are then labeled with a green fluorescent dye (e.g., PKH2) according to the manufacturer's protocol.

  • Cell Culture: A human gastric epithelial cell line (e.g., AGS cells) is cultured in 24-well plates until confluent.

  • Co-incubation: The fluorescently labeled H. pylori are added to the AGS cells at a specific multiplicity of infection (MOI) and co-incubated for a defined period (e.g., 1-2 hours) at 37°C.

  • Washing: Non-adherent bacteria are removed by washing the wells three to five times with phosphate-buffered saline (PBS).

  • Cell Detachment: The AGS cells with adherent bacteria are detached from the plate using a non-enzymatic cell dissociation solution (e.g., EDTA-based).

  • Flow Cytometry: The cell suspension is analyzed on a flow cytometer. The gastric cells are gated based on their forward and side scatter properties. The mean fluorescence intensity (MFI) of the gated cell population is measured, which is proportional to the number of adherent bacteria per cell.

  • Inhibition Assay (Optional): To confirm specificity, the assay can be performed in the presence of blocking agents, such as anti-Le^x monoclonal antibodies or soluble Le^x oligosaccharides.

DC-SIGN Binding and HIV-1 Transfer Inhibition Assay

This assay measures the ability of a substance, such as Le^x-containing compounds, to block the binding of HIV-1 to DC-SIGN and its subsequent transfer to T-cells.[5][6]

Objective: To assess whether Le^x can inhibit DC-SIGN-mediated HIV-1 capture and transmission.

Protocol:

  • Cell Culture: DC-SIGN-expressing cells (e.g., Raji-DC-SIGN B cells) are cultured and harvested. CD4+ T-cells (e.g., PM1) are cultured separately.

  • Inhibition Step: The Raji-DC-SIGN cells are pre-incubated with the test inhibitor (e.g., purified human milk Le^x glycans) or a control buffer for 30 minutes at 37°C.

  • Virus Capture: A known amount of HIV-1 (quantified by p24 antigen level) is added to the Raji-DC-SIGN cells and incubated for 1-2 hours to allow for viral capture.

  • Washing: The cells are washed extensively with PBS to remove unbound virus.

  • Co-culture: The washed Raji-DC-SIGN cells (with captured virus) are co-cultured with CD4+ T-cells for 24-72 hours.

  • Quantification of Infection: The level of HIV-1 infection in the T-cell population is quantified. This is typically done by lysing the cells and measuring the activity of viral reverse transcriptase or the concentration of the p24 core antigen in the culture supernatant using an ELISA. A reduction in p24 levels in the presence of the inhibitor indicates successful blocking of viral transfer.

Visualizing the Molecular Interactions and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in studying Lewis X-pathogen interactions.

Pathogen_Binding_Mechanisms cluster_0 Avian Influenza (H7) cluster_1 Helicobacter pylori cluster_2 HIV-1 Inhibition by Milk LeX Virus_H7 H7 Virus (Hemagglutinin) sLex sialyl-Lewis X on Host Cell Virus_H7->sLex High Affinity Binding Infection Infection sLex->Infection Hp H. pylori (Adhesins) Lex_Host Lewis X on Gastric Epithelium Hp->Lex_Host Adhesion Colonization Colonization Lex_Host->Colonization HIV HIV-1 (gp120) DC_SIGN DC-SIGN on Dendritic Cell HIV->DC_SIGN Binding Prevented T_Cell CD4+ T-Cell DC_SIGN->T_Cell Transfer Inhibited Milk_Lex Soluble Lewis X (from Milk) Milk_Lex->DC_SIGN Binds & Blocks

Caption: Comparative mechanisms of pathogen interaction with Lewis X antigens.

Caption: Workflow for analyzing virus-glycan binding using Biolayer Interferometry.

Adhesion_Assay_Logic cluster_control Specificity Control start Start: Labeled Bacteria + Host Cells coincubation Co-incubation Period start->coincubation wash Wash to Remove Non-adherent Bacteria coincubation->wash analysis Analyze Adhesion via Flow Cytometry wash->analysis result Result: Mean Fluorescence Intensity (MFI) analysis->result add_inhibitor Add Soluble Le^x or Anti-Le^x Ab analysis->add_inhibitor For inhibition experiment compare_mfi Compare MFI to Uninhibited Sample add_inhibitor->compare_mfi inhibitor_result Reduced MFI confirms Le^x-specific binding compare_mfi->inhibitor_result

Caption: Logical flow of a cell-based pathogen adhesion assay.

References

Unveiling Lewis X Expression: A Quantitative Comparison Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced expression of carbohydrate antigens like Lewis X (LeX) on different cell lines is paramount for advancing cancer biology research and developing targeted therapeutics. This guide provides a quantitative analysis of Lewis X and its sialylated form, sialyl Lewis X (sLeX), across a spectrum of cell lines, supported by detailed experimental protocols and visual representations of associated signaling pathways.

The Lewis X antigen, a trisaccharide carbohydrate structure, and its sialylated counterpart, sLeX, are pivotal players in cell-cell recognition, adhesion, and signaling. Their aberrant expression on cancer cells is strongly correlated with metastasis and poor prognosis, making them attractive targets for novel anti-cancer therapies. This guide offers a comparative overview of LeX and sLeX expression levels in various cancer and stem cell lines, empowering researchers to select appropriate models for their studies.

Quantitative Expression of Lewis X and Sialyl Lewis X

The expression of Lewis X and sialyl Lewis X varies significantly among different cell lines and cancer types. Flow cytometry is a commonly employed method for the quantitative assessment of these surface antigens. The data presented below, summarized from multiple studies, highlights these differences.

Cell LineCell TypeAntigenExpression Level (% Positive Cells or MFI)Reference(s)
Breast Cancer
ZR-75-1ER-positive Breast CancersLeXExpressed[1]
BT20ER-negative Breast CancersLeXExpressed[1]
MDA-MB-231ER-negative Breast CancersLeXNegative[1]
MCF-7Breast AdenocarcinomaLeXHigh[2][3]
Colon Cancer
HCT 116Colon CarcinomasLeXPositive[4]
COLO 205Colon CarcinomasLeXPositive (adherent and suspended cells)[5]
SW1116Colon CarcinomaE-cadherin lowLow CD44, CD133[6]
SW480Colon CarcinomaE-cadherin lowLow CD26, CD133[6]
SW620Colon CarcinomaE-cadherin lowLow CD44, CD26, LGR5[6]
DLD-1Colon CarcinomaE-cadherin highHigh CD44, CD26, LGR5[6]
HT-29Colon CarcinomaE-cadherin highHigh CD44, CD26, LGR5[6]
Caco-2Colon CarcinomaE-cadherin highHigh CD44, CD26, CD133, LGR5[6]
T84Colon CarcinomaE-cadherin highLow CD133, High LGR5[6]
Lung Cancer
A549Lung AdenocarcinomasLeXPositive[4][7][8]
H1299Lung CarcinomasLeX-[9]
Hematopoietic Cells
HL-60Promyelocytic LeukemiaLeX/sLeXsLeX decreases and LeX increases with differentiation[10]
K562Chronic Myeloid LeukemiaVariousMultipotent, expresses various lineage markers[11]
U937Histiocytic LymphomaVarious-[12]
Embryonic Stem Cells
H9Human Embryonic Stem CellLeX (SSEA-1)Expressed in undifferentiated state, decreases with differentiation.[13][14][15]

Note: Expression levels can vary based on culture conditions and specific antibody clones used. This table provides a general overview.

Experimental Protocols

Accurate quantification of Lewis X expression is crucial for reliable and reproducible research. The following are detailed methodologies for two common techniques: flow cytometry and western blotting.

Flow Cytometry for Cell Surface Lewis X Quantification

Flow cytometry allows for the rapid and quantitative analysis of cell surface antigen expression on a single-cell level.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Primary antibody: Anti-Lewis X or Anti-sialyl Lewis X monoclonal antibody (e.g., clone CSLEX1 for sLeX)

  • Fluorochrome-conjugated secondary antibody (if the primary is not directly conjugated)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash twice with cold PBS. For adherent cells, use a non-enzymatic cell dissociation solution.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

  • Blocking: Incubate cells with a blocking solution (e.g., 3% BSA in PBS) for 1 hour on ice to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the primary antibody at the manufacturer's recommended concentration. For the negative control, use an isotype-matched control antibody at the same concentration. Incubate for 1 hour on ice in the dark.[4][16]

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.

  • Secondary Antibody Incubation (if applicable): If the primary antibody is not fluorochrome-conjugated, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer and add the appropriate fluorochrome-conjugated secondary antibody. Incubate for 30-60 minutes on ice in the dark.

  • Final Wash: Wash the cells twice more as described in step 5.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.

Western Blotting for Total Lewis X Expression

Western blotting allows for the detection and relative quantification of Lewis X-carrying glycoproteins in total cell lysates.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibody: Anti-Lewis X or Anti-sialyl Lewis X monoclonal antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them in cold lysis buffer on ice for 30 minutes.[17]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Lewis X or anti-sLeX antibody diluted in Blocking Buffer overnight at 4°C.[16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as described in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Visualizing the Process and Pathways

To better understand the experimental procedures and the biological context of Lewis X expression, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_flow Flow Cytometry cluster_wb Western Blotting fc1 Cell Harvest & Wash fc2 Cell Counting & Resuspension fc1->fc2 fc3 Blocking Step fc2->fc3 fc4 Primary Antibody Incubation (Anti-LeX/sLeX or Isotype) fc3->fc4 fc5 Washing fc4->fc5 fc6 Secondary Antibody Incubation (if needed) fc5->fc6 fc7 Final Wash fc6->fc7 fc8 Data Acquisition fc7->fc8 wb1 Cell Lysis wb2 Protein Quantification wb1->wb2 wb3 SDS-PAGE wb2->wb3 wb4 Protein Transfer wb3->wb4 wb5 Blocking wb4->wb5 wb6 Primary Antibody Incubation wb5->wb6 wb7 Secondary Antibody Incubation wb6->wb7 wb8 Detection wb7->wb8

Experimental Workflow for Lewis X Quantification

The biological significance of Lewis X and sialyl Lewis X is prominently featured in their role as ligands for selectin proteins, initiating a cascade of events crucial for cell adhesion and migration. This is particularly relevant in cancer metastasis, where tumor cells co-opt this mechanism to extravasate from blood vessels.

Selectin_Mediated_Signaling cluster_cell Tumor Cell cluster_endothelium Endothelial Cell cluster_response Cellular Response sLeX sialyl Lewis X Receptor Cell Surface Receptor (e.g., PSGL-1, CD44) Selectin E-Selectin / P-Selectin sLeX->Selectin Binding Fak FAK Receptor->Fak Met c-Met Receptor->Met Src Src Fak->Src Ras Ras/MAPK Pathway Src->Ras Adhesion Cell Adhesion Src->Adhesion p38 SAPK/p38 Ras->p38 Migration Migration & Invasion Ras->Migration PI3K PI3K/Akt Pathway Proliferation Proliferation PI3K->Proliferation Met->Ras Met->PI3K p38->Adhesion

Sialyl Lewis X - Selectin Mediated Signaling Pathway

The binding of sLeX on tumor cells to selectins on endothelial cells initiates an "outside-in" signaling cascade. This can involve the activation of receptor tyrosine kinases like c-Met, leading to the downstream activation of pathways such as PI3K/Akt and Ras/MAPK.[18] These pathways, along with others like the SAPK/p38 pathway, ultimately regulate cellular processes including adhesion, migration, invasion, and proliferation, which are hallmarks of cancer metastasis.[18]

This comprehensive guide provides a foundational understanding of Lewis X expression across various cell lines, equipping researchers with the necessary data and methodologies to further investigate the role of this critical carbohydrate antigen in health and disease.

References

Safety Operating Guide

Proper Disposal of Lewis X Trisaccharide, Methyl Glycoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of Lewis X Trisaccharide, Methyl Glycoside, ensuring compliance with safety protocols and minimizing environmental impact.

Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Lewis X Trisaccharide, Methyl Glycoside in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[1] This includes suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1]

Spill Management

In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Approved Disposal Methods

The primary recommended methods for the disposal of Lewis X Trisaccharide, Methyl Glycoside are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial not to contaminate water, foodstuffs, animal feed, or seeds with this material.[1] Discharging the chemical into sewer systems is not permitted.[1]

Disposal MethodDescriptionKey Considerations
Licensed Chemical Destruction Plant The material is transported to a specialized facility equipped to handle and neutralize chemical waste.Ensure the chosen facility is licensed and compliant with all relevant environmental regulations.
Controlled Incineration The substance is burned under controlled conditions, with flue gas scrubbing to remove harmful byproducts.This method should only be performed in a facility with the appropriate incinerator and gas treatment systems.

Packaging Disposal

Proper disposal of the product's packaging is also essential. Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration is a possible disposal route.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of Lewis X Trisaccharide, Methyl Glycoside.

Disposal Workflow for Lewis X Trisaccharide, Methyl Glycoside cluster_preparation Preparation cluster_disposal_options Disposal Options cluster_chemical_disposal Chemical Disposal cluster_packaging_disposal Packaging Disposal cluster_end Completion Start Start: Lewis X Trisaccharide, Methyl Glycoside for Disposal Handle_with_PPE Handle with Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Handle_with_PPE Assess_Waste_Type Assess Waste Type Handle_with_PPE->Assess_Waste_Type Chemical_Waste Chemical Substance Assess_Waste_Type->Chemical_Waste Substance Packaging_Waste Empty Packaging Assess_Waste_Type->Packaging_Waste Packaging Licensed_Facility Dispose via Licensed Chemical Destruction Plant Chemical_Waste->Licensed_Facility Incineration Dispose via Controlled Incineration with Flue Gas Scrubbing Chemical_Waste->Incineration Rinse_Container Triple Rinse Container Packaging_Waste->Rinse_Container Incinerate_Packaging Controlled Incineration (for combustible packaging) Packaging_Waste->Incinerate_Packaging End End of Disposal Process Licensed_Facility->End Incineration->End Recycle_Recondition Offer for Recycling or Reconditioning Rinse_Container->Recycle_Recondition Puncture_and_Landfill Puncture to Prevent Reuse and Dispose in Sanitary Landfill Rinse_Container->Puncture_and_Landfill Recycle_Recondition->End Puncture_and_Landfill->End Incinerate_Packaging->End

Caption: Disposal decision workflow for Lewis X Trisaccharide, Methyl Glycoside.

References

Personal protective equipment for handling Lewis X Trisaccharide,Methyl Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lewis X Trisaccharide, Methyl Glycoside. Adherence to these procedures is vital for ensuring personal safety and proper management of the substance.

Hazard Identification and Personal Protective Equipment (PPE)

Lewis X Trisaccharide, Methyl Glycoside is classified as causing skin and serious eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile).To prevent skin contact and irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required if there is a splash hazard.To protect against eye irritation from dust or splashes.[1]
Skin and Body Protection A buttoned laboratory coat should be worn.To protect skin and clothing from contamination.[3]
Respiratory Protection Work in a well-ventilated area. If dust formation is unavoidable or ventilation is inadequate, a suitable respirator should be used.To avoid inhalation of dust particles.[2][3]

Safe Handling and Operational Plan

A systematic approach is essential when handling Lewis X Trisaccharide, Methyl Glycoside to minimize exposure risk.

Experimental Workflow for Safe Handling:

  • Preparation: Before handling, ensure the designated workspace is clean and uncluttered. A well-ventilated area is crucial.[2]

  • Donning PPE: Put on all required PPE as detailed in Table 1.

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • When weighing or transferring the solid material, do so carefully to minimize airborne particles.

    • Use non-sparking tools to prevent ignition sources.[2]

  • After Handling:

    • Wash hands thoroughly after handling the substance.[1]

    • Contaminated clothing should be removed and washed before reuse.[1]

G Workflow for Handling Lewis X Trisaccharide, Methyl Glycoside cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling prep1 Ensure Clean and Ventilated Workspace prep2 Gather all Necessary Equipment prep1->prep2 ppe1 Wear Lab Coat prep2->ppe1 ppe3 Wear Chemical-Resistant Gloves ppe2 Put on Safety Goggles/Face Shield ppe1->ppe2 ppe2->ppe3 handle1 Carefully Weigh/Transfer to Avoid Dust ppe3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Properly Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 end End post4->end start Start start->prep1

Caption: A stepwise workflow for the safe handling of Lewis X Trisaccharide, Methyl Glycoside.

First Aid Measures

In case of accidental exposure, immediate action is necessary.

  • After eye contact: Rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention.[2]

  • After skin contact: Wash off with plenty of soap and water.[1][2] Remove contaminated clothing.[2] If skin irritation occurs, consult a doctor.

  • If inhaled: Move the person into fresh air.[2] If breathing is difficult, give oxygen.[2]

  • If swallowed: Rinse mouth with water.[2] Do not induce vomiting.[2]

Disposal Plan

Proper disposal of Lewis X Trisaccharide, Methyl Glycoside and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Collect solid waste, including contaminated consumables like weigh boats and wipes, in a designated, clearly labeled, and sealed waste container.[3]

  • Aqueous Solutions:

    • Aqueous solutions containing this compound should be collected in a separate, labeled waste container.[3]

  • Container Disposal:

    • Empty containers should be triple rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • General Guidance:

    • Do not let the chemical enter drains.[2]

    • All waste disposal must be in accordance with local, state, and federal regulations. Always consult your institution's environmental health and safety office for specific disposal protocols.[3]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.